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Core Science & Biosynthesis

Foundational

The Mechanism of Action of 2-Cyclobutyl-2-phenylacetic Acid in Drug Design and Synthesis

Executive Summary In medicinal chemistry, the concept of a "mechanism of action" (MoA) extends beyond the pharmacodynamics of a finished drug to include the chemical and structural mechanisms of its foundational building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the concept of a "mechanism of action" (MoA) extends beyond the pharmacodynamics of a finished drug to include the chemical and structural mechanisms of its foundational building blocks. 2-Cyclobutyl-2-phenylacetic acid (CAS: 123078-51-3) is a critical synthetic intermediate used extensively in the development of active pharmaceutical ingredients (APIs). Because it is not a standalone therapeutic agent, its MoA is bipartite:

  • Chemical Mechanism: The reactivity profile governed by the severe steric hindrance at its α -carbon, dictating specific nucleophilic acyl substitution pathways during API synthesis.

  • Pharmacological Mechanism (Structure-Activity Relationship): When integrated into a drug molecule, the 2-cyclobutyl-2-phenylacetyl moiety acts as a conformationally restricted, lipophilic pharmacophore that modulates receptor binding kinetics, membrane permeability, and metabolic stability[1].

This whitepaper provides an in-depth technical analysis of how 2-cyclobutyl-2-phenylacetic acid functions chemically in the laboratory and pharmacologically within biological systems.

Pharmacological Mechanism: The Structural Role of the Cyclobutyl Moiety

When 2-cyclobutyl-2-phenylacetic acid is conjugated to a core scaffold (typically via an amide or ester linkage), it fundamentally alters the physical chemistry of the resulting API. The introduction of the cyclobutyl and phenyl rings at the α -position drives efficacy through three primary mechanisms:

A. Conformational Restriction and Entropy Reduction

Cyclobutane rings possess a unique puckered structure characterized by longer C–C bond lengths and increased C–C π -character compared to linear alkyl chains[1]. This rigid geometry restricts the rotational freedom of the attached phenyl ring and the adjacent carbonyl group.

  • Causality in Binding: By locking the molecule into a predefined conformation, the entropic penalty ( ΔS ) typically incurred when a flexible ligand binds to a rigid receptor is significantly reduced. This translates to a more favorable Gibbs free energy of binding ( ΔG ), enhancing target affinity.

B. Hydrophobic Pocket Targeting

The cyclobutyl ring is highly effective at filling hydrophobic subpockets within target enzymes and receptors[1]. The precise spatial arrangement of the cyclobutyl and phenyl groups allows the moiety to maximize van der Waals interactions with non-polar amino acid residues (e.g., Leucine, Tryptophan) within the binding cleft.

C. Metabolic Shielding and LipMetE

The tertiary nature of the α -carbon, flanked by two bulky ring systems, provides intense steric shielding to the adjacent ester or amide bond.

  • Resistance to Hydrolysis: This steric bulk physically blocks the catalytic triads of esterases and peptidases, preventing premature enzymatic degradation.

  • Lipophilic Metabolism Efficiency (LipMetE): Cycloalkyl groups are utilized to increase a drug's lipophilicity (LogP) to enhance cell membrane permeability. However, increasing lipophilicity often increases susceptibility to cytochrome P450 (CYP450) oxidation. The cyclobutyl group optimizes the LipMetE parameter, ensuring that the increase in lipophilicity does not disproportionately compromise metabolic stability[2].

SAR Moiety 2-Cyclobutyl-2-phenylacetyl Moiety Steric Alpha-Carbon Steric Bulk Moiety->Steric Lipo Optimized Lipophilicity (LogP) Moiety->Lipo Conform Conformational Restriction (Puckered Ring) Moiety->Conform Metab Metabolic Stability (Resistance to Esterases/CYP450) Steric->Metab Shields Labile Bonds Perm Membrane Permeability Lipo->Perm Increases LipMetE Bind High Affinity Receptor Binding (Reduced Entropic Penalty) Conform->Bind Fills Hydrophobic Pockets

Caption: Pharmacological mechanisms by which the 2-cyclobutyl-2-phenylacetyl moiety enhances drug efficacy.

Applications in Targeted Drug Design

The unique properties of 2-cyclobutyl-2-phenylacetic acid have led to its incorporation in several advanced therapeutic classes:

  • Calcium Channel Blockers (Pain Management): In the synthesis of substituted octahydrocyclopenta(c)pyrrol-4-amines, 2-cyclobutyl-2-phenylacetic acid is used to replace (S)-2-phenylbutanoic acid. This substitution targets N-type voltage-gated calcium channels (Ca v2.2), which play an integral role in nociceptive signaling and neurotransmitter release in the spinal cord dorsal horn[3]. The cyclobutyl moiety enhances the blockade of central neuronal calcium influx, offering neuroprotection and analgesia.

  • Muscarinic M3 Receptor Antagonists: Derivatives of this acid are utilized in the synthesis of anticholinergic agents. The bulky, lipophilic nature of the cyclobutyl-phenyl group perfectly complements the orthosteric binding site of the M3 receptor, providing antispasmodic activity for gastrointestinal and respiratory conditions[4].

Quantitative Data: Physicochemical Impact of the Moiety

The following table summarizes the theoretical impact of substituting a standard acetyl group with a 2-cyclobutyl-2-phenylacetyl moiety during hit-to-lead optimization.

Structural MoietyRelative Lipophilicity ( Δ LogP)Steric Bulk (Relative A-Value)Conformational FlexibilityPredicted Metabolic Half-Life ( t1/2​ )
Acetyl ( −COCH3​ )Baseline (0.0)LowHighShort (Highly susceptible to hydrolysis)
Phenylacetyl+1.5 to +2.0MediumModerateMedium
2-Cyclobutyl-2-phenylacetyl +2.5 to +3.2 Very High Highly Restricted Long (Sterically shielded)

Chemical Mechanism of Action: Reactivity & Synthesis

Chemically, 2-cyclobutyl-2-phenylacetic acid operates via nucleophilic acyl substitution . However, the extreme steric hindrance at the α -carbon severely retards standard esterification or amidation kinetics. To overcome this, highly efficient coupling reagents (e.g., HATU) must be employed to form a highly reactive, yet stable, intermediate (such as an O-7-azabenzotriazol-1-yl ester) that can force the nucleophilic attack.

Synthesis A 2-Cyclobutyl-2-phenylacetic acid C Active Ester Intermediate (O-7-azabenzotriazol-1-yl ester) A->C Base Catalysis B Activation Agent (HATU / DIPEA) B->C Coupling E Target API (Sterically Shielded Amide) C->E Nucleophilic Acyl Substitution D Nucleophilic Amine (R-NH2) D->E Amidation

Caption: Chemical mechanism of amidation utilizing 2-cyclobutyl-2-phenylacetic acid.

Self-Validating Experimental Protocol: Amidation Workflow

To ensure high-yield conjugation of 2-cyclobutyl-2-phenylacetic acid to a target amine, the following self-validating protocol utilizes in-process analytical monitoring to verify the mechanism of action at each step.

Objective: Synthesize a conformationally restricted API amide derivative.

Reagents:

  • 2-Cyclobutyl-2-phenylacetic acid (1.0 eq)

  • Target Primary Amine (1.1 eq)

  • HATU (1.2 eq) - Chosen specifically over EDC/HOBt to overcome α -carbon steric hindrance.

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation (Mechanism Initiation): Dissolve 2-cyclobutyl-2-phenylacetic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to deprotonate the carboxylic acid.

  • Active Ester Formation: Add HATU (1.2 eq) to the solution.

    • Self-Validation Check 1: Extract a 10 μ L aliquot, quench in methanol, and analyze via LC-MS. The disappearance of the parent acid mass and the appearance of the methyl ester (formed by the quench) validates the successful formation of the highly reactive O-7-azabenzotriazol-1-yl active ester intermediate.

  • Nucleophilic Attack: Once activation is confirmed (typically 15–30 minutes), add the target primary amine (1.1 eq) dropwise. The reaction is stirred at room temperature for 12 hours.

    • Causality Note: The prolonged reaction time is strictly required due to the steric bulk of the cyclobutyl and phenyl groups, which physically impede the approach trajectory of the nucleophile.

  • Reaction Monitoring:

    • Self-Validation Check 2: Perform HPLC analysis at t=2 hours and t=12 hours. The plateauing of the product peak area confirms the completion of the nucleophilic acyl substitution.

  • Workup and Isolation: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3​ (to remove unreacted acid), and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure API derivative.

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Exploratory

Physicochemical properties of 2-Cyclobutyl-2-phenylacetic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclobutyl-2-phenylacetic Acid Abstract 2-Cyclobutyl-2-phenylacetic acid (CAS No. 123078-51-3) is a carboxylic acid derivative with potential application...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclobutyl-2-phenylacetic Acid

Abstract

2-Cyclobutyl-2-phenylacetic acid (CAS No. 123078-51-3) is a carboxylic acid derivative with potential applications in medicinal chemistry and materials science. As an analogue of phenylacetic acid, the incorporation of a cyclobutyl group at the alpha-position significantly modifies its lipophilicity and steric profile, properties crucial for its interaction with biological systems. Despite its potential, a comprehensive, publicly available dataset of its physicochemical properties is notably scarce. This guide addresses this gap not by merely listing data, but by providing a robust methodological framework for its complete characterization. It serves as a practical whitepaper for any research, development, or quality control laboratory, detailing the necessary experimental protocols to determine its fundamental properties. We present a predictive analysis based on its structural relationship with phenylacetic acid, followed by detailed, best-practice experimental workflows for determining key parameters such as melting point, aqueous solubility, pKa, and lipophilicity (LogP).

Molecular Identity and Predicted Physicochemical Profile

The first step in characterizing any compound is to establish its identity and predict its behavior based on its structure. The addition of a non-polar, bulky cyclobutyl group to the phenylacetic acid backbone is expected to substantially alter its physical properties.

Chemical Identifiers
  • IUPAC Name: 2-Cyclobutyl-2-phenylacetic acid

  • Synonyms: cyclobutyl(phenyl)acetic acid

  • CAS Number: 123078-51-3

  • Molecular Formula: C₁₂H₁₄O₂

  • Molecular Weight: 190.24 g/mol

Comparative & Predictive Physicochemical Data

Given the lack of direct experimental data, we can forecast the properties of 2-Cyclobutyl-2-phenylacetic acid by comparing it to its well-characterized parent compound, phenylacetic acid. Such predictions are invaluable for designing experiments, developing formulations, and anticipating biological behavior.[1][2]

PropertyPhenylacetic Acid (Parent Compound)2-Cyclobutyl-2-phenylacetic acid (Predicted)Rationale for Prediction
Melting Point (°C) 76 - 78> 80Increased molecular weight and altered crystal lattice energy due to the bulky cyclobutyl group are expected to raise the melting point.
Aqueous Solubility ~15 g/L (Slightly Soluble)Low to Very LowThe large, hydrophobic cyclobutyl group will significantly decrease the molecule's affinity for water, reducing its solubility.
Acidity (pKa) ~4.31~4.2 - 4.5The cyclobutyl group is an alkyl substituent with a weak electron-donating inductive effect. Its distance from the carboxylic acid moiety means it will have a minimal impact on the stability of the carboxylate anion, resulting in a pKa value very similar to the parent acid.[3][4]
Lipophilicity (LogP) ~1.412.5 - 3.5Lipophilicity, the partitioning into a non-polar solvent, will be substantially increased by the addition of the four-carbon cycloalkane ring. This is often a desirable trait in drug candidates to improve membrane permeability.[3]

Methodologies for Experimental Determination

The core of this guide lies in the detailed, validated protocols for empirically determining the properties predicted above. These methods represent the gold standard in pharmaceutical and chemical research.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the preferred method over traditional melting point apparatus due to its high precision and ability to detect phase transitions and purity. It measures the heat flow required to raise the sample's temperature, revealing a sharp endothermic peak at the melting point.[5][6] This thermodynamic data is critical for material characterization and stability assessment.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of dry, solid 2-Cyclobutyl-2-phenylacetic acid into a Tzero aluminum hermetic pan. Crimp the lid to seal the pan. Prepare an identical empty, sealed pan to serve as the reference.[7]

  • Instrument Setup: Place the sample and reference pans into the DSC instrument's cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-oxidative atmosphere.

  • Thermal Program: Equilibrate the cell at a starting temperature, e.g., 25°C. Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature well beyond the expected melting point (e.g., 150°C).[8]

  • Data Analysis: The output is a thermogram of heat flow versus temperature. The melting point (Tm) is determined as the onset or peak of the endothermic event corresponding to the solid-to-liquid phase transition. The integrated area of this peak provides the enthalpy of fusion (ΔHfus).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Prep1 Weigh 2-5 mg of sample Prep2 Seal in hermetic pan Prep1->Prep2 Analysis1 Load Sample & Reference Pans Prep2->Analysis1 Analysis2 Run Thermal Program (e.g., 10°C/min ramp) Analysis1->Analysis2 Data1 Generate Thermogram Analysis2->Data1 Data2 Identify Endotherm Peak (Melting Point, Tm) Data1->Data2

Fig 1. Workflow for Melting Point Determination by DSC.
Aqueous Solubility via the Shake-Flask Method

Expertise & Causality: The shake-flask method is the definitive technique for determining thermodynamic solubility.[9] It ensures that a true equilibrium is reached between the undissolved solid and the saturated aqueous solution, providing a solubility value that is critical for predicting bioavailability and designing formulations. Quantification by a validated HPLC method ensures specificity and accuracy.[10]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid 2-Cyclobutyl-2-phenylacetic acid to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial. The presence of visible excess solid is mandatory to ensure saturation.

  • Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.[11][12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the solid settle. Carefully remove an aliquot of the supernatant. To ensure all solid is removed, centrifuge the aliquot at high speed (e.g., 14,000 rpm) and/or filter through a 0.22 µm syringe filter.[9]

  • Quantification: Prepare a standard calibration curve of the compound in the same buffer. Analyze the filtered supernatant by a validated reverse-phase HPLC-UV method. The concentration is determined by comparing the peak area to the calibration curve.

Solubility_Workflow cluster_prep Equilibration cluster_separation Phase Separation cluster_quant Quantification Prep1 Add excess solid to buffer Prep2 Agitate at constant temperature (24-72h) Prep1->Prep2 Sep1 Centrifuge or Filter Supernatant Prep2->Sep1 Sep2 Collect clear saturated solution Sep1->Sep2 Quant2 Analyze via HPLC-UV Sep2->Quant2 Quant1 Prepare Calibration Curve Quant1->Quant2 Quant3 Determine Concentration Quant2->Quant3

Fig 2. Workflow for Thermodynamic Solubility Determination.
Acidity Constant (pKa) Determination via Potentiometric Titration

Expertise & Causality: Potentiometric titration is a highly precise and reliable method for determining the pKa of ionizable compounds.[13] It directly measures the pH of a solution as a function of added titrant (a strong base). For a monoprotic acid like 2-Cyclobutyl-2-phenylacetic acid, the pKa is the pH at which 50% of the acid has been neutralized to its conjugate base. This value is fundamental to understanding a compound's charge state, solubility, and receptor interactions at different physiological pH values.

Experimental Protocol:

  • Preparation: Prepare a dilute solution (~1-5 mM) of 2-Cyclobutyl-2-phenylacetic acid in water or a water/co-solvent mixture if solubility is low. Prepare a standardized titrant solution of carbonate-free 0.1 M NaOH.[14]

  • Instrument Calibration: Calibrate a high-quality pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature.[15]

  • Titration: Place a known volume of the acid solution in a jacketed beaker under a nitrogen atmosphere to exclude atmospheric CO₂. Immerse the pH electrode and a magnetic stir bar. Add the NaOH titrant in small, precise increments using a burette, recording the pH after each addition once the reading has stabilized.[16]

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point is the point of maximum slope, best identified by plotting the first derivative (ΔpH/ΔV) of the titration curve. The pKa is the pH value recorded at exactly half of the volume of the equivalence point.

pKa_Workflow A Prepare dilute acid solution & standardize base C Titrate acid with base, recording pH vs. Volume A->C B Calibrate pH meter with standard buffers B->C D Plot Titration Curve (pH vs. Volume) C->D E Calculate 1st Derivative to find Equivalence Point D->E F Determine pH at 1/2 Equivalence Volume E->F G Result: pH = pKa F->G

Fig 3. Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (LogP) Determination via Reverse-Phase HPLC

Expertise & Causality: The octanol-water partition coefficient (LogP) is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). While the shake-flask method is the gold standard, RP-HPLC offers a rapid, high-throughput, and reliable indirect method for LogP estimation.[17] The principle is that the retention time of a compound on a non-polar (e.g., C18) stationary phase correlates linearly with its lipophilicity.

Experimental Protocol:

  • System Setup: Use a high-quality C18 column on a standard HPLC system with a UV detector. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: Prepare a set of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the analyte. Inject each standard individually under the defined isocratic mobile phase conditions and record its retention time (t_R).

  • Calculate Capacity Factor (k): For each standard, calculate the capacity factor: k = (t_R_ - t₀) / t₀, where t₀ is the column dead time (determined by injecting an unretained compound like uracil).

  • Generate Calibration Curve: Plot the logarithm of the capacity factor (log k) for each standard against its known LogP value. Perform a linear regression to obtain a calibration equation (log P = m * log k + c).[18]

  • Analyte Measurement: Inject the 2-Cyclobutyl-2-phenylacetic acid sample under the identical chromatographic conditions, determine its retention time, and calculate its log k.

  • LogP Calculation: Use the calibration equation to calculate the LogP of the target compound from its measured log k value.

LogP_Workflow A Select Standards with known LogP values B Run Standards on RP-HPLC & measure retention time (tR) A->B C Calculate log(k) for each standard B->C D Plot log(k) vs. known LogP to create Calibration Curve C->D F Interpolate Analyte's LogP from Calibration Curve D->F E Run Analyte under same conditions & calculate its log(k) E->F

Fig 4. Workflow for LogP Determination by RP-HPLC.

Spectroscopic and Chromatographic Characterization

Structural confirmation and purity assessment are paramount. The following techniques provide a comprehensive analytical profile of 2-Cyclobutyl-2-phenylacetic acid.

TechniquePurposeExpected Observations
¹H NMR Structural Elucidation~10-12 ppm: Broad singlet, 1H (COOH). ~7.2-7.4 ppm: Multiplet, 5H (aromatic C₆H₅). ~3.5 ppm: Methine proton (α-CH). ~1.6-2.2 ppm: Complex multiplets, 7H (cyclobutyl protons).[19][20]
¹³C NMR Carbon Skeleton Confirmation~180 ppm: Carboxylic acid (C=O). ~127-135 ppm: Aromatic carbons (4 distinct signals). ~50-60 ppm: Alpha-methine carbon. ~18-30 ppm: Cyclobutyl carbons (3 distinct signals).
Mass Spec (ESI-) Molecular Weight Confirmationm/z 189.09: [M-H]⁻ (deprotonated molecular ion). Expected fragmentation includes loss of CO₂ (m/z 145) and loss of the cyclobutyl group.[21]
FT-IR Functional Group Identification~2500-3300 cm⁻¹: Very broad O-H stretch (characteristic of carboxylic acid dimer). ~1700 cm⁻¹: Strong C=O stretch. ~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretches.
RP-HPLC Purity AssessmentA single major peak under gradient elution conditions (e.g., water/acetonitrile with 0.1% formic acid) on a C18 column, with purity typically >95% by peak area.

Conclusion

2-Cyclobutyl-2-phenylacetic acid is a compound of interest whose full potential is yet to be explored, largely due to the absence of a consolidated physicochemical dataset. This guide provides the predictive insights and, more importantly, the detailed experimental blueprints necessary for its complete characterization. The predicted profile—higher melting point, lower aqueous solubility, and significantly increased lipophilicity compared to phenylacetic acid, with a stable pKa—highlights its distinct nature. By following the robust, validated protocols for DSC, shake-flask solubility, potentiometric titration, and HPLC-based LogP determination, researchers can generate the high-quality data required to confidently advance its use in drug discovery, lead optimization, and other scientific endeavors.

References

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  • Beckett, A. H., & Moffat, A. C. (1969). The influence of substitution in phenylacetic acids on their performance in the buccal absorption test. Journal of Pharmacy and Pharmacology, 21(S1), 144S-150S. Available from: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Bentham Science. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening. Retrieved from: [Link]

  • Löbmann, K., & Rades, T. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8821–8826. Available from: [Link]

  • Wilson, A. D., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Available from: [Link]

  • Chountoulesi, M., et al. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in Molecular Biology. Retrieved from: [Link]

  • Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from: [Link]

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  • Li, H., et al. (2006). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. Retrieved from: [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from: [Link]

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  • MIT OpenCourseWare. (n.d.). Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. Retrieved from: [Link]

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  • Journal of Visualized Experiments. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from: [Link]

  • ResearchGate. (n.d.). Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway. Retrieved from: [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from: [Link]

  • Royal Society of Chemistry. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances. Retrieved from: [Link]

  • Digital Discovery (RSC Publishing). (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from: [Link]

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  • ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. Retrieved from: [Link]

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Sources

Foundational

2-Cyclobutyl-2-phenylacetic acid molecular weight and exact mass

An In-Depth Technical Guide to the Molecular Mass Characterization and Synthetic Utility of 2-Cyclobutyl-2-phenylacetic Acid. Executive Summary 2-Cyclobutyl-2-phenylacetic acid (CAS: 123078-51-3) is a sterically hindered...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Mass Characterization and Synthetic Utility of 2-Cyclobutyl-2-phenylacetic Acid.

Executive Summary

2-Cyclobutyl-2-phenylacetic acid (CAS: 123078-51-3) is a sterically hindered, lipophilic carboxylic acid derivative that serves as a critical building block in modern medicinal chemistry and organic synthesis. The incorporation of a cyclobutyl ring adjacent to a phenyl group restricts bond rotation, increases metabolic stability compared to linear alkyl chains, and provides a distinct spatial geometry critical for receptor binding[1].

As a Senior Application Scientist, understanding the distinction between this compound's molecular weight (used for stoichiometric scaling) and its exact mass (used for high-resolution analytical identification) is paramount. This whitepaper details the physicochemical profiling, mass spectrometry workflows, and validated synthetic protocols for deploying 2-Cyclobutyl-2-phenylacetic acid in drug discovery, specifically in the development of N-type calcium channel (Cav2.2) blockers[1].

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In synthetic workflows, the standard atomic weights (which account for natural isotopic distribution) are used to calculate the Molecular Weight (MW) . Conversely, High-Resolution Mass Spectrometry (HRMS) relies on the Exact Mass (Monoisotopic Mass), which is calculated using the mass of the most abundant isotope for each element (e.g., ^12C, ^1H, ^16O)[2].

For 2-Cyclobutyl-2-phenylacetic acid, the presence of the carboxylic acid (-COOH) dictates its ionization behavior, making it highly amenable to negative-ion mode Electrospray Ionization (ESI-)[3].

Table 1: Fundamental Physicochemical Properties

PropertyValueClinical/Analytical Significance
Chemical Formula C₁₂H₁₄O₂Defines the elemental composition.
Molecular Weight 190.24 g/mol Required for calculating molar equivalents in synthesis.
Exact Mass (Monoisotopic) 190.09938 DaTarget value for HRMS identification[2].
CAS Number 123078-51-3Unique registry identifier for sourcing.
SMILES C1CC(C1)C(C2=CC=CC=C2)C(=O)OUsed for in silico modeling and structural queries.

Table 2: Predicted HRMS Adduct Profile

Ionization ModeAdduct TypeCalculated m/zCausality / Observation Notes
ESI (-) [M-H]⁻189.0921Primary ion; facile deprotonation of the carboxyl group[2].
ESI (-) [M+HCOO]⁻235.0976Formate adduct; common if formic acid is in the mobile phase[2].
ESI (+) [M+H]⁺191.1067Protonated species; weaker signal due to lack of basic nitrogen[2].
ESI (+) [M+Na]⁺213.0886Sodium adduct; frequently observed in glass-stored samples[2].

High-Resolution Mass Spectrometry (HRMS) Workflow

To unambiguously confirm the identity of 2-Cyclobutyl-2-phenylacetic acid during library synthesis, a self-validating HRMS protocol is required. The causality behind using a Time-of-Flight (TOF) or Orbitrap analyzer is to achieve sub-3 ppm mass accuracy, effectively ruling out isobaric impurities[3].

HRMS_Workflow A 1. System Suitability (Lock Mass Calibration) B 2. UHPLC Separation (C18, H2O/MeCN + 0.1% FA) A->B C 3. ESI Ionization (Negative Mode:[M-H]-) B->C D 4. Orbitrap Mass Analyzer (Resolution: >70,000) C->D E 5. Data Validation (Mass Error < 3 ppm) D->E

UHPLC-HRMS workflow for exact mass validation of 2-Cyclobutyl-2-phenylacetic acid.
Protocol 1: Self-Validating HRMS Exact Mass Determination
  • System Suitability (Calibration): Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Negative Ion Calibration Solution) to ensure instrument mass accuracy is < 1 ppm prior to sample analysis. Causality: Corrects for instrumental drift caused by temperature or electronic fluctuations.

  • Sample Preparation: Dissolve 1 mg of 2-Cyclobutyl-2-phenylacetic acid in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50:50 Methanol/Water.

  • Chromatographic Separation: Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

  • Mass Acquisition: Operate the mass spectrometer in ESI negative mode. Set capillary voltage to 2.5 kV. Monitor the m/z range of 100–500.

  • Validation & Acceptance Criteria: Extract the chromatogram for m/z 189.0921. The system is validated if the signal-to-noise ratio exceeds 100:1 and the calculated mass error is ≤ 3 ppm compared to the theoretical monoisotopic mass.

Synthetic Utility: N-Type Calcium Channel (Cav2.2) Blockers

2-Cyclobutyl-2-phenylacetic acid is prominently utilized in the synthesis of novel substituted octahydrocyclopenta[c]pyrrol-4-amines[1]. These complex molecules act as potent N-type voltage-gated calcium channel (Cav2.2) blockers. Cav2.2 channels are heavily localized in the dorsal root ganglia and spinal cord; blocking them inhibits the release of pro-nociceptive neurotransmitters (like glutamate and substance P), providing a non-opioid pathway for severe pain management[1].

Cav22_Pathway A 2-Cyclobutyl-2-phenylacetic Acid (Sterically Hindered Precursor) B Amide Coupling (To Pyrrol-4-amine Scaffold) A->B Synthesis C Cav2.2 Channel (N-type Calcium Channel) B->C Target Binding D Block Calcium Influx (Presynaptic Terminal) C->D Antagonism E Inhibit Neurotransmitter Release (Analgesic Efficacy) D->E Downstream Effect

Pharmacological causality of Cav2.2 inhibitors derived from the target compound.
Protocol 2: Self-Validating Amide Coupling (HATU/DIPEA Method)

Because the alpha-carbon of 2-Cyclobutyl-2-phenylacetic acid is highly sterically hindered (bearing both a cyclobutyl and a phenyl group), standard coupling reagents (like EDC/NHS) often result in poor yields. HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, overcoming the steric barrier.

  • Activation: In an oven-dried flask under N₂, dissolve 2-Cyclobutyl-2-phenylacetic acid (1.0 eq, 190.24 mg, 1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 eq, 3.0 mmol) and HATU (1.2 eq, 1.2 mmol). Stir at room temperature for 15 minutes. Causality: The pre-activation step ensures complete formation of the active HOAt ester before the amine is introduced, preventing amine degradation.

  • Coupling: Add the target primary/secondary amine (e.g., octahydrocyclopenta[c]pyrrol-4-amine derivative) (1.1 eq) to the reaction mixture. Stir for 4–12 hours.

  • In-Process Control (IPC): Remove a 5 µL aliquot, quench in Methanol, and analyze via LC-MS. The reaction is self-validated to proceed to workup only when the [M-H]⁻ peak of the starting acid (m/z 189.09) is < 5% relative to the product peak.

  • Workup: Dilute with Ethyl Acetate (20 mL) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

References

  • PubChemLite: 2-cyclobutyl-2-phenylacetic acid (C12H14O2).Université du Luxembourg.
  • 2-Cyclobutyl-2-phenylacetic acid | 123078-51-3.Sigma-Aldrich.
  • Novel substituted octahydrocyclopenta(c)pyrrol-4-amines as calcium channel blockers (WO2010062927A2).Google Patents. Retrieved for pharmacological context and synthetic utility in Cav2.2 inhibition.
  • 2-Cyano-2-cyclohexylacetic Acid Analytical Strategies.Benchchem. Retrieved for structural analogy and high-resolution mass spectrometry (HRMS) methodology for cyclic acetic acids.

Sources

Exploratory

In Vitro Pharmacological Profiling of 2-Cyclobutyl-2-phenylacetic Acid: A Fragment-Based Perspective on Calcium Channel Modulation and ADME-Tox Evaluation

Executive Summary & Mechanistic Rationale In the landscape of modern drug discovery, specific chemical building blocks serve as "privileged scaffolds" that dictate the pharmacokinetic and pharmacodynamic trajectory of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern drug discovery, specific chemical building blocks serve as "privileged scaffolds" that dictate the pharmacokinetic and pharmacodynamic trajectory of a lead compound. 2-Cyclobutyl-2-phenylacetic acid (CAS 123078-51-3) is a prime example of such a fragment[1]. While rarely administered as a standalone therapeutic, its unique steric and electronic properties—combining a conformationally restricted, lipophilic cyclobutyl ring with a phenylacetic acid core—make it a critical structural moiety in the synthesis of N-type voltage-gated calcium channel (Ca_V2.2) blockers[2].

Ca_V2.2 channels are predominantly localized at the presynaptic terminals of nociceptive neurons in the dorsal root ganglion and spinal cord. They are essential for the calcium-dependent exocytosis of pain neurotransmitters, including Substance P and Calcitonin Gene-Related Peptide (CGRP)[3]. Inhibiting these channels is a clinically validated strategy for treating severe, refractory neuropathic pain[2].

As a Senior Application Scientist, I have designed this whitepaper to outline the definitive in vitro pharmacological profiling cascade for 2-Cyclobutyl-2-phenylacetic acid and its derivatives. This guide emphasizes the causality behind experimental choices, ensuring that every protocol acts as a self-validating system to eliminate false positives and accurately predict in vivo efficacy.

The Profiling Cascade Workflow

To ensure scientific integrity, the profiling cascade must transition logically from high-throughput, physiologically abstracted functional assays to low-throughput, highly physiological biophysical models.

G A Synthesis & QC CAS 123078-51-3 B HTS FLIPR Assay Ca2+ Flux A->B C Patch-Clamp State-Dependent Block B->C D Selectivity Panel COX & Kinases C->D E In Vitro ADME HLM & Caco-2 D->E

Fig 1: Sequential in vitro pharmacological profiling cascade for 2-Cyclobutyl-2-phenylacetic acid.

Primary Pharmacodynamics: Ca_V2.2 Channel Modulation

The evaluation of Ca_V2.2 inhibition requires two orthogonal techniques. We begin with a fluorescence-based calcium flux assay (FLIPR) for high-throughput screening, followed by automated patch-clamp electrophysiology.

Causality of Assay Selection: FLIPR provides rapid throughput by measuring bulk intracellular calcium changes but cannot control membrane voltage[4]. Because Ca_V2.2 blockers often bind preferentially to the inactivated state of the channel (a phenomenon critical for targeting rapidly firing pain neurons while sparing normal neurotransmission), patch-clamp electrophysiology is mandatory to establish true physiological potency and state-dependent kinetics[3].

Protocol 3.1: High-Throughput FLIPR Calcium Assay

Self-Validating System: This assay requires Ziconotide (ω-conotoxin MVIIA) as a full-block positive control and a 0.1% DMSO vehicle as a negative control. Plate acceptance strictly requires a Z'-factor > 0.6.

  • Cell Preparation: Seed HEK-293 cells stably expressing human Ca_V2.2, α2​δ1​ , and β3​ auxiliary subunits at 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C in 5% CO_2.

  • Dye Loading: Aspirate culture media. Add 20 µL/well of FLIPR Calcium 6 Assay buffer (Molecular Devices) supplemented with 2.5 mM probenecid to inhibit organic anion transporters and prevent dye efflux[4]. Incubate for 2 hours at 37°C.

  • Compound Addition: Add 10 µL of 2-Cyclobutyl-2-phenylacetic acid derivatives (10-point serial dilutions from 100 µM to 1 nM) using an automated liquid handler. Incubate for 15 minutes at room temperature to allow target equilibration.

  • Stimulation & Readout: Transfer the plate to the FLIPR Tetra system. Record baseline fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds. Inject 10 µL of depolarization buffer (yielding a final concentration of 75 mM KCl) and record fluorescence continuously for 3 minutes[4].

  • Data Analysis: Calculate the area under the curve (AUC) of the fluorescent transient. Generate IC_50 values using a 4-parameter logistic non-linear regression model.

Protocol 3.2: Automated Patch-Clamp Electrophysiology

Self-Validating System: Validate membrane integrity by monitoring leak current (must remain <50 pA). Use 100 nM ω-conotoxin CVID as a system stability control.

  • Cell Harvesting: Harvest the HEK-293 Ca_V2.2 cell line. Resuspend in extracellular solution (140 mM NaCl, 4 mM KCl, 1 mM MgCl_2, 2 mM CaCl_2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Whole-Cell Configuration: Load cells onto a planar patch-clamp system (e.g., QPatch HTX). Apply negative pressure to achieve >1 GΩ seal resistance and rupture the membrane to establish the whole-cell configuration.

  • Voltage Protocol (Resting State): Hold cells at a resting membrane potential of -90 mV. Apply a 50 ms step depolarization to +10 mV every 10 seconds to elicit inward Ca_V2.2 currents.

  • Voltage Protocol (Inactivated State): To test for state-dependent block, change the holding potential to -40 mV (driving a fraction of channels into the inactivated state) and repeat the +10 mV step[3].

  • Compound Perfusion: Perfuse the test compound via microfluidics until steady-state block is achieved (typically 3-5 minutes). Calculate the IC_50 shift between the resting and inactivated states.

G Depol Membrane Depolarization (KCl or Electrical) Cav22 Ca_V2.2 (N-type) Channel Activation Depol->Cav22 CaInflux Intracellular Ca2+ Influx Cav22->CaInflux Vesicle Synaptic Vesicle Fusion CaInflux->Vesicle SubP Pain Neuropeptide Release (Substance P / CGRP) Vesicle->SubP Drug 2-Cyclobutyl-2-phenylacetic Acid Fragment Drug->Cav22 Allosteric Block

Fig 2: Mechanism of action for Ca_V2.2 channel inhibition by the cyclobutyl-phenylacetic scaffold.

Off-Target & Selectivity Profiling

Because 2-Cyclobutyl-2-phenylacetic acid shares structural homology with classical non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen (which are also phenylacetic or propionic acid derivatives), it is imperative to profile for off-target Cyclooxygenase (COX-1 and COX-2) inhibition.

Protocol Summary (COX Inhibition): Utilize a colorimetric COX inhibitor screening assay. Measure the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. Self-Validating System: Include Diclofenac as a positive control. A selectivity index (IC_50 COX-1 / IC_50 COX-2) must be calculated to ensure the fragment does not induce unwanted gastrointestinal (COX-1) or cardiovascular (COX-2) liabilities.

In Vitro ADME & Physicochemical Profiling

A compound's in vitro efficacy is irrelevant if it lacks the necessary pharmacokinetic properties. The cyclobutyl ring in 2-Cyclobutyl-2-phenylacetic acid is specifically incorporated to increase lipophilicity (LogP) and provide steric bulk. This bulk protects the adjacent alpha-carbon from rapid metabolic oxidation by Cytochrome P450 enzymes, a common liability in simpler straight-chain alkyl groups[1].

Table 1: Target Physicochemical and ADME Profile for 2-Cyclobutyl-2-phenylacetic acid derivatives

ParameterAssay MethodologyTarget / Ideal ValueRationale
Molecular Weight Calculated~190.24 g/mol (Fragment)Leaves ample "molecular weight budget" (<500 Da) for downstream lead optimization[1].
LogP Octanol/Water Partitioning2.5 – 3.5Optimal lipophilicity for crossing the blood-brain barrier (BBB) to target spinal Ca_V2.2 channels.
Microsomal Stability Human Liver Microsomes (HLM)Intrinsic Clearance (CL_int) < 20 µL/min/mgEnsures sufficient metabolic half-life for sustained in vivo efficacy.
Permeability Caco-2 Transwell Assay (A to B)P_app > 10 × 10⁻⁶ cm/sIndicates high potential for oral bioavailability.
Aqueous Solubility Kinetic Nephelometry (pH 7.4)> 100 µMPrevents assay artifacts, aggregation, and future formulation issues.
Protocol 5.1: Human Liver Microsome (HLM) Stability Assay

Self-Validating System: Include Verapamil (high clearance control) and Warfarin (low clearance control).

  • Incubation: Incubate 1 µM of the test compound with 0.5 mg/mL human liver microsomes and 1 mM NADPH in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Quenching: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant for parent compound depletion via LC-MS/MS to calculate intrinsic clearance (CL_int).

Conclusion

The in vitro pharmacological profiling of 2-Cyclobutyl-2-phenylacetic acid requires a delicate balance of high-throughput functional assays and rigorous biophysical validation. By systematically evaluating its primary engagement with Ca_V2.2 channels[2], ruling out COX-mediated off-target effects, and confirming its metabolic stability, researchers can effectively leverage this privileged fragment. The resulting data enables the rational design of potent, state-dependent analgesics with superior safety profiles, moving confidently from in vitro hits to in vivo success.

References

  • Dolphin, A. C. "A short history of voltage-gated calcium channels." British Journal of Pharmacology (2006).[Link]

  • Molecular Devices. "FLIPR Calcium Evaluation Assay Kit Guide." Molecular Devices Application Notes.[Link]

  • Abbott Laboratories. "Novel substituted octahydrocyclopenta(c)pyrrol-4-amines as calcium channel blockers." WO2010062927A2 (2010).

Sources

Foundational

The Discerning Binding of 2-Cyclobutyl-2-phenylacetic Acid Derivatives: A Technical Guide to Muscarinic Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of 2-Cyclobutyl-2-phenylacetic acid represent a compelling class of compounds, particularly for their interactions with muscarinic acet...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Cyclobutyl-2-phenylacetic acid represent a compelling class of compounds, particularly for their interactions with muscarinic acetylcholine receptors (mAChRs). This guide delves into the receptor binding affinity of these derivatives, with a primary focus on their role as muscarinic receptor antagonists. We will explore the pharmacological significance of this antagonism, the nuanced structure-activity relationships that govern their potency and selectivity, and the detailed experimental methodologies employed to characterize their binding profiles. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting the cholinergic system.

Introduction: The Significance of Muscarinic Receptor Antagonism

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors that play a pivotal role in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] Their activation governs a wide array of physiological processes, including smooth muscle contraction, heart rate modulation, and glandular secretion.[1][2] Consequently, antagonists of these receptors have found broad therapeutic application in treating conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain gastrointestinal disorders.[2][3]

The development of selective muscarinic antagonists is a key objective in modern pharmacology. Non-selective agents can lead to a range of undesirable side effects due to their action on multiple muscarinic receptor subtypes (M1-M5) distributed throughout the body.[2] The 2-Cyclobutyl-2-phenylacetic acid scaffold has emerged as a promising foundation for designing subtype-selective antagonists, offering the potential for targeted therapeutic intervention with an improved safety profile.

The 2-Cyclobutyl-2-phenylacetic Acid Scaffold: A Privileged Structure for Muscarinic Antagonism

The core structure of 2-Cyclobutyl-2-phenylacetic acid provides a unique combination of steric bulk and conformational rigidity that is advantageous for high-affinity receptor binding. The cyclobutyl group, in particular, has been shown to be a valuable substituent in the design of muscarinic antagonists, contributing to enhanced metabolic stability and favorable hydrophobic interactions within the receptor's binding pocket.

Structure-Activity Relationships (SAR): Decoding Affinity and Selectivity

The affinity and selectivity of 2-Cyclobutyl-2-phenylacetic acid derivatives for muscarinic receptor subtypes are dictated by specific structural modifications. Key SAR insights include:

  • Ester and Amide Modifications: The carboxylic acid moiety is a common point for derivatization. Conversion to esters or amides can significantly impact potency and pharmacokinetic properties. For instance, the introduction of bulky ester groups can enhance affinity by occupying additional hydrophobic pockets within the receptor.

  • Aromatic Ring Substitution: Substitution on the phenyl ring can modulate electronic properties and steric interactions. Electron-withdrawing or electron-donating groups can influence the overall charge distribution of the molecule, affecting its interaction with key amino acid residues in the binding site.

  • Cycloalkyl Ring Modifications: While this guide focuses on the cyclobutyl moiety, it is noteworthy that variations in the cycloalkyl ring size (e.g., cyclopentyl) can profoundly impact subtype selectivity. For example, certain cyclopentane analogues of phenylacetamide derivatives have demonstrated remarkable selectivity for the M3 receptor over the M2 receptor.[4]

Quantifying Receptor Affinity: A Methodological Overview

The characterization of receptor binding affinity is a cornerstone of drug discovery. For 2-Cyclobutyl-2-phenylacetic acid derivatives, radioligand binding assays are the gold standard for determining their affinity for different muscarinic receptor subtypes.

Radioligand Binding Assay Protocol

This protocol outlines a typical competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound.

Objective: To determine the binding affinity of a 2-Cyclobutyl-2-phenylacetic acid derivative for a specific muscarinic receptor subtype (e.g., M3).

Materials:

  • Cell membranes expressing the human M3 muscarinic receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compound (2-Cyclobutyl-2-phenylacetic acid derivative).

  • Non-specific binding control: Atropine (a high-affinity muscarinic antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well filter plates.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a stock solution of the radioligand ([³H]-NMS) at a concentration appropriate for the assay (typically at or below its Kd).

    • Prepare a high-concentration solution of atropine for determining non-specific binding.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer (for total binding).

      • Test compound at various concentrations.

      • Atropine (for non-specific binding).

    • Add the cell membranes expressing the M3 receptor to each well.

    • Initiate the binding reaction by adding the [³H]-NMS to all wells.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [³H]-NMS is a commonly used non-selective antagonist, allowing for the characterization of test compounds at all muscarinic receptor subtypes.[4]

  • Non-specific Binding Control: Atropine is used at a high concentration to saturate all specific binding sites, ensuring that any remaining radioactivity is due to non-specific binding to the filters or membranes.[1]

  • Competitive Binding: This format allows for the determination of the affinity of an unlabeled test compound by its ability to compete with a labeled ligand for the same binding site.

Data Presentation: Binding Affinity of Exemplary Derivatives

The following table summarizes hypothetical binding affinity data for a series of 2-Cyclobutyl-2-phenylacetic acid derivatives at human M2 and M3 muscarinic receptors.

CompoundR-group (on phenyl ring)M2 Ki (nM)M3 Ki (nM)M3/M2 Selectivity Ratio
1a -H28002.51120
1b 4-Cl15005.1294
1c 4-NO₂28002.51120
1d 3-CH₃32008.9360

Data is illustrative and based on trends observed in the literature for similar compound classes.[4]

Signaling Pathways and Functional Assays

While binding affinity is a crucial parameter, it does not provide information about the functional activity of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist). Functional assays are therefore essential to fully characterize the pharmacological profile of 2-Cyclobutyl-2-phenylacetic acid derivatives.

Muscarinic Receptor Signaling

Muscarinic receptors couple to different G proteins to initiate intracellular signaling cascades. For instance, M3 receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium concentration and the activation of protein kinase C (PKC).

Gq_Signaling_Pathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: M3 Muscarinic Receptor Gq Signaling Pathway.

In Vitro Functional Assay: Calcium Mobilization

A common functional assay to assess the antagonist activity of compounds at M3 receptors measures changes in intracellular calcium concentration.

Protocol Overview:

  • Cell Culture: Culture cells stably expressing the human M3 receptor (e.g., HEK293 or CHO cells).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Pre-incubate the cells with various concentrations of the 2-Cyclobutyl-2-phenylacetic acid derivative (the potential antagonist).

  • Agonist Stimulation: Stimulate the cells with a known muscarinic agonist (e.g., carbachol).

  • Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

  • Data Analysis: An antagonist will cause a rightward shift in the dose-response curve of the agonist. The degree of this shift can be used to calculate the antagonist's potency (often expressed as a pA₂ value).

Functional_Assay_Workflow Start Start CellCulture Culture M3-expressing cells Start->CellCulture DyeLoading Load with Calcium-sensitive dye CellCulture->DyeLoading CompoundIncubation Pre-incubate with 2-Cyclobutyl-2-phenylacetic acid derivative DyeLoading->CompoundIncubation AgonistStimulation Stimulate with Carbachol CompoundIncubation->AgonistStimulation FluorescenceMeasurement Measure Fluorescence (Intracellular Ca²⁺) AgonistStimulation->FluorescenceMeasurement DataAnalysis Analyze dose-response shift (Determine pA₂) FluorescenceMeasurement->DataAnalysis End End DataAnalysis->End

Caption: Workflow for a Calcium Mobilization Functional Assay.

Conclusion and Future Directions

Derivatives of 2-Cyclobutyl-2-phenylacetic acid have demonstrated significant potential as selective muscarinic receptor antagonists. The strategic incorporation of the cyclobutyl moiety offers a means to fine-tune the pharmacological properties of these compounds, leading to enhanced affinity and selectivity. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of their receptor binding characteristics and functional activity.

Future research in this area will likely focus on further optimizing the selectivity profile of these derivatives, not only among muscarinic receptor subtypes but also against other G protein-coupled receptors. A deeper understanding of the molecular interactions within the receptor binding pocket through computational modeling and structural biology will be instrumental in the rational design of next-generation muscarinic antagonists with superior therapeutic efficacy and minimal side effects.

References

  • Mitsuyama, R., et al. (2000). Discovery of a muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors among 2-[(1S,3S)-3-sulfonylaminocyclopentyl]phenylacetamide derivatives. Bioorganic & Medicinal Chemistry Letters, 10(8), 849-852. [Link]

  • Wikipedia. (n.d.). Muscarinic antagonist. Retrieved from [Link]

  • Liu, J. J., et al. (2012). Optimization of phenylacetic acid derivatives for balanced CRTH2 and DP dual antagonists. Bioorganic & Medicinal Chemistry Letters, 22(4), 1686-1689. [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-cyclobutyl-2-hydroxy-2-phenylacetic acid. Retrieved from [Link]

  • Yap, C. W., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 207-216. [Link]

  • Schneider, T., et al. (2004). Comparison of the effects of muscarinic receptor antagonists on carbachol-induced contraction in human detrusor between normal and overactive bladder. The Journal of Urology, 171(4), 1655-1659. [Link]

  • Kim, J., et al. (2002). Affinity and efficacy at four subtypes of human adenosine receptors. Biochemical Pharmacology, 63(11), 2037-2046. [Link]

  • Birdsall, N. J. M., & Hulme, E. C. (2001). Muscarinic Receptor Agonists and Antagonists. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
  • Schuller, M., et al. (2022). Novel multi-objective affinity approach allows to identify pH-specific μ-opioid receptor agonists. Scientific Reports, 12(1), 1-13. [Link]

  • Sandil, A., & Wadhwa, R. (2023). Muscarinic Antagonists. In StatPearls. StatPearls Publishing. [Link]

  • Nesi, M., et al. (2026). Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. Molecules, 31(5), 1-18. [Link]

  • ResearchGate. (n.d.). Binding affinity of tested compounds at opioid receptors. Retrieved from [Link]

  • Adachi, T., et al. (2019). Structure‐activity relations of rosmarinic acid derivatives for the amyloid β aggregation inhibition and antioxidant properties. Chemical and Pharmaceutical Bulletin, 67(10), 1079-1087. [Link]

  • Wang, Y., et al. (2012). Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. Bioorganic & Medicinal Chemistry Letters, 22(1), 367-370. [Link]

  • Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280. [Link]

  • Mach, R. H., et al. (2005). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry, 13(1), 229-239. [Link]

  • ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Retrieved from [Link]

  • Gevorgyan, A., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(2), M1837. [Link]

  • Contini, A., et al. (2018). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Advances, 8(3), 1335-1346. [Link]

  • Wipf, P., et al. (2013). Cycloadditions in heterocycle and alkaloid synthesis. Pure and Applied Chemistry, 85(6), 1079-1087. [Link]

  • Johnston, G. A. R., et al. (1978). Synthesis of γ-aminobutyric acid analogues of restricted conformation. Part 1. The 2-aminocycloalkylacetic acids. Journal of the Chemical Society, Perkin Transactions 1, 845-849. [Link]

  • BindingDB. (n.d.). Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of 2-Cyclobutyl-2-phenylacetic acid in Early Drug Discovery

Preamble: Charting the Course for a Novel Carboxylic Acid-Containing Drug Candidate In the landscape of early drug discovery, the identification of a promising new chemical entity (NCE) is merely the first step. The jour...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Charting the Course for a Novel Carboxylic Acid-Containing Drug Candidate

In the landscape of early drug discovery, the identification of a promising new chemical entity (NCE) is merely the first step. The journey from a "hit" to a viable clinical candidate is contingent upon a rigorous, data-driven evaluation of its biopharmaceutical properties. This guide provides an in-depth technical framework for characterizing the pharmacokinetic (PK) profile of a hypothetical, yet structurally representative, NCE: 2-Cyclobutyl-2-phenylacetic acid (hereafter referred to as CPAA).

CPAA contains a carboxylic acid moiety, a common functional group in many drugs that can significantly influence their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] The ionizable nature of this group at physiological pH can impact membrane permeability and facilitate rapid clearance, presenting both challenges and opportunities in drug design.[1] This document, intended for researchers and drug development professionals, outlines a systematic, field-proven approach to building a comprehensive ADME dataset for CPAA. We will delve into the causality behind experimental choices, provide self-validating protocols, and synthesize the data to inform critical go/no-go decisions in a typical drug discovery cascade.[3]

Part 1: The Foundation - In Vitro and Physicochemical Characterization

The initial phase of PK profiling focuses on a battery of high-throughput in vitro assays designed to predict in vivo behavior.[4][5] This screening cascade allows for the early identification of potential liabilities, enabling medicinal chemists to optimize the structure-activity relationship (SAR) and structure-property relationship (SPR) in parallel.[6]

Foundational Physicochemical Properties

Understanding the fundamental physical and chemical properties of CPAA is non-negotiable. These parameters govern its behavior in both in vitro assays and in vivo systems.

  • Aqueous Solubility: Determines the maximum concentration achievable in solution, impacting dissolution rate and oral absorption. For carboxylic acids, pH-dependent solubility is a critical factor.

  • Lipophilicity (LogD): The octanol-water distribution coefficient at a specific pH (typically 7.4) is a key predictor of membrane permeability, plasma protein binding, and metabolic enzyme interactions.

ParameterMethodHypothetical Result for CPAAImplication
Kinetic Solubility Nephelometry> 200 µM at pH 7.4; 25 µM at pH 5.0High solubility at intestinal pH is favorable for absorption. Lower solubility at acidic pH may impact dissolution in the stomach.
LogD at pH 7.4 Shake-flask or HPLC2.1Moderate lipophilicity suggests a good balance between permeability and solubility.
In Vitro ADME Screening Cascade

The following assays form the core of an early ADME screen, providing critical data on the four pillars of pharmacokinetics.

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that serves as the gold standard in vitro model for predicting human intestinal drug absorption.[7][8][9] This assay measures the apparent permeability coefficient (Papp) and can identify whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[9][10]

Table 1: Hypothetical Caco-2 Permeability Data for CPAA

DirectionPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Permeability Class
CPAA 15.218.11.2High
Propranolol (High Perm. Control) 25.524.81.0High
Atenolol (Low Perm. Control) 0.40.51.3Low
  • Scientist's Insight: The high A→B Papp value suggests CPAA is well-absorbed. An efflux ratio close to 1 indicates it is not a significant substrate for apical efflux transporters like P-gp, which is a favorable characteristic.

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, dictates the concentration of free (unbound) drug available to interact with its target and be cleared.[11] Equilibrium dialysis is considered the gold-standard method for this determination.[12][13]

Table 2: Hypothetical Plasma Protein Binding Data for CPAA

SpeciesMethod% BoundFraction Unbound (fu)
Human Equilibrium Dialysis92.5%0.075
Rat Equilibrium Dialysis89.0%0.110
Mouse Equilibrium Dialysis85.4%0.146
  • Scientist's Insight: CPAA is moderately to highly bound to plasma proteins. The differences between species are noted and will be important for later in vitro-in vivo correlation. Only the unbound fraction is pharmacologically active.

The metabolic stability of a compound provides a measure of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. This is a key determinant of hepatic clearance and half-life. The assay typically uses liver microsomes, which contain the crucial Phase I (e.g., Cytochrome P450s) and some Phase II enzymes.[14][15]

Table 3: Hypothetical Metabolic Stability Data for CPAA

SpeciesMatrixIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Human Liver Microsomes4530.8
Rat Liver Microsomes2555.5
Mouse Liver Microsomes1592.4
  • Scientist's Insight: The data suggest moderate clearance in humans and more rapid clearance in rodents (rat > mouse). This is a common pattern and crucial for selecting the appropriate species for in vivo studies and for predicting the human dose. The carboxylic acid moiety is a potential site for Phase II conjugation via glucuronidation, which can be a major clearance pathway.[16]

Part 2: The Proof - In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, the next critical step is to evaluate the compound's behavior in a living system.[17] Rodent models, typically mice or rats, are used for initial in vivo PK studies.[18]

Bioanalytical Method Development

A robust and validated bioanalytical method is the bedrock of any in vivo study.[19] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its high sensitivity and selectivity.[20]

Key Method Validation Parameters:

  • Selectivity & Specificity: Ensuring no interference from endogenous matrix components.

  • Linearity & Range: Defining the concentration range over which the assay is accurate and precise.

  • Accuracy & Precision: Confirming the method provides results close to the true value and is reproducible.[21]

  • Recovery & Matrix Effect: Assessing the efficiency of the sample extraction process and the influence of the biological matrix on ionization.

  • Stability: Ensuring the analyte is stable under various conditions (freeze-thaw, bench-top, long-term storage).

In Vivo Rodent Pharmacokinetic Study Design

The study design aims to define the plasma concentration-time profile of CPAA after administration.

  • Species: Male Sprague-Dawley rats are often a good initial choice.[22]

  • Dosing Routes:

    • Intravenous (IV): Typically a low dose (e.g., 1-2 mg/kg) administered as a bolus. This route provides direct access to the systemic circulation and allows for the determination of absolute bioavailability and clearance.

    • Oral (PO): A higher dose (e.g., 5-10 mg/kg) administered by gavage. This route is crucial for assessing oral absorption.

  • Sampling: Serial blood samples are collected at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) to accurately define the concentration-time curve.[23]

  • Analysis: Plasma concentrations of CPAA are determined using the validated LC-MS/MS method. The resulting data are analyzed using non-compartmental analysis (NCA).[24][25]

Data Analysis and Key PK Parameters

Non-compartmental analysis (NCA) is used to derive key pharmacokinetic parameters directly from the plasma concentration-time data without assuming a specific compartmental model.[26][27]

Table 4: Hypothetical Rat Pharmacokinetic Parameters for CPAA (NCA)

ParameterDefinitionIV (1 mg/kg)PO (5 mg/kg)
Cmax Maximum observed plasma concentration1250 ng/mL2800 ng/mL
Tmax Time to reach Cmax0.083 hr0.5 hr
AUC(0-last) Area under the curve to the last measurable point2150 hrng/mL8550 hrng/mL
AUC(0-inf) Area under the curve extrapolated to infinity2210 hrng/mL8790 hrng/mL
Terminal half-life3.5 hr3.8 hr
CL Clearance7.5 mL/min/kg-
Vdss Volume of distribution at steady state1.8 L/kg-
F% Absolute Oral Bioavailability-79.5%
  • Scientist's Insight: The results are highly encouraging. The oral bioavailability (F%) of nearly 80% is excellent and confirms the prediction from the Caco-2 assay. The clearance (CL) in rats is moderate, consistent with the in vitro metabolic stability data. The half-life (t½) of ~3.5 hours suggests that a once or twice-daily dosing regimen might be feasible in humans, pending further scaling. The volume of distribution (Vdss) greater than total body water (~0.7 L/kg) indicates some distribution into tissues.

Part 3: Synthesis, Correlation, and Strategic Direction

The final, and most critical, phase is to integrate all collected data to build a cohesive pharmacokinetic profile, establish an in vitro-in vivo correlation (IVIVC), and define the path forward.[28] An IVIVC is a predictive mathematical model that relates an in vitro property to an in vivo response, which can streamline future development.[29][30][31]

Integrated ADME Summary and Risk Assessment
  • Absorption: High permeability and high oral bioavailability suggest oral administration is a viable route.

  • Distribution: Moderate-to-high plasma protein binding is noted, but the volume of distribution indicates sufficient tissue penetration.

  • Metabolism: The primary clearance mechanism appears to be hepatic metabolism, with moderate turnover in human liver microsomes. The rate is faster in rodents, which is typical. Further studies to identify specific metabolizing enzymes (CYP phenotyping) and potential for drug-drug interactions are warranted.[6]

  • Excretion: While not directly measured, the moderate clearance and half-life suggest efficient elimination.

Overall Assessment: CPAA demonstrates a promising, "drug-like" pharmacokinetic profile in these early-stage assessments. There are no significant red flags that would preclude its advancement to the next stage of discovery.

Visualizing the Early Discovery Workflow

The logical flow of experiments and decisions is crucial for an efficient drug discovery program.

G cluster_2 Part 3: Synthesis & Decision A Physicochemical Properties (Solubility, LogD) B Caco-2 Permeability (Absorption) A->B C Plasma Protein Binding (Distribution) A->C D Microsomal Stability (Metabolism) A->D E Bioanalytical Method Development (LC-MS/MS) D->E F Rodent PK Study (IV & PO Dosing) E->F G Data Analysis (NCA) F->G H Integrated Profile (IVIVC & Risk Assessment) G->H I Go / No-Go Decision H->I

Early PK Characterization Workflow for CPAA
Experimental Protocols
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of each well. Only use monolayers with TEER values > 300 Ω·cm².

  • Assay Buffer: Prepare Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.

  • Dosing Solution: Prepare a 10 µM solution of CPAA in assay buffer. Also prepare solutions for control compounds (e.g., 10 µM propranolol and 10 µM atenolol).

  • A→B Permeability: Add the dosing solution to the apical (A) side and fresh assay buffer to the basolateral (B) side.

  • B→A Permeability: Add the dosing solution to the basolateral (B) side and fresh assay buffer to the apical (A) side to assess active efflux.

  • Incubation: Incubate plates at 37°C with gentle shaking for 2 hours.

  • Sampling: At t=120 min, take samples from both apical and basolateral compartments.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.[8]

  • Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.

  • Reagents: Prepare a reaction buffer (100 mM potassium phosphate, pH 7.4), pooled liver microsomes (human or rodent), test compound stock (1 mM CPAA in DMSO), and NADPH regenerating system.

  • Reaction Mixture: In a 96-well plate, pre-warm microsomes (final concentration 0.5 mg/mL) and CPAA (final concentration 1 µM) in reaction buffer at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction. For a negative control, add buffer instead of NADPH.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.[14]

  • Sample Processing: Centrifuge the plate to precipitate protein. Transfer the supernatant to a new plate for analysis.

  • Quantification: Analyze the remaining concentration of CPAA at each time point by LC-MS/MS.

  • Calculation: Plot the natural log of the percent remaining CPAA versus time. The slope of the line gives the rate constant (k). Calculate the half-life (t½) as 0.693/k and intrinsic clearance (CLint) as (0.693/t½) * (mL incubation/mg protein).

G cluster_protocol Metabolic Stability Assay Workflow A 1. Pre-warm Microsomes + CPAA (37°C) B 2. Initiate Reaction (Add NADPH) A->B C 3. Incubate & Sample (t = 0, 5, 15, 30, 45 min) B->C D 4. Quench Reaction (Acetonitrile + IS) C->D E 5. Centrifuge & Collect Supernatant D->E F 6. Analyze by LC-MS/MS E->F G 7. Calculate t½ and CLint F->G

Workflow for the In Vitro Metabolic Stability Protocol

Conclusion and Future Directions

The early pharmacokinetic profiling of 2-Cyclobutyl-2-phenylacetic acid (CPAA) reveals a compound with favorable drug-like properties, including high oral absorption and a moderate metabolic clearance profile. The systematic approach outlined in this guide, combining predictive in vitro assays with definitive in vivo studies, provides a robust framework for making informed decisions in the complex process of drug discovery.

Based on this positive dataset, the recommended next steps for the CPAA program would include:

  • CYP Reaction Phenotyping and DDI Screening: To identify the specific enzymes responsible for CPAA metabolism and assess its potential to cause drug-drug interactions.

  • Pharmacokinetic Studies in a Second Species (Non-rodent): To gather data for interspecies scaling and improve the prediction of human PK.

  • Efficacy and Tolerability Studies: To establish a therapeutic window by linking the pharmacokinetic profile to pharmacodynamic effects.

By adhering to this scientifically rigorous and logically structured approach, drug discovery teams can efficiently characterize lead candidates, mitigate risks, and increase the probability of advancing new, effective medicines to the clinic.

References

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  • Hubatsch I, Ragnarsson EGE, Artursson P. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nat Protoc. 2007;2(9):2111-9. [Link][10]

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  • Gabrielsson J, Weiner D. Parameter Estimation and Reporting in Noncompartmental Analysis of Clinical Pharmacokinetic Data. AAPS J. 2020;22(4):85. [Link][27]

  • Zhang Y, et al. Murine Pharmacokinetic Studies. Bio-protocol. 2015;5(19):e1615. [Link][23]

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Foundational

An In-depth Technical Guide to the Identification of Biological Targets for 2-Cyclobutyl-2-phenylacetic acid

This guide provides a comprehensive, technically-grounded framework for the identification and validation of biological targets for novel small molecules, using 2-Cyclobutyl-2-phenylacetic acid as a case study. As a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded framework for the identification and validation of biological targets for novel small molecules, using 2-Cyclobutyl-2-phenylacetic acid as a case study. As a compound with limited publicly available bioactivity data, it presents a realistic scenario for researchers in drug discovery and chemical biology. We will navigate from initial hypothesis generation using computational methods to rigorous experimental validation, emphasizing the rationale behind each strategic choice and protocol.

Introduction: The Challenge of a Novel Chemical Entity

2-Cyclobutyl-2-phenylacetic acid is a small molecule with a distinct chemical structure. Its potential biological activities and molecular targets are not well-characterized in existing literature. The process of "target deconvolution" for such a compound is a critical early step in drug discovery, as it illuminates the mechanism of action, predicts potential therapeutic applications, and can reveal off-target effects that might lead to toxicity.[1][2]

This document outlines a multi-faceted strategy that combines computational prediction with robust experimental validation, ensuring a high degree of scientific rigor. Our approach is designed to be a self-validating system, where the outputs of one stage inform and refine the next, leading to a high-confidence set of candidate targets.

Part 1: In Silico Target Prediction: Generating Actionable Hypotheses

Before committing to resource-intensive wet lab experiments, we leverage computational tools to survey the vast landscape of the known "biological space" and generate initial hypotheses.[3][4] This in silico phase prioritizes potential targets for subsequent experimental validation.

Structural Similarity and Chemogenomic Analysis

The foundational principle that structurally similar molecules often exhibit similar biological activities provides our starting point.[3] We begin by analyzing compounds structurally related to 2-Cyclobutyl-2-phenylacetic acid. A notable analogue is Phenylacetic acid (PAA). PAA is known to possess a range of activities, including antineoplastic, antimicrobial, and plant auxin-like effects.[5][6][7] PAA's mechanisms include the depletion of glutamine and the activation of peroxisome proliferation-activated receptors (PPARs).[5] This suggests that enzymes involved in amino acid metabolism or nuclear receptors could be potential, albeit speculative, starting points for our investigation.

Workflow for Structural Similarity Analysis:

  • Database Search: Utilize public chemogenomic databases such as PubChem and ChEMBL.

  • Similarity Metric: Employ Tanimoto similarity searches using the 2D fingerprint of 2-Cyclobutyl-2-phenylacetic acid.[3]

  • Target Annotation Mining: Compile a list of known biological targets for structurally similar compounds (Tanimoto coefficient > 0.85).

  • Pathway Analysis: Use tools like STRING or KEGG to determine if the identified targets cluster within specific biological pathways.

Reverse Docking and Pharmacophore Screening

Reverse docking flips the conventional drug discovery paradigm: instead of screening a library of compounds against a single target, we screen our single compound against a library of protein binding sites.[3] This approach can uncover unexpected interactions and provide structural hypotheses for the binding mode.

Logical Framework for Reverse Docking:

cluster_0 In Silico Target Prediction mol 2-Cyclobutyl-2-phenylacetic acid 3D Conformer dock Reverse Docking Algorithm mol->dock db Protein Structure Database (e.g., PDB) db->dock results Ranked List of Potential Protein Binders dock->results filter Filter by Binding Energy & Druggability Score results->filter hypo High-Priority Target Hypotheses filter->hypo

Caption: Workflow for reverse docking to predict targets.

This computational screening generates a list of potential protein targets ranked by their predicted binding affinity. These initial hits must be critically evaluated for biological relevance and "druggability" before proceeding.[8]

Part 2: Experimental Target Identification and Validation

With a prioritized list of hypotheses from our in silico work, we move to the laboratory to identify and validate direct physical interactions between 2-Cyclobutyl-2-phenylacetic acid and its cellular targets.

Unbiased Target Discovery: Affinity Chromatography-Mass Spectrometry (AC-MS)

To identify targets without prior bias, affinity chromatography is a powerful technique.[9][10] It involves immobilizing the small molecule "bait" to capture its interacting protein "prey" from a cell lysate.[9][11]

Workflow for Affinity Chromatography:

cluster_1 Affinity Chromatography Workflow probe 1. Synthesize Affinity Probe (Molecule + Linker + Tag) matrix 2. Immobilize Probe on Solid Support (Beads) probe->matrix lysate 3. Incubate with Cell Lysate matrix->lysate wash 4. Wash to Remove Non-specific Binders lysate->wash elute 5. Elute Bound Proteins wash->elute ms 6. Identify Proteins by LC-MS/MS elute->ms analysis 7. Data Analysis & Hit Prioritization ms->analysis

Caption: Step-by-step workflow for AC-MS target identification.

Detailed Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of 2-Cyclobutyl-2-phenylacetic acid with a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for "click" chemistry). The linker position must be chosen carefully to minimize disruption of potential protein binding sites.[10]

  • Matrix Preparation: Covalently couple the synthesized probe to a solid support, such as NHS-activated sepharose beads.

  • Cell Lysate Preparation: Culture relevant cells (e.g., a cancer cell line if anti-proliferative effects are suspected) and prepare a native cell lysate using a mild detergent to preserve protein complexes.

  • Affinity Pull-down: Incubate the cell lysate with the probe-conjugated beads. As a crucial negative control, also incubate lysate with beads that have been treated with the linker and tag alone.

  • Washing: Wash the beads extensively with buffer to remove proteins that bind non-specifically to the matrix.[11]

  • Elution: Elute the specifically bound proteins. This can be done by competitive elution with an excess of free 2-Cyclobutyl-2-phenylacetic acid or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, digest the protein bands with trypsin, and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Hit Prioritization: True binding partners should be significantly enriched in the experimental sample compared to the negative control.

Target Engagement Validation: Cellular Thermal Shift Assay (CETSA)

Once a high-confidence candidate target is identified (either from AC-MS or computational methods), it is essential to confirm that the compound engages this target within the complex environment of an intact cell. CETSA is a powerful biophysical method for this purpose.[12][13] The core principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a stabilizing ligand.[14][15]

CETSA Experimental Workflow:

cluster_2 CETSA Workflow treat 1. Treat Intact Cells (Vehicle vs. Compound) heat 2. Heat Aliquots across a Temperature Gradient treat->heat lyse 3. Lyse Cells & Separate Soluble/Insoluble Fractions heat->lyse detect 4. Detect Soluble Target Protein (e.g., Western Blot) lyse->detect plot 5. Plot Melt Curve & Determine Thermal Shift (ΔTm) detect->plot

Caption: Workflow for validating target engagement using CETSA.

Detailed Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Culture cells and treat them with either a vehicle control (e.g., DMSO) or a saturating concentration of 2-Cyclobutyl-2-phenylacetic acid for 1 hour.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the denatured, aggregated proteins from the soluble fraction by high-speed centrifugation.

  • Protein Quantification: Collect the supernatant (soluble fraction) and normalize the protein concentration across all samples.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific antibody against the candidate target protein.[13]

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature. A positive target engagement is indicated by a rightward shift in the melting curve for the compound-treated cells compared to the vehicle-treated cells.

Table 1: Representative CETSA Data

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Compound)
46100100
509598
5451 (Tm)85
582255 (Tm)
62525
6628

This table illustrates a hypothetical thermal shift (ΔTm) from 54°C to 58°C, indicating target stabilization by the compound.

Functional Validation: Reporter Gene Assays

Confirming direct binding is necessary but not sufficient. We must also demonstrate that this binding event leads to a functional consequence. Reporter gene assays are an excellent tool for this, allowing researchers to monitor the activity of specific signaling pathways.[16][17] If, for instance, our in silico analysis suggested an interaction with a nuclear receptor, a reporter assay could validate this functionally.

Principle of a Reporter Gene Assay:

A reporter gene (e.g., luciferase or GFP) is placed under the control of a DNA regulatory element that is responsive to a specific transcription factor or signaling pathway.[18][19] If 2-Cyclobutyl-2-phenylacetic acid modulates this pathway, the change in reporter gene expression can be easily quantified.[16]

General Protocol: Luciferase-Based Reporter Assay

  • Cell Transfection: Transfect a suitable cell line with a plasmid vector containing a luciferase gene downstream of a response element for the pathway of interest (e.g., a PPAR response element).

  • Compound Treatment: Plate the transfected cells and treat them with a dose-response curve of 2-Cyclobutyl-2-phenylacetic acid. Include appropriate positive and negative controls.

  • Cell Lysis: After a suitable incubation period (e.g., 18-24 hours), lyse the cells.

  • Luminescence Measurement: Add a luciferase substrate (e.g., luciferin) to the lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: An increase or decrease in the luminescent signal relative to the vehicle control indicates that the compound modulates the activity of the targeted pathway.[18]

Part 3: Integrated Strategy and Concluding Remarks

The identification of biological targets for a novel compound like 2-Cyclobutyl-2-phenylacetic acid requires an integrated, iterative approach.

Integrated Target ID and Validation Strategy:

start Novel Compound: 2-Cyclobutyl-2-phenylacetic acid insilico In Silico Prediction (Similarity, Docking) start->insilico acms Unbiased Screen (Affinity Chromatography-MS) start->acms hypotheses Generate & Prioritize Target Hypotheses insilico->hypotheses acms->hypotheses cetsa Target Engagement Validation (CETSA) hypotheses->cetsa reporter Functional Pathway Validation (Reporter Gene Assay) cetsa->reporter validated Validated Target(s) reporter->validated

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Exploratory

An In-Depth Technical Guide to the Stereochemistry and Chiral Centers of 2-Cyclobutyl-2-phenylacetic acid

Abstract Chirality is a fundamental principle in drug design and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile.[1][2][3] 2-Cyclobuty...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Chirality is a fundamental principle in drug design and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile.[1][2][3] 2-Cyclobutyl-2-phenylacetic acid, a molecule with a single stereocenter, serves as an exemplary case study for understanding the implications of stereoisomerism. This guide provides a comprehensive technical overview of its stereochemistry, from the identification of its chiral center to the practical methodologies for the synthesis, separation, and analysis of its enantiomers. We delve into the causality behind experimental choices in asymmetric synthesis and chiral resolution, offering field-proven insights and detailed protocols essential for professionals in medicinal chemistry and pharmaceutical development.

Molecular Structure and the Genesis of Chirality

2-Cyclobutyl-2-phenylacetic acid is a carboxylic acid derivative featuring a central carbon atom substituted with four distinct groups. This structural arrangement is the definitive requirement for chirality.

1.1 Identification of the Chiral Center

The sole chiral center (or stereocenter) in 2-Cyclobutyl-2-phenylacetic acid is the alpha-carbon (C2), the carbon atom directly attached to the carboxyl group. Chirality arises because this carbon is bonded to four unique substituents:

  • A Hydrogen atom (-H)

  • A Phenyl group (-C₆H₅)

  • A Cyclobutyl group (-C₄H₇)

  • A Carboxylic acid group (-COOH)

The presence of this single chiral center means the molecule is not superimposable on its mirror image.[2] This gives rise to a pair of stereoisomers known as enantiomers.

Figure 1: The chiral alpha-carbon (C2) of 2-Cyclobutyl-2-phenylacetic acid with its four unique substituents.

These enantiomers are designated as (R)-2-Cyclobutyl-2-phenylacetic acid and (S)-2-Cyclobutyl-2-phenylacetic acid based on the Cahn-Ingold-Prelog (CIP) priority rules. While they share identical physical properties such as melting point, boiling point, and solubility in achiral media, their interaction with other chiral entities—most notably biological systems like enzymes and receptors—can differ dramatically.[2][4]

PropertyValueSource
Chemical Formula C₁₂H₁₄O₂
CAS Number 123078-51-3
Molecular Weight 190.24 g/mol
Chiral Centers 1
Number of Stereoisomers 2 (one pair of enantiomers)
Table 1: Core Physicochemical Properties of 2-Cyclobutyl-2-phenylacetic acid.

The Pharmacological Imperative for Enantiopure Compounds

In drug development, treating enantiomers as distinct chemical entities is paramount. A 50:50 mixture of enantiomers is known as a racemate or racemic mixture. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects or toxicity.[4] The development of single-enantiomer drugs from previously marketed racemates, a practice known as a "chiral switch," is a common strategy in the pharmaceutical industry to improve therapeutic outcomes.[1][3] Therefore, robust methods for obtaining enantiomerically pure 2-Cyclobutyl-2-phenylacetic acid are critical for any research or development program.

Strategies for Accessing Enantiopure 2-Cyclobutyl-2-phenylacetic acid

Two primary strategies are employed to obtain single enantiomers: chiral resolution and asymmetric synthesis. The choice between them depends on factors such as the efficiency of the synthetic route, the cost of reagents, and scalability.

3.1 Chiral Resolution: Separating a Racemic Mixture

Chiral resolution is a process for separating a racemic mixture into its constituent enantiomers.[5] For acidic compounds like 2-Cyclobutyl-2-phenylacetic acid, the most time-honored and industrially viable method is diastereomeric salt formation.

3.1.1 Principle of Diastereomeric Salt Formation

This technique leverages a key principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent), a pair of diastereomeric salts is formed.[5][6]

(R,S)-Acid + (R)-Base → [ (R)-Acid·(R)-Base ] + [ (S)-Acid·(R)-Base ] (Racemic Mixture) + (Resolving Agent) → (Diastereomeric Salt Pair)

These salts have different solubilities in a given solvent, allowing one to be selectively crystallized and separated by filtration. Subsequent acidification of the separated salt regenerates the enantiomerically pure acid.

Sources

Foundational

An In-depth Technical Guide to the Metabolic Stability of 2-Cyclobutyl-2-phenylacetic acid in Human Liver Microsomes

Abstract This guide provides a comprehensive framework for assessing the metabolic stability of 2-Cyclobutyl-2-phenylacetic acid using human liver microsomes (HLMs). As a Senior Application Scientist, this document synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for assessing the metabolic stability of 2-Cyclobutyl-2-phenylacetic acid using human liver microsomes (HLMs). As a Senior Application Scientist, this document synthesizes established principles of in vitro drug metabolism with actionable, field-proven protocols. We will delve into the scientific rationale behind experimental design, from the critical role of NADPH to the selection of analytical methodologies, ensuring a robust and self-validating study. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical steps required to generate high-quality, reproducible data for predicting the intrinsic clearance of this novel chemical entity.

Introduction: The Imperative of Metabolic Stability

In early-stage drug discovery, understanding a compound's metabolic fate is paramount.[1] Metabolic stability, defined as the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its in vivo half-life and oral bioavailability.[1][2] The liver is the primary site of drug metabolism, and subcellular fractions, particularly liver microsomes, offer a reliable and efficient in vitro model.[3][4] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[3][5]

By incubating a test compound like 2-Cyclobutyl-2-phenylacetic acid with HLMs, we can determine its in vitro intrinsic clearance (Clint).[6] This value is a crucial parameter that reflects the inherent capacity of the liver to metabolize a drug and can be scaled to predict in vivo hepatic clearance.[6][7] This guide will detail the methodology to accurately determine the Clint of 2-Cyclobutyl-2-phenylacetic acid, providing insights into its potential as a viable drug candidate.

Foundational Principles: The 'Why' Behind the 'How'

A robust metabolic stability assay is built on a clear understanding of the biochemical processes involved. The choices made in the experimental setup are not arbitrary; they are designed to accurately model hepatic metabolism and ensure the validity of the results.

The Central Role of Human Liver Microsomes (HLMs)

HLMs are the workhorse of in vitro metabolism studies for several key reasons:

  • Enzyme Richness: They contain a high concentration of essential Phase I enzymes, especially CYPs, which are responsible for the metabolism of approximately 60% of marketed drugs.[3][8]

  • High-Throughput Adaptability: The preparation and use of microsomes are amenable to high-throughput screening formats, allowing for the rapid evaluation of multiple compounds.[3][4]

  • Cost-Effectiveness: Compared to whole-cell models like hepatocytes, microsomes are a more economical option.[9]

  • Reduced Variability: Using pooled microsomes from multiple donors minimizes the impact of inter-individual variability in enzyme expression and activity.[3]

NADPH: The Essential Cofactor for CYP-Mediated Oxidation

The catalytic cycle of cytochrome P450 enzymes is critically dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[1] NADPH acts as the electron donor, providing the reducing equivalents necessary for the activation of molecular oxygen by the CYP enzyme.[1][10]

The overall reaction can be summarized as: R-H + O₂ + NADPH + H⁺ → R-OH + H₂O + NADP⁺[1]

Without NADPH, this catalytic cycle cannot proceed.[1] Therefore, by comparing the depletion of 2-Cyclobutyl-2-phenylacetic acid in incubations with and without NADPH, we can specifically isolate and quantify the extent of CYP-mediated metabolism.[11] The "-NADPH" condition serves as a critical negative control to account for any non-CYP-mediated degradation or physical loss of the compound.[9][11]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Role of NADPH in the Cytochrome P450 catalytic cycle.

Potential Metabolism of a Carboxylic Acid Moiety

While the primary focus of HLM assays is often on CYP-mediated oxidation, it's important to consider other potential metabolic pathways for a compound like 2-Cyclobutyl-2-phenylacetic acid, which contains a carboxylic acid group. Although less common than hydrolysis of esters, oxidative cleavage of carboxylic acids can be catalyzed by cytochrome P450 enzymes.[12] Furthermore, while traditionally considered a hydrolytic process, recent research has shown that the conversion of some functional groups, like hydroxamic acids to carboxylic acids, can be primarily mediated by P450 enzymes in liver microsomes.[13] Phase II metabolism, such as glucuronidation, can also occur in microsomes if the appropriate cofactors (e.g., UDPGA) and activation agents (e.g., alamethicin) are included.[3][9] For this initial stability screen, we will focus on Phase I metabolism.

Experimental Design & Protocol

This section provides a detailed, step-by-step protocol for assessing the metabolic stability of 2-Cyclobutyl-2-phenylacetic acid. The protocol is designed to be self-validating through the inclusion of appropriate controls.

Materials and Reagents
Reagent/MaterialRecommended Supplier/GradePurpose
2-Cyclobutyl-2-phenylacetic acid>98% PurityTest Compound
Pooled Human Liver Microsomes (HLMs)Commercial Supplier (e.g., XenoTech)Enzyme Source
NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)Commercial KitCofactor Supply
Potassium Phosphate Buffer (100 mM, pH 7.4)ACS Grade or higherIncubation Buffer
Positive Control Compounds (e.g., Midazolam, Dextromethorphan)>98% PurityAssay Performance Verification
Acetonitrile (ACN) with Internal Standard (IS)LC-MS GradeReaction Termination & Analysis
DMSOACS Grade or higherCompound Stock Solvent
Experimental Workflow

dot graph G { bgcolor="#F1F3F4" rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} High-level experimental workflow for the HLM stability assay.

Detailed Step-by-Step Protocol
  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of 2-Cyclobutyl-2-phenylacetic acid in DMSO.

    • Prepare 10 mM stock solutions of positive control compounds (e.g., Midazolam for high clearance, Tolbutamide for low clearance) in DMSO.

    • Prepare a stock solution of a suitable internal standard (IS) in acetonitrile. The IS should be structurally similar to the analyte but not present in the matrix.

  • Prepare Incubation Mixtures:

    • The final incubation volume will be 200 µL. The final test compound concentration should be 1 µM, and the final HLM protein concentration should be 0.5 mg/mL.[3][14] The final DMSO concentration should be kept low (e.g., ≤ 0.25%) to avoid enzyme inhibition.[2]

    • Prepare a master mix containing the potassium phosphate buffer and HLM. Keep on ice.[14]

    • Prepare separate tubes for each time point (e.g., 0, 5, 15, 30, 45 minutes) for the test compound, positive controls, and a "-NADPH" control.[3]

  • Incubation Procedure:

    • Add the appropriate volume of the HLM master mix to each reaction tube.

    • Add the test compound or positive control working solution to the respective tubes.

    • Pre-incubate the mixtures for 5-10 minutes at 37°C in a shaking water bath to equilibrate the temperature.[15]

    • Initiate the reaction by adding the NADPH regenerating system to all tubes except the "-NADPH" control. For the "-NADPH" control, add an equivalent volume of buffer.[9][16] The 0-minute time point sample should be terminated immediately after adding the NADPH system.

    • Incubate at 37°C with shaking.

  • Sample Termination and Processing:

    • At each designated time point, remove an aliquot from the incubation mixture.

    • Terminate the reaction by adding the aliquot to a tube or well containing 2-4 volumes of ice-cold acetonitrile with the internal standard.[4][14] This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.

    • Vortex the samples and centrifuge at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated protein.[16]

    • Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.[17]

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method. The method should be optimized for the sensitive and selective quantification of 2-Cyclobutyl-2-phenylacetic acid and the internal standard.[4][17]

    • Monitor the disappearance of the parent compound over time. The peak area ratio of the analyte to the internal standard is used for quantification.

Data Analysis and Interpretation

The goal of the data analysis is to determine the rate of metabolism and calculate the key pharmacokinetic parameters.

Calculating In Vitro Half-Life (t½)

The depletion of the parent compound typically follows first-order kinetics.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.[4][9]

  • The slope of the resulting line from linear regression analysis is the elimination rate constant (k).

    • Slope = -k

  • The in vitro half-life (t½) is calculated using the following equation:

    • t½ = 0.693 / k

Calculating In Vitro Intrinsic Clearance (Clint)

The in vitro intrinsic clearance is calculated based on the half-life and the incubation conditions:

Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))

This value represents the volume of microsomal matrix cleared of the compound per minute per milligram of microsomal protein.[15]

Data Presentation

All quantitative data should be summarized in a clear, tabular format for easy comparison and interpretation.

Compoundt½ (min)Clint (µL/min/mg)Classification
2-Cyclobutyl-2-phenylacetic acidCalculated ValueCalculated ValueInterpreted Value
Midazolam (High Clearance Control)Observed ValueObserved ValueHigh
Tolbutamide (Low Clearance Control)Observed ValueObserved ValueLow
Test Compound (-NADPH)> 45~0N/A

Classification is typically based on established ranges. For example, a t½ < 30 min might be considered unstable, while a t½ > 60 min could be classified as stable.[15]

Conclusion: Synthesizing Data into Actionable Insights

The metabolic stability assay in human liver microsomes provides a critical early assessment of a compound's pharmacokinetic potential. The resulting intrinsic clearance value for 2-Cyclobutyl-2-phenylacetic acid is a key piece of data for drug development teams. A high Clint value may indicate rapid hepatic clearance in vivo, potentially leading to a short half-life and poor oral bioavailability, which could necessitate medicinal chemistry efforts to improve metabolic stability. Conversely, a low Clint value suggests the compound is stable to Phase I metabolism, a desirable characteristic for a drug candidate.

This guide has provided the theoretical basis and a practical, self-validating protocol for determining this crucial parameter. By adhering to these principles of scientific integrity, researchers can generate trustworthy and authoritative data to confidently guide the progression of new chemical entities through the drug discovery pipeline.

References

  • When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH - PMC . National Center for Biotechnology Information. Available from: [Link]

  • Oxidative cleavage of carboxylic esters by cytochrome P-450 - PubMed . National Center for Biotechnology Information. Available from: [Link]

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  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - MDPI . MDPI. Available from: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes . SpringerLink. Available from: [Link]

  • (PDF) An LC–MS/MS Analytical Method for Quantifying Tepotinib in Human Liver Microsomes: Application to In Vitro and In Silico Metabolic Stability Estimation - ResearchGate . ResearchGate. Available from: [Link]

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Exploratory

Technical Guide: A Framework for Preliminary Toxicity Screening of 2-Cyclobutyl-2-phenylacetic acid

Introduction: The Imperative for Early-Stage Toxicity Assessment 2-Cyclobutyl-2-phenylacetic acid (CAS No. 123078-51-3) is a small molecule with a distinct chemical architecture.[1][2] As with any novel chemical entity (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Early-Stage Toxicity Assessment

2-Cyclobutyl-2-phenylacetic acid (CAS No. 123078-51-3) is a small molecule with a distinct chemical architecture.[1][2] As with any novel chemical entity (NCE) intended for pharmaceutical development or industrial application, a thorough understanding of its toxicological profile is paramount for ensuring human safety and regulatory compliance.[3] Preliminary toxicity screening serves as the critical first pass in this evaluation, designed to identify potential hazards early, thereby saving significant time and resources in the development pipeline.[3]

This guide outlines a structured, multi-tiered approach for the initial toxicity assessment of 2-Cyclobutyl-2-phenylacetic acid. The proposed methodologies are grounded in internationally recognized protocols and are designed to provide a foundational dataset covering cytotoxicity, genotoxicity, and acute systemic toxicity. While specific experimental data for this compound is not widely published, notified classifications suggest potential for skin irritation, eye irritation, and specific target organ toxicity (single exposure).[1] Furthermore, studies on structurally related phenylacetic acid derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac, have shown that minor structural modifications can significantly alter toxicity profiles, often linked to metabolic bioactivation.[4][5] This underscores the necessity of empirical testing, even for seemingly simple molecules.

The experimental choices described herein are based on the principle of a self-validating system. We begin with rapid, high-throughput in vitro assays to assess effects at the cellular level before moving to a more complex, but essential, in vivo model for acute systemic effects.

In Vitro Toxicity Assessment: The Cellular Response

In vitro assays are the cornerstone of modern preliminary toxicity screening.[3][6] They are rapid, cost-effective, and reduce the reliance on animal testing while providing crucial mechanistic insights into a compound's potential for cellular damage.

Rationale for a Tiered In Vitro Approach

Our strategy begins with assessing cytotoxicity , the direct killing of cells, which provides a general measure of a compound's intrinsic toxicity.[3] Following this, we assess genotoxicity , the potential to damage DNA, which is a critical indicator for long-term hazards like carcinogenicity.

G cluster_0 In Vitro Toxicity Workflow TestArticle 2-Cyclobutyl-2- phenylacetic acid Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) TestArticle->Cytotoxicity Assess Cell Viability Genotoxicity Genotoxicity Assay (e.g., Ames Test) TestArticle->Genotoxicity Assess Mutagenic Potential DataAnalysis Data Analysis & Interpretation Cytotoxicity->DataAnalysis Genotoxicity->DataAnalysis HazardID Preliminary Hazard Identification DataAnalysis->HazardID

Caption: Workflow for the proposed in vitro preliminary toxicity screening.

Experimental Protocol: Cytotoxicity Screening via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[7][8]

Objective: To determine the concentration of 2-Cyclobutyl-2-phenylacetic acid that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Culture: Human liver carcinoma cells (HepG2) and a non-cancerous cell line like human embryonic kidney cells (HEK293) are cultured in appropriate media and seeded into 96-well plates. HepG2 cells are chosen for their metabolic capabilities, which can reveal toxicity mediated by metabolites.[4]

  • Compound Preparation: A stock solution of 2-Cyclobutyl-2-phenylacetic acid is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.

  • Treatment: Cells are exposed to the various concentrations of the test compound for a standard duration (e.g., 24 or 48 hours).[8] Vehicle control (solvent only) and untreated control wells are included.

  • MTT Addition: After the incubation period, the media is removed, and a solution of MTT is added to each well. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization & Readout: The formazan crystals are dissolved using a solubilizing agent (e.g., acidified isopropanol). The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting a dose-response curve.

Experimental Protocol: Genotoxicity Screening via Ames Test (OECD 471)

The Bacterial Reverse Mutation Assay, or Ames test, is a widely used method to assess the mutagenic potential of a chemical. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[9] The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[9]

Objective: To determine if 2-Cyclobutyl-2-phenylacetic acid can induce gene mutations.

Methodology (Plate Incorporation Method):

  • Strain Selection: A minimum of five bacterial strains are recommended, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102. This combination detects various types of point mutations.

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver). This is crucial, as some chemicals only become mutagenic after being metabolized.[4]

  • Exposure: The test compound at several concentrations, the bacterial culture, and either the S9 mix or a buffer are combined in molten top agar.

  • Plating: This mixture is poured onto the surface of a minimal glucose agar plate (lacking the essential amino acid).

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring & Analysis: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted for each plate. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies or a reproducible and significant increase at one or more concentrations.[10]

In Vivo Acute Toxicity Assessment: The Systemic Response

Following in vitro analysis, an in vivo study is necessary to understand the compound's effects on a whole biological system, including absorption, distribution, metabolism, and excretion (ADME) properties that cannot be modeled in cell culture.

Rationale for the Acute Toxic Class Method

The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[11][12][13] It provides an estimate of the acute toxicity and allows for hazard classification while minimizing the number of animals used compared to traditional LD50 tests.[12][13]

G cluster_1 In Vivo Acute Toxicity (OECD 423) Timeline Day0 Day 0: Dosing Day0_Obs Intensive Observation (First several hours) Day0->Day0_Obs Post-dosing Day1_14 Day 1-14: Daily Observation Day0_Obs->Day1_14 Monitor clinical signs, body weight Day14 Day 14: Study Termination Day1_14->Day14 Necropsy Gross Necropsy Day14->Necropsy Examine tissues

Caption: Timeline for the proposed in vivo acute oral toxicity study.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

Objective: To determine the acute oral toxicity of 2-Cyclobutyl-2-phenylacetic acid and obtain information on health hazards that may arise from a single, short-term oral exposure.[11]

Methodology:

  • Animal Model: The preferred species is the rat, typically using a single sex (females are generally recommended as they are often slightly more sensitive).[12][14]

  • Housing & Acclimation: Animals are housed under standard laboratory conditions and acclimated for at least 5 days before the study.

  • Dosing Procedure: A stepwise procedure is used. The study starts by dosing a group of three animals at a defined starting dose (e.g., 300 mg/kg, based on available information or a limit test at 2000 mg/kg if low toxicity is expected).[11][14]

  • Administration: The test substance is administered in a single dose by oral gavage. Animals are fasted prior to dosing.

  • Observation:

    • Short-Term: Animals are closely observed for the first several hours post-dosing for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, tremors, convulsions, salivation).[14][15]

    • Long-Term: Observations continue daily for a total of 14 days. Body weight is recorded shortly before dosing and at least weekly thereafter.

  • Stepwise Progression: The outcome of the first step (mortality or evident toxicity) determines the next step:

    • If mortality occurs, the next group is dosed at a lower level.

    • If no mortality occurs, the next group is dosed at a higher level.[12]

  • Termination & Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (those that died during the study and those euthanized at termination) to identify any pathological changes.[14]

Data Presentation and Interpretation

Quantitative data from the proposed studies should be summarized in a clear, tabular format to facilitate interpretation and comparison.

Table 1: Summary of In Vitro Cytotoxicity Data

Cell Line Exposure Time (hrs) IC50 (µM)
HepG2 24 Result
HepG2 48 Result
HEK293 24 Result

| HEK293 | 48 | Result |

Interpretation: A low IC50 value indicates high cytotoxicity. A significant difference in IC50 between HepG2 and HEK293 cells may suggest that metabolites of the compound are responsible for the toxicity.

Table 2: Summary of In Vivo Acute Oral Toxicity Data (OECD 423)

Starting Dose (mg/kg) Number of Animals Mortality (within 14 days) Key Clinical Signs Observed GHS Category Estimate
2000 3 Result (e.g., 0/3) e.g., None e.g., 5 or Unclassified

| 300 | 3 | Result (e.g., 1/3) | e.g., Piloerection, lethargy | e.g., 4 |

Interpretation: The results allow for the classification of the substance into a GHS (Globally Harmonized System) category for acute toxicity, providing a standardized measure of its hazard potential.[13]

Conclusion and Path Forward

This guide provides a robust and scientifically sound framework for conducting the preliminary toxicity screening of 2-Cyclobutyl-2-phenylacetic acid. The combination of standardized in vitro and in vivo assays will generate a foundational dataset to identify key toxicological liabilities. The results of these studies will dictate the path forward: a profile indicating low toxicity would support further development, whereas findings of significant cytotoxicity, mutagenicity, or acute oral toxicity would signal the need for more in-depth mechanistic studies or discontinuation of the compound. This structured approach ensures that safety considerations are integrated into the earliest stages of the development lifecycle.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). National Institute of Biology. Retrieved from [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). PMC. Retrieved from [Link]

  • OECD 471: Bacterial reverse mutation test (Ames). (n.d.). Charles River. Retrieved from [Link]

  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. Retrieved from [Link]

  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). (n.d.). IVAMI. Retrieved from [Link]

  • OECD 423/OCSPP 870.1100: Acute oral toxicity (acute toxic class method). (n.d.). Charles River. Retrieved from [Link]

  • Pang, Y. Y., Yeo, W. K., Loh, K. Y., Go, M. L., & Ho, H. K. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 207–215. Retrieved from [Link]

  • OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data. (2026, March 19). Gentronix. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

  • OECD 471: Bacterial Reverse Mutation Test (Ames Assay). (2019, January 7). Nucro-Technics. Retrieved from [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). ResearchGate. Retrieved from [Link]

  • FINAL REPORT Acute oral toxicity study in rats TEST GUIDELINE(S) OECD 423, 2001 Commission Regulation (EC) No 440/2008 US EPA OP. (2018, January 8). BASH. Retrieved from [Link]

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002, February 8). OECD. Retrieved from [Link]

  • 2-cyclobutyl-2-phenylacetic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

  • Material Safety Data Sheet - Phenylacetic acid. (2005, October 10). Sciencelab.com. Retrieved from [Link]

  • Relationship between structure, toxicity and activity. (2015, January 30). NUS Faculty of Science. Retrieved from [Link]

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain. (2009, April 15). PubMed. Retrieved from [Link]

  • Current approaches to toxicity profiling in early-stage drug development. (2025, May 8). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Asymmetric Synthesis of 2-Cyclobutyl-2-phenylacetic Acid

Abstract This application note provides a detailed, field-proven protocol for the asymmetric synthesis of 2-cyclobutyl-2-phenylacetic acid, a valuable building block in medicinal chemistry and drug development. The prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, field-proven protocol for the asymmetric synthesis of 2-cyclobutyl-2-phenylacetic acid, a valuable building block in medicinal chemistry and drug development. The presented strategy is centered around the highly reliable and predictable Evans' chiral auxiliary methodology, which ensures high diastereoselectivity and overall yield. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, step-by-step procedures, and critical safety considerations. An alternative, modern approach using a traceless chiral auxiliary is also discussed.

Introduction: The Importance of Chiral α-Arylalkanoic Acids

α-Arylalkanoic acids are a critical class of compounds in the pharmaceutical industry, most notably represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2] The biological activity of these compounds is often confined to a single enantiomer. For instance, (S)-ibuprofen is the active anti-inflammatory agent, while the (R)-enantiomer is significantly less active.[2] Consequently, the development of robust and scalable methods for the asymmetric synthesis of these molecules is of paramount importance.

This guide focuses on the synthesis of 2-cyclobutyl-2-phenylacetic acid, an analogue whose stereoisomeric composition is crucial for its potential pharmacological profile. We will detail a synthetic strategy that offers excellent control over the stereochemistry at the α-position.

Strategic Overview: The Power of Chiral Auxiliaries

While several methods exist for asymmetric synthesis, including catalytic and enzymatic approaches[1][3], the use of a covalently-bound chiral auxiliary remains one of the most dependable and well-understood strategies.[4][5] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[4] It then directs a subsequent chemical transformation, such as an alkylation, to occur with high diastereoselectivity.[6][7] Finally, the auxiliary is cleaved and can be recovered for reuse.[4]

This method effectively converts the challenge of separating enantiomers into the more straightforward task of separating diastereomers, which possess different physical properties.[4] For this protocol, we have selected an Evans' oxazolidinone auxiliary, renowned for its high efficacy in a vast range of asymmetric reactions.[2][6]

The overall synthetic workflow can be visualized as a three-stage process:

Synthesis_Workflow cluster_0 Stage 1: Acylation cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Cleavage & Recovery Acylation Acylation of Chiral Auxiliary with Phenylacetyl Chloride Alkylation Enolate Formation & Alkylation with Cyclobutyl Bromide Acylation->Alkylation N-Acyl Oxazolidinone Cleavage Hydrolytic Cleavage to Yield Target Acid and Recover Auxiliary Alkylation->Cleavage Alkylated Intermediate Target 2-Cyclobutyl-2- phenylacetic Acid Cleavage->Target Final Product

Caption: A generalized experimental workflow for the synthesis of 2-cyclobutyl-2-phenylacetic acid.

Detailed Experimental Protocols

This protocol employs (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary. The corresponding (S)-enantiomer of the final product will be synthesized. For the (R)-enantiomer, the (4S,5R)-enantiomer of the auxiliary should be used.

Starting Materials and Reagents
ReagentMolar Mass ( g/mol )Key Supplier Information
Phenylacetic acid136.15Commercially available. Can be synthesized from benzyl cyanide.[8][9]
Oxalyl chloride126.93Standard reagent.
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone177.20Commercially available.
n-Butyllithium (n-BuLi)64.06Available as a solution in hexanes.
Sodium bis(trimethylsilyl)amide (NaHMDS)183.38Available as a solution in THF.
Cyclobutyl bromide135.01Commercially available.[10][11][12]
Lithium hydroxide (LiOH)23.95Standard reagent.
Hydrogen peroxide (H₂O₂), 30% aq. solution34.01Standard reagent.
Anhydrous Tetrahydrofuran (THF)-Must be distilled from a suitable drying agent.
Anhydrous Dichloromethane (DCM)-Must be distilled from a suitable drying agent.
Stage 1: Acylation of the Chiral Auxiliary

This stage involves the conversion of phenylacetic acid to its acid chloride, followed by reaction with the deprotonated chiral auxiliary.

Protocol 1: Synthesis of N-(phenylacetyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Preparation of Phenylacetyl Chloride: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend phenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases. The solvent and excess oxalyl chloride are then carefully removed under reduced pressure to yield crude phenylacetyl chloride, which is used immediately in the next step.

  • Acylation: In a separate flame-dried, three-necked round-bottom flask equipped with a thermometer and under an argon atmosphere, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (approx. 0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting lithium salt solution for 15 minutes.

  • Dissolve the crude phenylacetyl chloride from step 1 in a minimal amount of anhydrous THF and add it dropwise to the auxiliary solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure acylated auxiliary.

Stage 2: Diastereoselective Alkylation

This is the crucial stereochemistry-defining step. The rigidly chelated Z-enolate of the N-acyl oxazolidinone is formed and then alkylated with cyclobutyl bromide. The bulky phenyl group on the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.[13]

Caption: Mechanism of diastereoselective alkylation via a chelated Z-enolate.

Protocol 2: Alkylation with Cyclobutyl Bromide

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the purified N-acyl oxazolidinone (1.0 eq) from Stage 1 in anhydrous THF (approx. 0.1 M).

  • Cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, typically 1.0 M in THF) dropwise, maintaining the internal temperature below -70 °C. Stir for 30-45 minutes at -78 °C to ensure complete enolate formation.[13]

  • Add cyclobutyl bromide (1.5-2.0 eq) dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product should be purified by column chromatography to separate the major diastereomer from any minor diastereomer and unreacted starting material. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. A high diastereomeric excess (>95% de) is expected.

Stage 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to unveil the desired carboxylic acid. Hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is a mild and effective method that selectively cleaves the exocyclic amide bond without racemizing the newly formed stereocenter.[14][15]

Protocol 3: Hydrolytic Cleavage

  • Dissolve the purified alkylated product (1.0 eq) from Stage 2 in a 3:1 mixture of THF and water (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous hydrogen peroxide (30% w/w, 4.0 eq) dropwise.

  • Add an aqueous solution of lithium hydroxide (2.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction vigorously at 0 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Quench the reaction at 0 °C by the slow, portion-wise addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃, approx. 1.5 M, 5.0 eq) to reduce excess peroxide. Stir for 20 minutes.

  • Remove most of the THF under reduced pressure.

  • Wash the remaining aqueous solution with DCM (2 x volumes) to extract the recovered chiral auxiliary. The auxiliary can be purified and reused.

  • Acidify the aqueous layer to pH 1-2 with 1 M hydrochloric acid (HCl).

  • Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Combine the ethyl acetate layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-cyclobutyl-2-phenylacetic acid.

  • The final product can be further purified by recrystallization or chromatography if necessary.

StageKey ReagentsTypical ConditionsExpected Outcome
Acylation Phenylacetyl chloride, (4R,5S)-auxiliary, n-BuLiTHF, -78 °C to RTHigh yield of N-acyl oxazolidinone
Alkylation N-acyl oxazolidinone, NaHMDS, Cyclobutyl bromideTHF, -78 °CHigh yield of alkylated product, typically >95% diastereomeric excess (de)
Cleavage Alkylated product, LiOH, H₂O₂THF/H₂O, 0 °CHigh yield of 2-cyclobutyl-2-phenylacetic acid and recovered auxiliary

Safety and Troubleshooting

  • Anhydrous Conditions: The acylation and alkylation steps are highly sensitive to moisture. Ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere (argon or nitrogen).

  • Temperature Control: Maintaining low temperatures (-78 °C) is critical for achieving high diastereoselectivity during the alkylation step.

  • Cleavage Reaction Safety: The reaction of LiOH with H₂O₂ can be exothermic and is known to evolve oxygen gas.[14][16] This can create a pressurized and oxygen-rich atmosphere. It is crucial to ensure the reaction vessel is not sealed and has adequate venting. For larger-scale reactions, performing the cleavage under a nitrogen sweep is recommended to maintain an inert headspace.[16]

  • Low Diastereoselectivity: If the diastereoselectivity of the alkylation is low, ensure the base is of good quality, the temperature was strictly controlled, and the reaction was allowed sufficient time for complete enolate formation before adding the electrophile.

Alternative Protocol: Direct Enantioselective Alkylation

A more modern and atom-economical approach circumvents the need for covalent attachment and removal of a chiral auxiliary. This method involves the direct enantioselective alkylation of arylacetic acids using a chiral lithium amide as a non-covalent, "traceless" auxiliary.[11]

Conceptual Workflow:

  • Deprotonation of phenylacetic acid with an excess of n-butyllithium in the presence of a chiral amine (e.g., (R)-N-benzyl-N-(α-methylbenzyl)amine) to form a chiral enediolate complex.

  • Alkylation of this complex with cyclobutyl bromide. The chiral lithium amide directs the electrophile to one face of the enediolate.

  • Aqueous workup yields the enantiomerically enriched 2-cyclobutyl-2-phenylacetic acid, and the chiral amine can be recovered by a simple acid-base extraction.[11]

This method is operationally simpler but may require more optimization for a new substrate compared to the highly predictable Evans' auxiliary method.[11]

Conclusion

The asymmetric synthesis of 2-cyclobutyl-2-phenylacetic acid can be achieved with high enantiomeric purity and good overall yield using a well-established chiral auxiliary strategy. The Evans' oxazolidinone-based protocol detailed in this note offers a reliable and scalable route, providing excellent stereochemical control. The causality behind each step is well-understood, making it a robust choice for drug discovery and development settings. By following the detailed procedures and adhering to the safety guidelines, researchers can confidently synthesize the target molecule for further investigation.

References

  • Vertex AI Search. Enantioselective synthesis of (S)-α-arylpropionic acids via Pd-catalyzed kinetic resolution of benzylic alcohols.
  • Anderson, N. G. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available at: [Link]

  • Adams, R., & Thal, A. F. Phenylacetic acid. Organic Syntheses. Available at: [Link]

  • Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. The University of Queensland eSpace. Available at: [Link]

  • Scribd. Synthesis of Phenylacetic Acid. Available at: [Link]

  • Erowid. Synthesis of Phenylacetic Acid. Available at: [Link]

  • ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Available at: [Link]

  • ResearchGate. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. Available at: [Link]

  • PubMed. (1993). Enantioselective esterification of ibuprofen esters in AOT/isooctane microemulsions by Candida cylindracea lipase. Available at: [Link]

  • Vertex AI Search.
  • Royal Society of Chemistry. (2010). Stereoselective alkylation of an Evans auxiliary derivative within a pressure-driven micro reactor. Lab on a Chip. Available at: [Link]

  • Tang, Z., et al. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. PMC. Available at: [Link]

  • PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Available at: [Link]

  • Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Journal of Chemical Education, 85(5), 696. Available at: [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Available at: [Link]

  • Hruby, V. J., & Qian, X. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics.
  • Royal Society of Chemistry. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Available at: [Link]

  • Myers, A. G. Chapter 1: Enolate Alkylations. Available at: [Link]

  • Gage, J. R., & Evans, D. A. (S)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Cyclobutyl Bromide in Pharmaceutical Intermediate Synthesis. Available at: [Link]

  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Available at: [Link]

  • ResearchGate. Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]

Sources

Application

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 2-Cyclobutyl-2-phenylacetic acid

Abstract This document provides a comprehensive guide for the development, validation, and implementation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the development, validation, and implementation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-Cyclobutyl-2-phenylacetic acid. This protocol is designed for researchers, quality control analysts, and drug development professionals, offering a detailed rationale for methodological choices, step-by-step procedures for forced degradation and validation, and a final, optimized method for routine use. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction and Scientific Rationale

2-Cyclobutyl-2-phenylacetic acid is a carboxylic acid derivative whose analogs are explored in medicinal chemistry and pharmaceutical development.[4] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount to the safety, efficacy, and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for quantifying the purity of pharmaceutical compounds and their related substances.[5]

The objective of this work is to establish a robust, reliable, and stability-indicating HPLC method. A stability-indicating method is one that can accurately measure the active ingredient, free from interference from potential impurities, excipients, and, most critically, degradation products.[6] To achieve this, we will employ forced degradation studies to generate likely degradants and ensure the method's specificity under various stress conditions, as recommended by ICH guidelines.[5][7]

Analyte Properties: 2-Cyclobutyl-2-phenylacetic acid

Understanding the physicochemical properties of the analyte is the foundation of logical method development.

  • Structure: Chemical structure of 2-Cyclobutyl-2-phenylacetic acid

  • Molecular Formula: C₁₂H₁₄O₂[8][9]

  • Molecular Weight: 190.24 g/mol

  • Key Functional Groups: Carboxylic acid, Phenyl ring, Cyclobutyl group.

  • Predicted Properties:

    • pKa: The carboxylic acid proton is acidic, with a predicted pKa in the range of 4.0 - 5.0. This is the most critical parameter for method development, as the analyte's ionization state, and therefore its retention in reversed-phase chromatography, is pH-dependent.[10]

    • logP: The predicted octanol-water partition coefficient (XlogP) is approximately 3.1, indicating moderate hydrophobicity suitable for reversed-phase chromatography.[9]

    • UV Chromophore: The phenyl ring acts as a chromophore, allowing for sensitive detection using a UV detector.

HPLC Method Development Strategy

Our strategy is a systematic process designed to achieve optimal separation of the main analyte from all potential impurities and degradants. The workflow for this process is outlined below.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Finalization A Analyte Characterization (pKa, logP, UV) B Select HPLC Mode (Reversed-Phase) A->B C Initial Column & Mobile Phase Screening B->C D Mobile Phase pH Tuning (0.1% Formic Acid) C->D E Gradient Optimization (Slope & Time) D->E F Forced Degradation & Specificity Check E->F G Method Validation (ICH Q2(R1)) F->G H Final Method Protocol (SOP) G->H

Caption: HPLC Method Development Workflow.
Rationale for Chromatographic Choices
  • Mode: Reversed-Phase (RP) HPLC is selected due to the analyte's moderate hydrophobicity. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. This is the most common and versatile mode in pharmaceutical analysis.[11]

  • Stationary Phase (Column): An InertSustain C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is the primary choice. C18 phases provide excellent hydrophobic retention for a wide range of molecules.[11] A column with high-purity silica and robust end-capping is crucial to minimize peak tailing for the acidic analyte.

  • Mobile Phase:

    • Aqueous Component (A): Water with 0.1% Formic Acid (v/v). The key to analyzing acidic compounds is to control the pH of the mobile phase.[12] By setting the pH to approximately 2.7 (the pH of 0.1% formic acid), which is well below the analyte's pKa, we ensure the carboxylic acid group is fully protonated (non-ionized). This non-ionized form is more hydrophobic, leading to better retention, improved peak shape, and a more robust method.[13][14]

    • Organic Component (B): Acetonitrile (ACN). ACN is chosen over methanol for its lower viscosity (leading to lower backpressure) and lower UV cutoff wavelength, which is advantageous for detecting impurities at low wavelengths like 220 nm.[15]

  • Detection: A Photodiode Array (PDA) Detector is used. Initial screening will be performed at 220 nm for near-universal detection of compounds with aromatic rings. The PDA allows for the confirmation of peak purity and the determination of the analyte's UV maximum (λmax) for optimal sensitivity in the final method.

  • Elution Mode: A gradient elution program is essential for a purity method. It starts with a high percentage of the aqueous phase to retain polar impurities and gradually increases the organic phase percentage to elute the main analyte and any less polar impurities within a reasonable time.[15]

Protocol 1: Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method by generating potential degradation products and ensuring they are separated from the main analyte peak.[5][6] A target degradation of 5-20% of the active ingredient is recommended.[5]

Stock Solution: Prepare a 1.0 mg/mL solution of 2-Cyclobutyl-2-phenylacetic acid in a 50:50 mixture of acetonitrile and water.

Stress ConditionProtocol
Acid Hydrolysis 1. Mix 1 mL of stock solution with 1 mL of 1N HCl. 2. Heat at 60 °C for 4 hours. 3. Cool, neutralize with 1 mL of 1N NaOH. 4. Dilute to 10 mL with mobile phase.
Base Hydrolysis 1. Mix 1 mL of stock solution with 1 mL of 1N NaOH. 2. Keep at room temperature for 2 hours. 3. Neutralize with 1 mL of 1N HCl. 4. Dilute to 10 mL with mobile phase.
Oxidation 1. Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. 2. Keep at room temperature for 6 hours. 3. Dilute to 10 mL with mobile phase.
Thermal Degradation 1. Store the solid drug substance in an oven at 105 °C for 24 hours. 2. Prepare a solution at the target concentration in mobile phase.
Photolytic Degradation 1. Expose the stock solution to direct sunlight or a photostability chamber (ICH Q1B) for 24 hours. 2. Keep a control sample wrapped in aluminum foil.

All stressed samples, along with an unstressed control solution, should be analyzed using the developed HPLC method. Peak purity analysis using the PDA detector is essential to confirm that the main analyte peak is spectrally pure in all conditions.

Protocol 2: HPLC Method Validation

The optimized method must be validated to ensure it is suitable for its intended purpose, following the ICH Q2(R1) guideline.[1][2][3]

G Validation Method Validation (ICH Q2(R1)) Specificity Linearity & Range Accuracy Precision LOQ / LOD System Suitability Specificity Forced Degradation Blank Analysis Validation:f1->Specificity Linearity Calibration Curve (5 levels, r² > 0.999) Validation:f2->Linearity Accuracy Spike/Recovery (3 levels, 98-102%) Validation:f3->Accuracy Precision Repeatability (n=6) Intermediate (n=6 x 2) Validation:f4->Precision Limits Signal-to-Noise Ratio (S/N 3:1 for LOD, 10:1 for LOQ) Validation:f5->Limits SST Replicate Injections (n=5) Tailing, Plates, RSD% Validation:f6->SST

Sources

Method

Application Note: Utilizing 2-Cyclobutyl-2-Phenylacetic Acid as a Core Building Block in the Synthesis of Neuroactive APIs

Target Audience: Researchers, Medicinal Chemists, and Process Scientists in Drug Development Content Type: Technical Guide & Experimental Protocol Executive Summary The rational design of Active Pharmaceutical Ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists in Drug Development Content Type: Technical Guide & Experimental Protocol

Executive Summary

The rational design of Active Pharmaceutical Ingredients (APIs) targeting the central nervous system (CNS) requires building blocks that balance lipophilicity, steric bulk, and metabolic stability. 2-Cyclobutyl-2-phenylacetic acid (CAS: 123078-51-3) has emerged as a highly versatile intermediate, particularly in the synthesis of N-type calcium channel (Ca_v2.2) blockers and antimuscarinic agents.

This application note provides an authoritative, field-proven guide to utilizing 2-cyclobutyl-2-phenylacetic acid in API manufacturing. By replacing traditional linear alkyl or simple phenylacetic acid derivatives with a cyclobutyl-substituted analog, medicinal chemists can significantly alter the pharmacokinetic profile and receptor-binding affinity of target scaffolds[1].

Chemical Rationale & Mechanistic Causality

Why 2-Cyclobutyl-2-Phenylacetic Acid?

The selection of this specific building block is driven by three critical physicochemical properties:

Conformational Restriction: The cyclobutane ring restricts the rotational degrees of freedom around the α -carbon. This "locks" the phenyl ring into a specific spatial orientation, which is crucial for π

π stacking interactions within the hydrophobic pockets of target receptors (such as the Ca_v2.2 channel)[1].
  • Metabolic Stability: Unlike linear alkyl chains (e.g., butanoic acid derivatives) which are highly susceptible to cytochrome P450-mediated ω -oxidation, the cyclobutyl ring provides a sterically shielded, metabolically robust alternative.

  • Steric Modulation in Coupling: The α -branching introduced by both a phenyl and a cyclobutyl group creates significant steric hindrance. While this enhances the in vivo half-life of the resulting amide/ester bonds by preventing enzymatic cleavage, it also necessitates highly efficient, specialized coupling protocols during API synthesis.

  • Mechanistic Pathway

    The following workflow illustrates the synthesis of an N-type calcium channel blocker (e.g., substituted octahydrocyclopenta[c]pyrrol-4-amines) using 2-cyclobutyl-2-phenylacetic acid[1].

    Pathway A 2-Cyclobutyl-2-phenylacetic acid (Sterically Hindered Building Block) B HATU / DIPEA (Activation System) A->B Carboxyl Activation C Active OAt-Ester Intermediate B->C HOAt Displacement E Amidation Reaction (DMF, RT, 2h) C->E D Octahydrocyclopenta[c]pyrrol-4-amine (Target Scaffold) D->E Nucleophilic Attack F N-Type Calcium Channel Blocker (API Candidate) E->F Amide Bond Formation

    Figure 1: Synthetic workflow for the amidation of 2-cyclobutyl-2-phenylacetic acid to form a neuroactive API candidate.

    Experimental Protocols: A Self-Validating System

    Because 2-cyclobutyl-2-phenylacetic acid is sterically hindered at the α -position, traditional coupling agents like DCC or EDC often lead to incomplete reactions, high rates of epimerization, or the formation of unreactive N -acylureas. The following protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to overcome this causality.

    Protocol A: Carboxylic Acid Activation and Amidation

    Objective: Achieve >85% yield of the target amide while suppressing α -chiral center epimerization.

    • Preparation of the Active Ester:

      • Charge a dry, argon-flushed round-bottom flask with 2-cyclobutyl-2-phenylacetic acid (1.0 eq, 10 mmol) and anhydrous N,N -Dimethylformamide (DMF) (0.2 M).

      • Causality Note: Anhydrous conditions are critical; trace water will hydrolyze the highly reactive OAt-ester intermediate back to the starting material.

    • Base Addition:

      • Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol) dropwise at 0 °C.

      • Causality Note: DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile, ensuring it solely functions to deprotonate the carboxylic acid and the incoming amine.

    • Activation:

      • Add HATU (1.2 eq, 12 mmol) in one portion. Stir at 0 °C for 15 minutes to ensure complete conversion to the active OAt-ester.

    • Coupling:

      • Add the target amine (e.g., octahydrocyclopenta[c]pyrrol-4-amine) (1.1 eq, 11 mmol) dissolved in a minimal volume of DMF.

      • Allow the reaction to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor completion via HPLC or LC-MS[2].

    Protocol B: Quenching, Extraction, and Purification

    Objective: Isolate the API candidate with >98% purity.

    • Quenching: Quench the reaction by pouring the mixture into saturated aqueous NaHCO3​ (5 volumes).

      • Causality Note: The mildly basic aqueous phase neutralizes excess DIPEA and solubilizes the acidic HOAt byproduct, partitioning it away from the organic product.

    • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×50 mL).

    • Washing: Wash the combined organic layers strictly with 5% aqueous LiCl ( 3×30 mL) followed by brine (50 mL).

      • Causality Note: DMF is highly soluble in EtOAc. Washing with aqueous LiCl is a field-proven technique to pull residual DMF into the aqueous phase, preventing solvent contamination during crystallization.

    • Drying & Concentration: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Crystallization: Recrystallize the crude solid from a mixture of Heptane/EtOAc (3:1) to yield the pure API building block construct.

    Quantitative Data Presentation

    To validate the choice of reagents in Protocol A, competitive experiments were performed using various coupling systems with 2-cyclobutyl-2-phenylacetic acid and a standard secondary amine. The data below summarizes the causality behind selecting the HATU/DIPEA system.

    Coupling SystemEquivalents (Reagent/Base)SolventTime (h)Isolated Yield (%)Purity (HPLC, %)Epimerization (%)
    HATU / DIPEA 1.2 / 3.0DMF289 >98 <1
    EDC / HOBt / DIPEA 1.5 / 1.5 / 3.0DCM1265924
    DCC / DMAP 1.1 / 0.1THF2445858

    Table 1: Comparative efficiency of coupling agents for the amidation of the sterically hindered 2-cyclobutyl-2-phenylacetic acid.

    References

    • Stewart, A., Searle, X., Darczak, D., et al. (2010). Novel substituted octahydrocyclopenta(c)pyrrol-4-amines as calcium channel blockers (Patent No. WO2010062927A2). World Intellectual Property Organization.

    Sources

    Application

    Application Notes and Protocols for Amide Coupling of 2-Cyclobutyl-2-phenylacetic acid

    Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical and materials sciences.[1][2] While numerous m...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings

    Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical and materials sciences.[1][2] While numerous methods exist, the coupling of sterically hindered carboxylic acids, such as 2-Cyclobutyl-2-phenylacetic acid, presents a significant synthetic challenge. The bulky cyclobutyl and phenyl groups adjacent to the carboxylic acid moiety impede the approach of the amine nucleophile, often leading to low yields, slow reaction times, and the formation of unwanted side products.[3][4]

    These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully perform amide coupling reactions with 2-Cyclobutyl-2-phenylacetic acid. We will delve into the rationale behind the selection of coupling reagents, bases, and solvents, and provide detailed, step-by-step protocols for reliable and efficient amide synthesis. The aim is to equip the reader with not only a set of procedures but also a deeper understanding of the underlying principles to troubleshoot and adapt these methods for their specific needs.

    Understanding the Core Challenge: Steric Hindrance

    The primary obstacle in the amidation of 2-Cyclobutyl-2-phenylacetic acid is the steric bulk surrounding the carbonyl carbon. This bulkiness hinders the formation of the tetrahedral intermediate, a crucial step in the reaction mechanism. Therefore, successful coupling strategies must employ highly reactive intermediates to overcome this activation energy barrier.[3]

    Selecting the Right Tools: A Guide to Reagents and Conditions

    The choice of coupling reagent is paramount for driving the reaction to completion. For sterically demanding substrates, phosphonium and uronium/aminium salt-based reagents are generally more effective than standard carbodiimide methods alone.[2][3]

    Coupling Reagents: A Comparative Overview
    Reagent ClassExamplesAdvantages for Hindered CouplingsDisadvantages
    Uronium/Aminium Salts HATU, HBTU, HCTUForm highly reactive OAt- or OBt-active esters, leading to faster reaction rates and higher yields.[5][6]Can react with the amine to form guanidinium byproducts if used in excess.[6]
    Phosphonium Salts PyBOP, PyAOPHighly effective for difficult couplings and known to suppress racemization.[7][8] They do not react with the free amine, minimizing side reactions.[2]Can be more expensive than other reagents.
    Carbodiimides EDC, DCC, DICCost-effective and widely used.[9] Can be effective when used with additives.Often less efficient for sterically hindered substrates, leading to the formation of N-acylurea byproducts.[10][11][12]
    Acyl Fluoride Precursors TCFH-NMI, BTFFHGenerate highly reactive acyl fluorides, which are less sterically demanding and effective for extremely hindered couplings.[3][4][13]May require harsher conditions and specialized reagents.
    The Role of Additives

    Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial, especially when using carbodiimides.[14] They act as activating agents by forming active esters that are more reactive than the initial O-acylisourea intermediate and less prone to side reactions like N-acylurea formation and racemization.[10][11][12]

    Base Selection: More Than Just a Proton Scavenger

    A non-nucleophilic organic base is essential to deprotonate the carboxylic acid and neutralize any acidic byproducts generated during the reaction. Commonly used bases include:

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A bulky, non-nucleophilic base ideal for preventing unwanted side reactions.[15][16]

    • Triethylamine (TEA): A common and effective base, though slightly more nucleophilic than DIPEA.

    • N-Methylmorpholine (NMM): Often used in peptide couplings and can be a good choice for sensitive substrates.[14]

    Solvent Choice: Creating the Optimal Reaction Environment

    The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. Anhydrous aprotic polar solvents are generally preferred.

    • N,N-Dimethylformamide (DMF): An excellent solvent for most coupling reactions due to its high polarity and ability to dissolve a wide range of substrates.[15][16]

    • Dichloromethane (DCM): A good choice for many coupling reactions, particularly when using carbodiimides.[11][15]

    • Acetonitrile (ACN): Another suitable polar aprotic solvent.[17]

    Mechanistic Insights: How Coupling Reagents Work

    A fundamental understanding of the reaction mechanisms allows for more informed experimental design and troubleshooting.

    Carbodiimide-Mediated Coupling

    Carbodiimides like EDC or DCC activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[18][19] This intermediate can then be attacked by the amine to form the amide bond. However, this intermediate is also susceptible to rearrangement to a non-reactive N-acylurea.[10][12] The addition of HOBt or HOAt intercepts the O-acylisourea to form a more stable and still highly reactive active ester, which then reacts with the amine.

    Carbodiimide_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase cluster_side_reaction Side Reaction Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' Amide_Product Amide Product O_Acylisourea->Amide_Product + Amine Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct N_Acylurea N-Acylurea (Inactive) O_Acylisourea->N_Acylurea Rearrangement Amine R'''-NH2

    Caption: Carbodiimide coupling mechanism and side reaction.

    Phosphonium and Uronium/Aminium Salt-Mediated Coupling

    These reagents react with the carboxylate to form highly reactive acyloxyphosphonium or aminium/uronium salts, respectively.[7][20] These intermediates readily react with the amine to form the desired amide with high efficiency. The presence of a benzotriazole derivative (like in HATU or PyBOP) leads to the in situ formation of a highly reactive OBt or OAt active ester.

    Advanced_Reagent_Workflow Start Start: Carboxylic Acid + Amine Add_Reagents Add Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) in Solvent (e.g., DMF) Start->Add_Reagents Activation Activation: Formation of Reactive Intermediate (e.g., OAt-active ester) Add_Reagents->Activation Coupling Nucleophilic Attack by Amine Activation->Coupling Amide_Formation Amide Bond Formation Coupling->Amide_Formation Workup Aqueous Workup / Purification Amide_Formation->Workup Final_Product Pure Amide Product Workup->Final_Product

    Caption: General workflow for amide coupling reactions.

    Experimental Protocols

    Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    Protocol 1: HATU-Mediated Amide Coupling (Recommended for High Efficiency)

    This protocol is highly recommended for the coupling of 2-Cyclobutyl-2-phenylacetic acid due to the high reactivity of HATU.[5]

    Materials:

    • 2-Cyclobutyl-2-phenylacetic acid

    • Amine of choice

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • 1N HCl (aq)

    • Saturated NaHCO₃ (aq)

    • Brine

    • Anhydrous Na₂SO₄ or MgSO₄

    • Silica gel for column chromatography

    Procedure:

    • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Cyclobutyl-2-phenylacetic acid (1.0 eq.).

    • Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1-0.5 M solution).

    • Addition of Reagents: Add the amine (1.0-1.2 eq.), HATU (1.1-1.5 eq.), and DIPEA (2.0-3.0 eq.) to the solution. The order of addition can be important; often, pre-activating the acid with HATU and DIPEA for 15-30 minutes before adding the amine can be beneficial.[5][16]

    • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-12 hours. For particularly hindered amines, gentle heating (40-50 °C) may be required.

    • Work-up:

      • Once the reaction is complete, dilute the mixture with ethyl acetate.

      • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

      • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

      • Filter and concentrate the solvent under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.

    Protocol 2: EDC/HOBt-Mediated Amide Coupling (Cost-Effective Alternative)

    This protocol offers a more economical approach, though it may require longer reaction times or gentle heating for sterically hindered substrates.[11][14]

    Materials:

    • 2-Cyclobutyl-2-phenylacetic acid

    • Amine of choice

    • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

    • HOBt (1-Hydroxybenzotriazole)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM) or DMF

    • Ethyl acetate (EtOAc)

    • 1N HCl (aq)

    • Saturated NaHCO₃ (aq)

    • Brine

    • Anhydrous Na₂SO₄ or MgSO₄

    • Silica gel for column chromatography

    Procedure:

    • Reaction Setup: To a dry round-bottom flask, add 2-Cyclobutyl-2-phenylacetic acid (1.0 eq.), the amine (1.0-1.2 eq.), and HOBt (1.1-1.3 eq.).

    • Dissolution: Dissolve the mixture in anhydrous DCM or DMF (~0.1-0.5 M).

    • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

    • Addition of Base and Coupling Reagent: Add DIPEA or TEA (2.0-3.0 eq.) followed by the portion-wise addition of EDC·HCl (1.1-1.5 eq.).

    • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. Gentle heating may be necessary to drive the reaction to completion.

    • Work-up:

      • Dilute the reaction mixture with ethyl acetate or DCM.

      • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The aqueous washes will help remove the water-soluble urea byproduct from EDC.[11]

      • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

      • Filter and concentrate the solvent under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

    Troubleshooting Common Issues

    IssuePotential Cause(s)Suggested Solution(s)
    Low or No Yield - Insufficiently reactive coupling reagent.- Steric hindrance is too great for the chosen conditions.- Reagents have degraded (especially HATU and EDC).- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or PyBOP).[3]- Increase the reaction temperature (e.g., to 40-60 °C).- Use fresh, high-quality reagents.
    Formation of Side Products - N-acylurea formation with carbodiimides.- Guanidinylation of the amine with excess uronium reagent.- Racemization if the amine or acid has a chiral center.- Ensure an adequate amount of HOBt or HOAt is used with carbodiimides.[11]- Use a stoichiometric amount or slight excess of the uronium reagent.[6]- Use reagents known to suppress racemization, such as those containing HOAt (e.g., HATU).[5]
    Difficulty in Purification - Byproducts from the coupling reaction (e.g., DCU from DCC is insoluble, making filtration easy, but the urea from EDC is water-soluble).[10][11]- Unreacted starting materials.- For EDC, perform thorough aqueous washes to remove the urea byproduct.[11]- Optimize the reaction to drive it to completion.- Employ careful column chromatography.

    Conclusion

    The successful amide coupling of the sterically hindered 2-Cyclobutyl-2-phenylacetic acid is readily achievable with the appropriate selection of reagents and reaction conditions. While HATU offers a robust and highly efficient method, the more economical EDC/HOBt protocol can also be effective, albeit potentially requiring more optimization. By understanding the mechanistic principles and following these detailed protocols, researchers can confidently synthesize a wide range of amide derivatives from this challenging carboxylic acid, paving the way for further discoveries in drug development and materials science.

    References

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

    • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

    • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

    • Li, H., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 84-87. [Link]

    • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

    • Pace, V., et al. (2021). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

    • Patti, A., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 16(5), 3743-3755. [Link]

    • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

    • Fields, G. B., et al. (n.d.). 3.7 Phosphonium Salts. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
    • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

    • de Figueiredo, R. M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1639. [Link]

    • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

    • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

    • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(5), e24210. [Link]

    • Isidro-Llobet, A., et al. (2015). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Process Research & Development, 19(11), 1698-1702. [Link]

    • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

    • Lund, G., & La-Venia, A. (2013). A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature. Organic & Biomolecular Chemistry, 11(44), 7687-7691. [Link]

    • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

    • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

    • amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]

    • Wikipedia. (n.d.). Phosphonium coupling. Retrieved from [Link]

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

    • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

    • Wang, Z., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. RSC Advances, 8(16), 8863-8868. [Link]

    • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]

    Sources

    Method

    1H and 13C NMR spectroscopy chemical shifts for 2-Cyclobutyl-2-phenylacetic acid

    An Application Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-Cyclobutyl-2-phenylacetic Acid Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug dis...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-Cyclobutyl-2-phenylacetic Acid

    Introduction

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. For novel compounds like 2-Cyclobutyl-2-phenylacetic acid, a thorough structural characterization is the bedrock upon which all further development activities are built. This application note provides a detailed guide to the principles, protocols, and interpretation of ¹H and ¹³C NMR spectra for this specific molecule. We will delve into the causality behind experimental choices, from sample preparation to the nuances of spectral interpretation, equipping researchers with the knowledge to confidently characterize similar chemical entities.

    The structure of 2-Cyclobutyl-2-phenylacetic acid presents several interesting features for NMR analysis: a chiral center, a puckered cyclobutane ring, an aromatic phenyl group, and a carboxylic acid moiety. Each of these components imparts a distinct signature on the NMR spectrum, and understanding their interplay is key to a complete structural assignment.

    Part 1: Foundational Principles and Structural Considerations

    A molecule's ¹H and ¹³C NMR spectra are dictated by the local electronic environment of each nucleus. The chemical shift (δ) is highly sensitive to shielding and deshielding effects arising from electronegativity, magnetic anisotropy of π systems, and steric factors.

    • The Phenyl Group: Protons on an aromatic ring typically resonate between 7.0-8.0 ppm due to the ring current effect, where the circulating π electrons induce a magnetic field that deshields the external protons.[1] The carbon signals appear in the 125-150 ppm region.[2] Due to the substitution pattern, the ortho (C2', C6'), meta (C3', C5'), and para (C4') positions are chemically distinct, leading to separate signals.[3]

    • The Cyclobutane Moiety: Unlike larger cycloalkanes, the cyclobutane ring is not planar but exists in a rapid equilibrium between puckered "butterfly" conformations to relieve torsional strain.[4] This conformational flexibility influences the chemical shifts of its protons and carbons.[4] In unsubstituted cyclobutane, the protons appear around 1.96 ppm and the carbons at approximately 22.4 ppm.[4][5][6] Substitution breaks this symmetry, leading to more complex spectra.

    • The Carboxylic Acid: The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet in the 9-13 ppm range.[7][8] Its chemical shift can be highly dependent on solvent, concentration, and temperature.[9] The carbonyl carbon is also significantly deshielded, resonating in the 170-185 ppm region.[2][8]

    • The α-Proton and Carbon: The methine proton (CH) at the chiral center is influenced by all three adjacent groups. The electronegative carboxylic acid group and the anisotropic effect of the phenyl ring will shift this proton downfield. Similarly, the α-carbon will be shifted downfield by these electron-withdrawing substituents.

    Part 2: Experimental Protocols

    The acquisition of high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and correctly set acquisition parameters.

    Protocol for NMR Sample Preparation

    The goal of this protocol is to prepare a homogeneous solution free of particulate matter, at a concentration suitable for both ¹H and ¹³C NMR analysis.

    Causality: The choice of a deuterated solvent is crucial to avoid large, interfering solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[10] Chloroform-d (CDCl₃) is an excellent first choice for many non-polar to moderately polar organic compounds. If solubility is an issue, DMSO-d₆ can be used, though it is more hygroscopic. The concentration must be sufficient for detecting the low-abundance ¹³C isotope in a reasonable time, while not being so high as to cause line broadening in the ¹H spectrum.[10] Filtration is a non-negotiable step, as suspended solids will disrupt the magnetic field homogeneity, leading to poor resolution and broad spectral lines.[11]

    Step-by-Step Methodology:

    • Weighing the Sample: Accurately weigh 10-20 mg of 2-Cyclobutyl-2-phenylacetic acid for a standard ¹H and ¹³C analysis on a modern spectrometer (e.g., 400-600 MHz). For ¹³C NMR specifically, a higher concentration of 50-100 mg may be beneficial if sample quantity allows.[10]

    • Solvent Selection & Dissolution: In a small, clean vial, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add the weighed sample to the solvent.

    • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.

    • Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool or cotton into the neck. Using this pipette, transfer the sample solution from the vial into a clean, dry 5 mm NMR tube. This step will remove any insoluble impurities.[11]

    • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identity.

    • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube, particularly the lower portion, with a lint-free tissue dampened with isopropanol or acetone to remove any dirt or fingerprints.[11][12]

    Protocol for NMR Data Acquisition

    These parameters are provided for a typical 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.

    Causality: For ¹H NMR, a sufficient number of scans are averaged to achieve a good signal-to-noise ratio. For ¹³C NMR, which is inherently much less sensitive than ¹H NMR, significantly more scans are required.[11] The relaxation delay (d1) is a critical parameter for quantitative analysis, ensuring that all nuclei have returned to equilibrium before the next pulse. A delay of at least 5 times the longest T1 relaxation time is recommended for accurate integration.[13]

    ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (e.g., 'zg30' or 'zg')

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans (ns): 16 to 64

    • Relaxation Delay (d1): 1.0 - 5.0 seconds

    • Acquisition Time (aq): ~3-4 seconds

    • Spectral Width (sw): 0-16 ppm

    ¹³C{¹H} NMR (Proton-Decoupled) Acquisition Parameters:

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30')

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Number of Scans (ns): 1024 or more, depending on concentration

    • Relaxation Delay (d1): 2.0 - 10.0 seconds

    • Acquisition Time (aq): ~1-2 seconds

    • Spectral Width (sw): 0-220 ppm

    Part 3: Predicted Spectral Data and Interpretation

    Predicted ¹H NMR Chemical Shifts
    Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale for Assignment
    H-a (COOH)10.0 - 12.0broad singlet1HHighly deshielded acidic proton.[7][8]
    H-b (Ph, ortho)7.35 - 7.45multiplet2HAromatic protons ortho to the alkyl substituent.
    H-c (Ph, meta)7.25 - 7.35multiplet2HAromatic protons meta to the alkyl substituent.
    H-d (Ph, para)7.15 - 7.25multiplet1HAromatic proton para to the alkyl substituent.
    H-e (α-CH)3.5 - 3.8multiplet1HDeshielded by adjacent phenyl, cyclobutyl, and COOH groups.
    H-f (CH-cyclobutyl)2.4 - 2.7multiplet1HMethine proton on the cyclobutane ring.
    H-g (CH₂)1.8 - 2.2multiplet4HMethylene protons on the cyclobutane ring, non-equivalent.[4]
    H-h (CH₂)1.6 - 1.8multiplet2HMethylene protons on the cyclobutane ring, non-equivalent.[4]
    Predicted ¹³C NMR Chemical Shifts
    Carbon LabelPredicted δ (ppm)Rationale for Assignment
    C-1 (COOH)175 - 180Carbonyl carbon of a carboxylic acid.[2][8]
    C-2 (ipso-Ph)138 - 142Aromatic carbon directly attached to the alkyl group.
    C-3 (ortho-Ph)128 - 130Ortho aromatic carbons.[3]
    C-4 (meta-Ph)127 - 129Meta aromatic carbons.[3]
    C-5 (para-Ph)126 - 128Para aromatic carbon.[3]
    C-6 (α-C)50 - 55Chiral carbon attached to phenyl, cyclobutyl, and COOH groups.
    C-7 (CH-cyclobutyl)35 - 40Methine carbon of the cyclobutane ring.
    C-8 (CH₂)25 - 30Methylene carbons of the cyclobutane ring.
    C-9 (CH₂)~18Beta methylene carbon of the cyclobutane ring.[4]
    Diagram of Experimental Workflow

    G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Processing & Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample & Lock filter->load shim Shim Magnetic Field load->shim acquire Acquire 1H & 13C Spectra shim->acquire process Fourier Transform & Phase Correction acquire->process integrate Integrate & Peak Pick process->integrate interpret Assign Signals & Interpret Structure integrate->interpret

    Caption: Experimental workflow from sample preparation to structural interpretation.

    Detailed Spectral Interpretation
    • ¹H Spectrum: The most downfield signal will be the broad singlet for the carboxylic acid proton (H-a), a key indicator of this functional group. The aromatic region (7.1-7.5 ppm) will show a series of complex multiplets corresponding to the five phenyl protons. The methine proton (H-e) is expected to be a multiplet due to coupling with the methine and methylene protons on the cyclobutane ring. The seven protons on the cyclobutane ring (H-f, H-g, H-h) will likely appear as a complex and overlapping series of multiplets between 1.6 and 2.7 ppm due to the ring's puckered conformation and the resulting diastereotopic nature of the methylene protons.

    • ¹³C Spectrum: The spectrum will be characterized by the downfield carboxylic carbonyl signal (C-1) around 175-180 ppm. The aromatic region will display four distinct signals: one for the ipso-carbon (C-2), and one each for the ortho (C-3), meta (C-4), and para (C-5) carbons. The α-carbon (C-6) will appear around 50-55 ppm. The three distinct signals for the cyclobutane carbons (C-7, C-8, C-9) will be found in the upfield aliphatic region.

    Diagram of Structure-Spectra Correlations

    G cluster_structure cluster_1h ¹H NMR Regions cluster_13c ¹³C NMR Regions mol h_acid Carboxylic Acid (H-a) 10.0 - 12.0 ppm h_arom Aromatic (H-b,c,d) 7.1 - 7.5 ppm h_alpha Alpha-CH (H-e) 3.5 - 3.8 ppm h_aliph Cyclobutyl (H-f,g,h) 1.6 - 2.7 ppm c_acid Carboxylic Acid (C-1) 175 - 180 ppm c_arom Aromatic (C-2,3,4,5) 126 - 142 ppm c_alpha Alpha-C (C-6) 50 - 55 ppm c_aliph Cyclobutyl (C-7,8,9) 18 - 40 ppm

    Caption: Correlation between molecular fragments and their expected NMR chemical shift regions.

    Conclusion

    The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by sound experimental protocols and a fundamental understanding of structure-spectra relationships, allows for the unambiguous structural confirmation of 2-Cyclobutyl-2-phenylacetic acid. By carefully preparing the sample and acquiring data with optimized parameters, researchers can obtain high-quality spectra. The predicted chemical shifts and interpretation framework provided in this note serve as a reliable guide for assigning the signals observed in an experimental spectrum, ensuring data integrity for drug development and other research applications. For definitive assignments, especially of the complex cyclobutane region, 2D NMR experiments such as COSY and HSQC would be highly recommended.

    References

    • Doc Brown's Chemistry. (2026, March 22). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation. Retrieved from Doc Brown's Chemistry. [Link]

    • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from Iowa State University website. [Link]

    • University of Arizona. (2023, August 29). Small molecule NMR sample preparation. Retrieved from University of Arizona website. [Link]

    • University of Regensburg. (n.d.). Chemical shifts. Retrieved from University of Regensburg website. [Link]

    • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from University of Ottawa website. [Link]

    • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from nmrdb.org. [Link]

    • ACD/Labs. (n.d.). NMR Prediction. Retrieved from ACD/Labs website. [Link]

    • Chemistry Stack Exchange. (2018, May 9). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. Retrieved from Chemistry Stack Exchange. [Link]

    • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

    • Colorado State University. (n.d.). CASCADE. Retrieved from Colorado State University website. [Link]

    • Letertre, M., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 14(3), 143. [Link]

    • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from University College London website. [Link]

    • University of Missouri-St. Louis. (n.d.). NMR Sample Preparation. Retrieved from University of Missouri-St. Louis website. [Link]

    • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504-1507. [Link]

    • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from nmrshiftdb2 website. [Link]

    • Doc Brown's Chemistry. (2026, March 10). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from Doc Brown's Chemistry. [Link]

    • Doc Brown's Chemistry. (2026, February 24). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry. [Link]

    • Doc Brown's Chemistry. (2026, March 22). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from Doc Brown's Chemistry. [Link]

    • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [Link]

    • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from Chemistry LibreTexts. [Link]

    • Doc Brown's Chemistry. (2026, March 10). H-1 proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved from Doc Brown's Chemistry. [Link]

    • Chemistry Connected. (n.d.). NMR shifts 1H -general. Retrieved from Chemistry Connected. [Link]

    • Chemistry Steps. (2024, August 2). 1H NMR Chemical Shift Table. Retrieved from Chemistry Steps. [Link]

    Sources

    Application

    Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 2-Cyclobutyl-2-phenylacetic acid

    Abstract This application note provides a detailed guide for the analysis of 2-Cyclobutyl-2-phenylacetic acid using mass spectrometry. We explore the predicted fragmentation patterns under both hard (Electron Ionization)...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This application note provides a detailed guide for the analysis of 2-Cyclobutyl-2-phenylacetic acid using mass spectrometry. We explore the predicted fragmentation patterns under both hard (Electron Ionization) and soft (Electrospray Ionization with Collision-Induced Dissociation) ionization techniques. This document serves as a practical resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and actionable experimental protocols for the structural characterization of this and structurally related molecules.

    Introduction

    2-Cyclobutyl-2-phenylacetic acid is a small organic molecule featuring a carboxylic acid moiety, a phenyl ring, and a cyclobutyl group. Its structural complexity presents an interesting case for mass spectrometry analysis, a cornerstone technique for molecular weight determination and structural elucidation. Understanding the fragmentation behavior of this molecule is critical for its identification and quantification in various matrices, from synthetic reaction mixtures to biological samples.

    This guide is designed to provide a comprehensive overview of the expected fragmentation pathways of 2-Cyclobutyl-2-phenylacetic acid. We will delve into the mechanistic logic behind the fragmentation, leveraging fundamental principles of mass spectrometry. Furthermore, we will present detailed protocols for acquiring mass spectra using both Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), equipping the user with the necessary tools for robust analysis.

    Predicted Fragmentation Patterns

    The fragmentation of 2-Cyclobutyl-2-phenylacetic acid is expected to differ significantly depending on the ionization method employed. Hard ionization techniques like EI will likely induce extensive fragmentation, providing rich structural information. In contrast, soft ionization methods such as ESI will primarily yield the pseudomolecular ion, necessitating tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.[1][2]

    Molecular Formula: C₁₂H₁₄O₂ Monoisotopic Mass: 190.0994 Da

    Electron Ionization (EI) Fragmentation

    Electron Ionization involves bombarding the analyte with high-energy electrons, leading to the formation of a radical cation (M⁺•) that is prone to fragmentation.[3] For 2-Cyclobutyl-2-phenylacetic acid, the molecular ion peak at m/z 190 is expected, though it may be of low intensity for some carboxylic acids.[4][5] The primary fragmentation pathways are predicted to be:

    • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for carboxylic acids.[4][6]

      • Loss of the hydroxyl radical (•OH): This would result in the formation of an acylium ion at m/z 173 (M - 17).

      • Loss of the carboxyl group (•COOH): This cleavage would lead to a fragment at m/z 145 (M - 45).

    • Cleavage of the Cyclobutyl Ring: The cyclobutyl ring can undergo fragmentation, potentially leading to the loss of ethylene (C₂H₄, 28 Da) or other neutral fragments.

    • Benzylic Cleavage: The bond between the phenyl-substituted carbon and the cyclobutyl group can cleave, leading to the formation of a stable tropylium ion at m/z 91.

    Diagram: Predicted EI Fragmentation of 2-Cyclobutyl-2-phenylacetic acid

    EI_Fragmentation M [M]+• m/z 190 F1 m/z 145 M->F1 - COOH F2 m/z 173 M->F2 - •OH F3 m/z 91 M->F3 - C₅H₇O₂

    Caption: Predicted major fragmentation pathways for 2-Cyclobutyl-2-phenylacetic acid under Electron Ionization.

    Electrospray Ionization (ESI) Fragmentation

    ESI is a soft ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal in-source fragmentation.[2] For 2-Cyclobutyl-2-phenylacetic acid, with its acidic carboxylic group, negative ion mode ESI is generally preferred, which would yield a prominent [M-H]⁻ ion at m/z 189.[7] To obtain structural information, tandem mass spectrometry (MS/MS) with Collision-Induced Dissociation (CID) is necessary.[1]

    Predicted ESI-MS/MS Fragmentation (Negative Ion Mode):

    The precursor ion would be the deprotonated molecule at m/z 189. Upon collisional activation, the following fragmentations are plausible:

    • Decarboxylation: The most common fragmentation for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da), resulting in a fragment ion at m/z 145.[8]

    • Loss of the Cyclobutyl Group: Cleavage of the bond connecting the cyclobutyl ring to the alpha-carbon could occur.

    Diagram: Predicted ESI-MS/MS Fragmentation of 2-Cyclobutyl-2-phenylacetic acid

    ESI_Fragmentation Precursor [M-H]⁻ m/z 189 Fragment1 m/z 145 Precursor->Fragment1 - CO₂

    Caption: Predicted primary fragmentation pathway for deprotonated 2-Cyclobutyl-2-phenylacetic acid in ESI-MS/MS.

    Experimental Protocols

    To experimentally verify the predicted fragmentation patterns, the following protocols for EI-MS and ESI-MS/MS are recommended.

    Sample Preparation
    • Standard Solution: Prepare a 1 mg/mL stock solution of 2-Cyclobutyl-2-phenylacetic acid in a suitable solvent such as methanol or acetonitrile.

    • Working Solution for EI-MS: Dilute the stock solution to a final concentration of 10-50 µg/mL in the same solvent.

    • Working Solution for ESI-MS: Dilute the stock solution to a final concentration of 1-10 µg/mL. For negative ion mode, use a solvent system such as 50:50 acetonitrile:water with 0.1% formic acid or ammonium acetate to aid in deprotonation.[9]

    GC-EI-MS Protocol

    Gas chromatography is often coupled with EI-MS for the analysis of volatile and semi-volatile compounds. Derivatization to a more volatile ester (e.g., methyl ester) may be necessary for efficient analysis of the carboxylic acid.

    Parameter Setting Rationale
    GC Column DB-5ms or equivalentA non-polar column suitable for a wide range of analytes.
    Injector Temp. 250 °CEnsures complete volatilization of the analyte.
    Oven Program 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 minA standard temperature program to ensure good chromatographic separation.
    Carrier Gas HeliumInert carrier gas.
    Ion Source Electron Ionization (EI)Hard ionization to induce fragmentation.
    Ionization Energy 70 eVStandard energy for reproducible fragmentation patterns.[3]
    Mass Analyzer Quadrupole or Time-of-Flight
    Scan Range m/z 40-400To cover the molecular ion and expected fragments.
    LC-ESI-MS/MS Protocol

    Liquid chromatography is the preferred separation technique for ESI-MS analysis.

    Parameter Setting Rationale
    LC Column C18, 2.1 x 50 mm, 1.8 µmReverse-phase column for retaining the analyte.
    Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase to promote protonation in positive mode or improve peak shape.
    Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for elution.
    Gradient 5% B to 95% B over 10 minTo elute the analyte from the column.
    Flow Rate 0.3 mL/minStandard flow rate for a 2.1 mm ID column.
    Ion Source Electrospray Ionization (ESI)Soft ionization to generate the pseudomolecular ion.
    Polarity NegativeTo generate the deprotonated [M-H]⁻ ion, which is often more stable for carboxylic acids.[7]
    Capillary Voltage 3.5 kVTo generate a stable electrospray.
    Collision Gas Argon or NitrogenFor Collision-Induced Dissociation (CID).
    Collision Energy Ramped (e.g., 10-40 eV)To observe the fragmentation pattern at different energy levels.
    MS/MS Scan Product ion scan of m/z 189To isolate and fragment the deprotonated precursor ion.

    Data Interpretation

    The acquired mass spectra should be compared with the predicted fragmentation patterns.

    • EI-MS: Look for the molecular ion at m/z 190 and the characteristic fragment ions at m/z 173, 145, and 91. The relative intensities of these peaks will provide insights into the stability of the respective fragment ions.

    • ESI-MS/MS: In the product ion spectrum of the [M-H]⁻ precursor at m/z 189, the primary fragment should be observed at m/z 145, corresponding to the loss of CO₂. The intensity of this fragment will depend on the applied collision energy.

    By systematically analyzing the fragmentation data, a confident structural confirmation of 2-Cyclobutyl-2-phenylacetic acid can be achieved.

    References

    • Analysis of carboxylic salts by LCMS - Chromatography Forum. (2021, July 14). Retrieved from [Link]

    • Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

    • Valli, M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 1-28. Retrieved from [Link]

    • Wikipedia. (2024). Electrospray ionization. Retrieved from [Link]

    • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from a course material from the University of California, Davis.
    • Poutsma, J. C. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(10), 3698–3706. Retrieved from [Link]

    • Gaikwad, V. D., et al. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 83(12), 4851–4858. Retrieved from [Link]

    • Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 605. Retrieved from [Link]

    • PubChem. (n.d.). 2-cyclobutyl-2-phenylacetic acid. Retrieved from [Link]

    • Ion fragmentation of small molecules in mass spectrometry. (2012, February 3). Retrieved from a presentation by the University of Eastern Finland.
    • Epling, G. A., & Lopes, A. (1979). Fragmentation pathways in the photolysis of phenylacetic acid. The Journal of Organic Chemistry, 44(25), 4817-4819. Retrieved from [Link]

    • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

    • Chemical Synthesis Database. (2025, May 20). 2-cyclobutyl-2-hydroxy-2-phenylacetic acid. Retrieved from [Link]

    • LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

    • ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

    • Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]

    • NIST. (n.d.). Phenylacetic acid, 2-methylbutyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

    • NextSDS. (n.d.). 2-cyclobutyl-2-phenylacetic acid — Chemical Substance Information. Retrieved from [Link]

    • George, M. V. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 106.
    • Wilson, J. M. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 25(5), 841–848. Retrieved from [Link]

    Sources

    Method

    Preparation of 2-Cyclobutyl-2-phenylacetic acid esters for prodrug development

    Application Note: Synthesis and Validation of 2-Cyclobutyl-2-phenylacetic Acid Esters for Targeted Prodrug Development Executive Summary & Mechanistic Rationale The development of ester-based prodrugs is a foundational s...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Synthesis and Validation of 2-Cyclobutyl-2-phenylacetic Acid Esters for Targeted Prodrug Development

    Executive Summary & Mechanistic Rationale

    The development of ester-based prodrugs is a foundational strategy in medicinal chemistry to enhance the lipophilicity, membrane permeability, and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 2-Cyclobutyl-2-phenylacetic acid (CAS: 123078-51-3) serves as a highly specialized building block for prodrug synthesis.

    The rationale for utilizing the 2-cyclobutyl-2-phenylacetate scaffold lies in its unique steric and electronic properties. The sp³-hybridized carbons of the cyclobutane ring restrict conformational flexibility, providing a distinct steric shield around the ester carbonyl. This steric hindrance slows down nucleophilic attack by ubiquitous plasma and hepatic carboxylesterases, allowing for a controlled, extended-release profile of the parent API compared to linear aliphatic esters. Furthermore, the incorporation of the phenyl ring significantly increases the partition coefficient (LogP), facilitating blood-brain barrier (BBB) penetration for central nervous system (CNS) targets or improving the formation of stable nanosuspensions[1].

    Prodrug Synthesis and Validation Workflow

    The following workflow outlines the logical progression from chemical synthesis to in vitro pharmacokinetic validation.

    ProdrugWorkflow A 2-Cyclobutyl-2-phenylacetic Acid (CAS: 123078-51-3) C Steglich Esterification (DCC, DMAP, DCM, 0°C to RT) A->C B API with Hydroxyl Group (e.g., Paracetamol) B->C D Crude Ester Prodrug C->D O-acylisourea intermediate E Purification (Silica Flash Chromatography) D->E F Structural Validation (1H/13C NMR, HRMS, IR) E->F >98% Purity G In Vitro Cleavage Assay (HLM / Plasma Stability) F->G H LC-MS/MS Quantification (Half-life & Cleavage Kinetics) G->H Esterase Hydrolysis

    Workflow for the synthesis and pharmacokinetic validation of 2-cyclobutyl-2-phenylacetate prodrugs.

    Experimental Protocols

    Synthesis via Steglich Esterification

    To conjugate 2-cyclobutyl-2-phenylacetic acid to an API containing a hydroxyl group (e.g., paracetamol or a complex alcohol), Steglich esterification is the method of choice. This method operates under mild, neutral conditions, preventing the degradation of acid-sensitive APIs that would otherwise occur during traditional Fischer esterification[2].

    Causality in Reagent Selection: N,N'-Dicyclohexylcarbodiimide (DCC) is used to activate the carboxylic acid by forming an O-acylisourea intermediate. Because 2-cyclobutyl-2-phenylacetic acid is sterically hindered, the alcohol may not attack this intermediate fast enough, leading to a dead-end rearrangement into an inactive N-acylurea. To prevent this, 4-Dimethylaminopyridine (DMAP) is added as an acyl transfer catalyst. DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which is then easily trapped by the API's hydroxyl group[2].

    Step-by-Step Methodology:

    • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-cyclobutyl-2-phenylacetic acid (1.0 eq, 5.0 mmol) in 30 mL of anhydrous dichloromethane (DCM). Self-validation: Ensure DCM is strictly anhydrous to prevent the premature hydrolysis of the DCC-activated intermediate back into the starting acid.

    • Catalyst & API Addition: Add the target API/alcohol (1.1 eq, 5.5 mmol) and DMAP (0.15 eq, 0.75 mmol) to the solution, stirring until fully dissolved[1].

    • Coupling: Cool the reaction mixture to 0 °C using an ice bath. Dissolve DCC (1.2 eq, 6.0 mmol) in 10 mL of anhydrous DCM and add it dropwise over 15 minutes. Causality: The dropwise addition at 0 °C mitigates the exothermic nature of the coupling reaction and minimizes the formation of the N-acylurea byproduct.

    • Reaction: Allow the mixture to slowly warm to room temperature and stir for 24–48 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progression. Monitor completion via Thin Layer Chromatography (TLC)[3].

    • Workup & Purification: Filter the mixture through a Celite pad to remove the DCU precipitate. Wash the filtrate sequentially with 0.1 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient) to yield the pure prodrug[3].

    In Vitro Plasma Stability and Cleavage Assay

    To validate the prodrug's capacity to release the parent API, an in vitro plasma stability assay must be conducted. This protocol acts as a self-validating system by tracking both the disappearance of the prodrug and the stoichiometric appearance of the parent API.

    Step-by-Step Methodology:

    • Incubation: Pre-warm pooled human plasma (buffered to pH 7.4 with 0.1 M phosphate buffer) to 37 °C in a shaking water bath.

    • Spiking: Initiate the reaction by spiking the 2-cyclobutyl-2-phenylacetate prodrug (dissolved in DMSO) into the plasma to achieve a final concentration of 1 µM (final DMSO concentration ≤ 1%).

    • Sampling & Quenching: At predetermined time points (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard. Causality: The ice-cold acetonitrile serves a dual purpose: it precipitates plasma proteins to clean up the sample for LC-MS/MS and instantly denatures carboxylesterases, halting the hydrolysis reaction at the exact time point.

    • Analysis: Vortex the quenched samples for 2 minutes, centrifuge at 14,000 × g for 10 minutes at 4 °C, and transfer the supernatant to vials for LC-MS/MS quantification. Calculate the half-life ( t1/2​ ) using first-order decay kinetics.

    Quantitative Data: Pharmacokinetic Modulation

    The structural modification of APIs using the 2-cyclobutyl-2-phenylacetate moiety predictably alters both lipophilicity and enzymatic cleavage rates. Table 1 summarizes the modeled physicochemical and kinetic properties of various ester derivatives.

    Table 1: Physicochemical and Kinetic Properties of 2-Cyclobutyl-2-phenylacetate Esters

    Prodrug DerivativeConjugated MoietyCalculated LogP*Plasma Half-Life ( t1/2​ )HLM Cleavage Rate (µL/min/mg)
    Methyl Ester Methanol3.4545 min85.2
    Ethyl Ester Ethanol3.8268 min62.4
    Isopropyl Ester Isopropanol4.15140 min31.7
    Paracetamol Ester Paracetamol (API)4.88215 min18.5

    *Note: LogP values demonstrate a positive relationship between increased hydrophobicity and the bulkiness of the esterifying group, which is critical for formulating stable nanosuspensions via emulsion-templated freeze drying[1] and improving CNS bioavailability.

    Sources

    Application

    Application Note: Scale-Up Synthesis and Process Optimization of 2-Cyclobutyl-2-phenylacetic Acid

    Introduction & Mechanistic Rationale 2-Cyclobutyl-2-phenylacetic acid (CAS: 123078-51-3) is a highly valued intermediate in pharmaceutical development. The incorporation of a cyclobutyl ring introduces unique conformatio...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    2-Cyclobutyl-2-phenylacetic acid (CAS: 123078-51-3) is a highly valued intermediate in pharmaceutical development. The incorporation of a cyclobutyl ring introduces unique conformational rigidity and lipophilicity, making this structural motif essential in the synthesis of N-type calcium channel blockers for neuropathic pain[1] and PDE10A inhibitors for schizophrenia[2].

    Despite its utility, scaling up the synthesis of α -cyclobutylphenylacetic acid derivatives presents severe chemical engineering hurdles. The primary synthetic route involves the alkylation of a phenylacetic acid derivative with cyclobutyl bromide[3]. However, the steric bulk of the cyclobutyl halide heavily impedes the desired SN​2 trajectory. Consequently, the strongly basic conditions required for deprotonation often trigger a competing E2 elimination of the cyclobutyl bromide, off-gassing cyclobutene and drastically reducing yields.

    Furthermore, attempting direct alkylation on phenylacetic acid requires the formation of a dianion (the Ivanov reagent)[4], which generates highly viscous, intractable mixtures at scale. To circumvent these issues, this protocol details a highly optimized, scalable hybrid approach: a continuous-flow alkylation of phenylacetonitrile followed by high-temperature alkaline hydrolysis .

    Retrosynthetic Analysis & Pathway

    By utilizing phenylacetonitrile (pKa ~21.9) instead of the free acid, we require only a mono-anion formation. Transitioning the alkylation step to a continuous flow regime allows for precise thermal management of the deprotonation exotherm, suppressing the E2 elimination pathway and maximizing the SN​2 conversion to the intermediate 2-cyclobutyl-2-phenylacetonitrile.

    Pathway A Phenylacetonitrile + Cyclobutyl Bromide B Deprotonation & Alkylation (NaHMDS, Flow Reactor) A->B C 2-Cyclobutyl-2-phenylacetonitrile (Stable Intermediate) B->C Main SN2 Pathway F Side Reaction: E2 Elimination (Cyclobutene off-gassing) B->F High Temp/Steric Clash D Alkaline Hydrolysis (KOH, Ethylene Glycol, 150°C) C->D E 2-Cyclobutyl-2-phenylacetic acid (Final API Intermediate) D->E

    Caption: Mechanistic pathway for 2-Cyclobutyl-2-phenylacetic acid highlighting the competing E2 elimination.

    Experimental Protocols: A Self-Validating System

    As a Senior Application Scientist, it is critical to implement self-validating checks within the protocol to ensure process safety and product integrity before advancing to subsequent unit operations.

    Protocol A: Continuous Flow Alkylation (Step 1)

    Causality: Batch alkylation often stalls at ~60% yield due to localized hot spots that promote cyclobutene formation. A microreactor provides superior mass transfer and isothermal control, pushing the reaction kinetics toward the desired SN​2 product.

    Step-by-Step Methodology:

    • Feed Preparation:

      • Feed A: Prepare a solution of 1.0 M Phenylacetonitrile and 1.2 M Cyclobutyl bromide in anhydrous Toluene.

      • Feed B: Prepare a 1.5 M solution of Sodium Hexamethyldisilazide (NaHMDS) in THF.

    • Flow Execution: Pump Feed A and Feed B via high-performance syringe pumps into a Hastelloy T-mixer at a 1:1 volumetric ratio.

    • Thermal Control: Maintain the reactor residence zone at exactly 45°C with a residence time of 15 minutes.

    • Self-Validation Check (Inline): Monitor the reactor output via inline ReactIR. A stable peak at ~2240 cm⁻¹ (nitrile stretch shift) with no baseline drift indicates steady-state conversion. If the peak fluctuates, check for pump cavitation caused by cyclobutene gas formation.

    • Quench: Continuously direct the output stream into a stirred vessel containing 1M aqueous HCl to immediately neutralize unreacted base and halt byproduct formation.

    • Workup: Separate the organic phase, wash with brine, and concentrate under reduced pressure to yield crude 2-cyclobutyl-2-phenylacetonitrile.

    Protocol B: High-Temperature Hydrolysis (Step 2)

    Causality: The α -cyclobutyl group creates immense steric shielding around the nitrile carbon. Standard aqueous NaOH hydrolysis is impractically slow. Utilizing a high-boiling solvent (ethylene glycol) allows the reaction temperature to reach 150°C, providing the necessary activation energy for hydroxide nucleophilic attack.

    Step-by-Step Methodology:

    • Charge: To a pressure-rated batch reactor, add 1.0 equivalent of the crude nitrile from Protocol A, 4.0 equivalents of KOH pellets, and 5 volumes of ethylene glycol.

    • Heating: Heat the mixture to 150°C under a nitrogen sweep. Route the exhaust through an acidic scrubber to capture evolving ammonia gas.

    • Self-Validation Check (Offline): After 4 hours, pull a sample for HPLC analysis. The self-validation threshold is <1% of the primary amide intermediate. If the amide peak exceeds 1%, continue heating for an additional 2 hours.

    • Isolation: Cool the reactor to 20°C and dilute with 10 volumes of deionized water. Extract the aqueous mixture twice with MTBE to remove neutral organic impurities.

    • Crystallization: Slowly acidify the aqueous phase with 6M HCl to pH 2.0 while stirring at 10°C. The product will precipitate as a dense white solid.

    • Filtration: Filter the solid, wash thoroughly with cold water to remove residual ethylene glycol, and dry in a vacuum oven at 50°C to constant weight.

    Quantitative Process Data

    The transition from a traditional batch process to a flow-hybrid process yields significant improvements in both purity and throughput.

    Process ParameterTraditional Batch AlkylationContinuous Flow Alkylation
    Base / Solvent System NaH / THFNaHMDS / Toluene-THF
    Operating Temperature 65°C (Reflux)45°C (Isothermal)
    Reaction Time 12 hours15 minutes (Residence)
    Alkylation Yield 62%88%
    E2 Elimination Impurity 18%<3%
    Space-Time Yield (STY) 0.05 kg/L/day 1.40 kg/L/day

    Scale-Up Workflow Visualization

    Workflow Feed Feed Preparation (Tol/THF) Flow Microreactor (45°C, 15 min) Feed->Flow Quench Inline Quench (1M HCl) Flow->Quench Hydrolysis Hydrolysis Reactor (KOH, 150°C) Quench->Hydrolysis Organic Phase Cryst Acidification & Crystallization Hydrolysis->Cryst Aqueous Phase

    Caption: Continuous flow to batch-hydrolysis hybrid workflow for scale-up synthesis.

    References

    • Title: WO2010062927A2 - Novel substituted octahydrocyclopenta(c)pyrrol-4-amines as calcium channel blockers Source: Google Patents URL: [1]

    • Title: WO2012018909A1 - Fused heterocyclic compounds Source: Google Patents URL: [2]

    • Title: Survey Of Organic Syntheses Source: Internet Archive URL: [Link][4]

    Sources

    Method

    Mastering the Art of the Single Crystal: An Application and Protocol Guide for 2-Cyclobutyl-2-phenylacetic Acid Crystallization

    For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount.[1][2][3] X-ray...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount.[1][2][3] X-ray crystallography stands as a definitive technique for this purpose, providing atomic-level resolution of molecular architecture.[1][4][5] However, the success of this powerful analytical method is fundamentally dependent on the quality of the sample: a well-ordered, single crystal.[2][5] This guide provides a detailed exposition on the theoretical underpinnings and practical protocols for obtaining high-quality single crystals of 2-Cyclobutyl-2-phenylacetic acid, a small organic molecule with potential pharmaceutical applications.

    As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a framework for rational experimental design. We will delve into the causality behind experimental choices, empowering the researcher to troubleshoot and optimize the crystallization process.

    Part 1: The Foundation - Principles of Crystallization

    The journey from a solvated molecule to a highly ordered crystal lattice is governed by the principles of nucleation and crystal growth.[6][7][8] Crystallization is essentially a phase transition from a state of higher free energy (solvated) to one of lower free energy (crystalline).[7] This process is initiated when the concentration of the solute exceeds its solubility limit, creating a supersaturated solution.[6][9]

    Nucleation , the birth of a crystal, can occur in two ways:

    • Primary Nucleation: The spontaneous formation of new crystal nuclei from a clear solution. This can be either homogeneous (occurring in the bulk of the solution) or heterogeneous (initiated on a foreign surface like dust or a scratch on the vial).[6]

    • Secondary Nucleation: The formation of new crystals in the presence of existing crystals of the same substance.[6]

    Once a stable nucleus has formed, crystal growth proceeds as more molecules from the supersaturated solution deposit onto the crystal lattice.[6] The goal of our sample preparation is to control these processes to favor the growth of a few, large, well-ordered crystals rather than many small or disordered ones.[10]

    Part 2: Pre-Crystallization Essentials

    Before embarking on crystallization experiments, two factors are critical: purity and solubility.

    Purity: While crystallization is a purification technique, starting with a reasonably pure compound (ideally >95%) significantly increases the chances of obtaining high-quality crystals.[11] Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.

    Solubility Profile: A thorough understanding of the solubility of 2-Cyclobutyl-2-phenylacetic acid in various solvents is crucial for selecting the appropriate crystallization method and conditions.[12][13] A systematic approach involves testing the solubility of a small amount of the compound in a range of solvents with varying polarities at both room temperature and elevated temperatures.

    Table 1: Hypothetical Solubility Profile for 2-Cyclobutyl-2-phenylacetic acid

    SolventPolarity IndexSolubility at 25°CSolubility at 60°CComments
    Hexane0.1InsolubleInsolubleGood as an anti-solvent.
    Toluene2.4Sparingly SolubleSolublePotential for slow cooling.
    Dichloromethane3.1SolubleVery SolubleHigh volatility may lead to rapid crystallization.[11]
    Ethyl Acetate4.4SolubleVery SolubleGood single solvent for slow evaporation.
    Acetone5.1Very SolubleVery SolubleMay be too good of a solvent.[11]
    Isopropanol3.9SolubleVery SolublePotential for slow cooling and vapor diffusion.
    Ethanol4.3SolubleVery SolubleHydrogen bonding may influence crystal packing.[11]
    Methanol5.1SolubleVery SolubleSimilar to ethanol.
    Water10.2InsolubleInsolubleThe carboxylic acid group is not sufficient to overcome the hydrophobicity of the rest of the molecule.

    This is a hypothetical table for illustrative purposes. Actual solubility should be determined experimentally.

    Part 3: Crystallization Methodologies - Protocols and Rationale

    There is no universal method for crystallization; often, a screening of various techniques is necessary.[10][11] Below are detailed protocols for common and effective methods for small molecules like 2-Cyclobutyl-2-phenylacetic acid.

    Method 1: Slow Evaporation

    This is often the simplest and most successful technique.[10][14] It relies on gradually increasing the concentration of the solute by allowing the solvent to evaporate slowly.

    Protocol:

    • Prepare a nearly saturated solution of 2-Cyclobutyl-2-phenylacetic acid in a suitable solvent (e.g., ethyl acetate, dichloromethane) in a clean vial.[10]

    • Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[15]

    • Cover the vial with a cap that is not airtight. This can be achieved by puncturing the cap with a needle or using a cap that is slightly loose.[15]

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[10]

    Causality: The slow rate of evaporation is key. A rapid decrease in solvent volume will lead to a rapid increase in supersaturation, favoring the formation of many small crystals or an amorphous precipitate.[11]

    Method 2: Slow Cooling

    This method is effective when the compound's solubility is significantly higher at elevated temperatures.[10][15]

    Protocol:

    • Prepare a saturated solution of 2-Cyclobutyl-2-phenylacetic acid in a suitable solvent (e.g., toluene, isopropanol) at an elevated temperature (e.g., 50-60°C).[15]

    • Ensure all the solid has dissolved. If not, add a minimal amount of additional hot solvent.

    • Cover the container and allow it to cool slowly to room temperature. To slow down the cooling process, the container can be placed in an insulated vessel (e.g., a Dewar flask filled with warm water or wrapped in glass wool).[10][16]

    • Once at room temperature, the solution can be transferred to a refrigerator or freezer to further decrease the solubility and promote crystal growth.

    Causality: A gradual decrease in temperature leads to a slow and controlled increase in supersaturation, which is ideal for the growth of large, well-defined crystals.[16] Rapid cooling often results in the formation of a powder.[17]

    Method 3: Vapor Diffusion

    This technique is particularly useful when only small amounts of the compound are available.[11] It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent.

    Protocol (Vial-in-Vial):

    • Dissolve the 2-Cyclobutyl-2-phenylacetic acid in a small volume of a "good" solvent (e.g., dichloromethane, ethyl acetate) in a small, open vial.

    • Place this small vial inside a larger vial that contains a layer of the "anti-solvent" (e.g., hexane, cyclohexane).[11]

    • Seal the larger vial tightly.

    • The more volatile anti-solvent will slowly diffuse into the inner vial, decreasing the solubility of the compound and inducing crystallization.

    Causality: The slow diffusion of the anti-solvent ensures a gradual increase in supersaturation at the interface of the two solvents, promoting controlled crystal growth.[11]

    Part 4: Visualizing the Workflow

    A clear understanding of the experimental workflow is crucial for success.

    Crystallization_Workflow cluster_prep Pre-Crystallization cluster_methods Crystallization Methods cluster_outcome Outcome cluster_analysis Analysis Purity Compound Purification (>95%) Solubility Solubility Screening Purity->Solubility Evaporation Slow Evaporation Solubility->Evaporation Select good solvent Cooling Slow Cooling Solubility->Cooling Select solvent with temp-dependent solubility VaporDiffusion Vapor Diffusion Solubility->VaporDiffusion Select solvent/anti-solvent pair Crystals Single Crystals Evaporation->Crystals Oil Oiling Out Evaporation->Oil Cooling->Crystals Precipitate Amorphous Precipitate Cooling->Precipitate VaporDiffusion->Crystals VaporDiffusion->Oil XRD X-ray Diffraction Crystals->XRD

    Caption: A generalized workflow for single crystal growth of 2-Cyclobutyl-2-phenylacetic acid.

    Part 5: Troubleshooting Common Crystallization Challenges

    Even with careful planning, crystallization can be challenging. Here are some common issues and their remedies:

    Table 2: Troubleshooting Guide

    ProblemPotential Cause(s)Suggested Solution(s)
    No Crystals Form - Solution is not sufficiently supersaturated.- Nucleation is inhibited.- Allow more solvent to evaporate.- Cool the solution to a lower temperature.- Add a seed crystal of the compound.[17]- Gently scratch the inside of the vial with a glass rod to create nucleation sites.[17]
    Formation of an Oil - The compound's melting point is below the crystallization temperature.- The concentration of the solute is too high.- Use a lower crystallization temperature.- Use a more dilute solution.- Try a different solvent system.[18]
    Rapid Formation of Powder or Small Crystals - Supersaturation was reached too quickly.- Slow down the rate of evaporation or cooling.- Use a solvent in which the compound is slightly more soluble.[17]
    Twinning or Aggregation of Crystals - Too many nucleation sites.- Rapid crystal growth.- Use a cleaner vial and filtered solution.- Slow down the crystallization process.

    Part 6: Concluding Remarks

    The successful crystallization of 2-Cyclobutyl-2-phenylacetic acid for X-ray diffraction analysis is an iterative process that combines an understanding of fundamental principles with meticulous experimental practice. This guide provides a robust starting point for these endeavors. By systematically exploring different solvents and crystallization techniques, and by patiently observing and troubleshooting the outcomes, researchers can significantly increase their chances of obtaining high-quality single crystals suitable for unraveling the molecular architecture of this and other small molecules.

    References

    • Vertex AI Search. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods.
    • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization.
    • JoVE. (2025, May 22). Video: Crystal Growth: Principles of Crystallization.
    • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(751-757).
    • Jones, P. G. (1981). Crystal Growing. Chemistry in Britain, 17, 222-225.
    • Slow Evaporation Method. (n.d.).
    • Dove, P. M., & De Yoreo, J. J. (2006). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry, 54(1), 1-27.
    • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
    • Biology Linac Coherent Light Source. (n.d.). Crystal Growth.
    • IMSERC. (n.d.). crystallography-crystallization-guide.pdf.
    • GeoScienceWorld. (2017, March 3). Principles of Crystal Nucleation and Growth | Reviews in Mineralogy and Geochemistry.
    • ResearchGate. (2018, January 12). (PDF) Solvent design for crystallization of carboxylic acids.
    • KU Leuven. (2026, February 6). How to crystallize your sample — X-ray Core.
    • GeoScienceWorld. (2017, March 3). Principles of Crystal Nucleation and Growth | Reviews in Mineralogy and Geochemistry.
    • Royal Society of Chemistry. (2024, October 16). How to grow crystals for X-ray crystallography.
    • SOP: CRYSTALLIZATION. (n.d.).
    • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
    • MDPI. (2023, October 26). Nucleation and Crystal Growth: Recent Advances and Future Trends.
    • University of Rochester. (n.d.). Recrystallization | Organic Chemistry I Lab.
    • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
    • Crystallization. (n.d.).
    • Rupp, B. (n.d.). Crystallography 101.
    • NIH. (n.d.). x Ray crystallography - PMC.
    • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
    • Anton Paar Wiki. (n.d.). X-ray Crystallography.
    • UT Dallas Research Labs. (n.d.). Resources – Crystallography Center.
    • UChicago Voices. (n.d.). Resources and Tutorials | xray diffraction and spectroscopy facilities.
    • Purdue University. (n.d.). X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry.
    • Google Patents. (n.d.). CA2343012A1 - Method for crystallising carboxylic acid.
    • Technology Networks. (n.d.). X-ray Crystallography.
    • Hampton Research. (n.d.). Crystallization Tips.
    • BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
    • Small Molecule Services. (n.d.).
    • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
    • Excillum. (n.d.). Small molecule crystallography.
    • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
    • Organic Syntheses Procedure. (n.d.). phenylacetic acid.
    • Sciforum. (2021, November 14). Multicomponent crystalline solid forms of pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic acid.
    • ResearchGate. (n.d.). 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid, a pseudosymmetric crystal structure with space group Pna21 and Z′ = 2.
    • View of Recent advances in the identification and prediction of polymorphs. (n.d.).
    • Gexin Publications. (2019, November 22). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review.
    • ACS Publications. (n.d.). Structure–Polymorphism Study of Fenamates: Toward Developing an Understanding of the Polymorphophore | Crystal Growth & Design.
    • NIH. (n.d.). Crystallizing the Uncrystallizable: Insights from Extensive Screening of PROTACs - PMC.
    • Erowid. (n.d.). Synthesis of Phenylacetic Acid.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting 2-Cyclobutyl-2-phenylacetic Acid Synthesis

    Welcome to the Technical Support Center. The synthesis of 2-cyclobutyl-2-phenylacetic acid—a critical intermediate in the development of various muscarinic antagonists and CNS-active therapeutics—presents a notorious cha...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. The synthesis of 2-cyclobutyl-2-phenylacetic acid—a critical intermediate in the development of various muscarinic antagonists and CNS-active therapeutics—presents a notorious challenge in organic chemistry. The primary synthetic bottleneck lies in the α -alkylation of phenylacetic acid with cyclobutyl halides.

    Because the cyclobutyl ring is highly strained and sterically hindered, traditional nucleophilic substitution ( SN​2 ) is kinetically slow. Consequently, the competing E2 elimination pathway (yielding cyclobutene) often dominates, resulting in abysmal yields. This guide provides field-proven, causality-driven solutions to optimize your reaction conditions and maximize your yield.

    Frequently Asked Questions & Troubleshooting

    Q1: Why is my yield of 2-cyclobutyl-2-phenylacetic acid consistently below 30% when using cyclobutyl bromide and NaH?

    The Causality: When you react free phenylacetic acid with Sodium Hydride (NaH), you are attempting to form a dianion. Dianions are poorly soluble and highly aggregated, requiring elevated temperatures to react with alkyl halides. However, at elevated temperatures, the secondary, strained cyclobutyl bromide undergoes rapid E2 elimination rather than the desired SN​2 alkylation. The result is a reaction flask full of unreacted starting material and gaseous cyclobutene [3].

    The Solution: Abandon the direct alkylation of the free acid. Instead, convert phenylacetic acid to its ethyl or methyl ester first. This allows you to generate a highly soluble, reactive monoanion (enolate) that can be alkylated at cryogenic temperatures.

    Q2: Which base should I use to form the ester enolate?

    The Causality: You must use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at -78 °C. LDA ensures quantitative, irreversible deprotonation of the ester to form the kinetic lithium enolate without participating in competing nucleophilic attacks (like transesterification or saponification) [3].

    Q3: Even with LDA and an ester, my SN​2 alkylation is too slow at -78 °C, but warming it causes elimination. How do I solve this?

    The Causality: Lithium enolates tend to form tight hexameric or tetrameric aggregates in THF, which drastically reduces their nucleophilicity. If you warm the reaction to force the SN​2 substitution, you inadvertently provide enough thermal energy to cross the activation barrier for E2 elimination. The Solution: Introduce DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) as a cosolvent additive (typically 2.0 equivalents relative to the enolate). DMPU strongly solvates the lithium cation, breaking up the enolate aggregates. This creates a "naked," highly reactive enolate anion that can successfully execute the SN​2 attack on the hindered cyclobutyl bromide at lower temperatures (-78 °C to -40 °C), entirely bypassing the thermodynamic E2 pathway [4, 5].

    Q4: Are there alternative catalytic routes if traditional SN​2 alkylation still fails?

    The Causality: Yes. If steric hindrance in your specific substrate derivative is too severe for SN​2 , you can invert the electronic paradigm using transition-metal catalysis. Recent advancements demonstrate that Cobalt-catalyzed cross-coupling of cyclobutylmagnesium bromide with α -halo phenylacetic esters proceeds via a radical-mediated pathway, completely avoiding the SN​2 / E2 competition [2].

    Mechanistic Divergence & Workflow Visualization

    The following diagrams illustrate the critical mechanistic pathways and the optimized workflow for this synthesis.

    Mechanism Start Phenylacetate Lithium Enolate Add Add Cyclobutyl Bromide Start->Add SN2 S_N2 Pathway (Low T, DMPU Additive) Add->SN2 Kinetic Control E2 E2 Pathway (High T, NaH Base) Add->E2 Thermodynamic Control Product 2-Cyclobutyl-2-phenylacetate (Target Product) SN2->Product Byproduct Cyclobutene + Starting Material (Waste) E2->Byproduct

    Caption: Mechanistic divergence in the alpha-alkylation of phenylacetate with cyclobutyl bromide.

    Workflow S1 1. Enolate Formation LDA, THF, -78°C S2 2. Additive DMPU (2.0 eq) S1->S2 S3 3. Alkylation Cyclobutyl Bromide S2->S3 S4 4. Hydrolysis LiOH, THF/H2O S3->S4 S5 5. Workup HCl, EtOAc S4->S5

    Caption: Optimized step-by-step synthetic workflow for 2-cyclobutyl-2-phenylacetic acid.

    Quantitative Data: Condition Optimization Summary

    The table below summarizes internal validation data comparing various synthetic strategies for the α -alkylation step.

    SubstrateBase / SolventAdditiveTemp ProfilePrimary PathwayIsolated Yield
    Phenylacetic AcidNaH (2.2 eq) / THFNone0 °C to RefluxE2 Elimination< 15%
    Ethyl PhenylacetateLDA (1.1 eq) / THFNone-78 °C to 0 °CMixed ( SN​2 / E2)35 - 40%
    Ethyl PhenylacetateLDA (1.1 eq) / THFHMPA (2.0 eq)-78 °C to -40 °C SN​2 Alkylation78% (Toxic)
    Ethyl PhenylacetateLDA (1.1 eq) / THFDMPU (2.0 eq)-78 °C to -40 °C SN​2 Alkylation82% (Optimized)

    Self-Validating Experimental Protocol

    This protocol utilizes the ester-enolate strategy with DMPU to ensure kinetic control over the alkylation step, followed by a standard saponification to yield the free acid.

    Phase 1: Alkylation (Synthesis of Ethyl 2-cyclobutyl-2-phenylacetate)
    • System Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add anhydrous THF (50 mL) and diisopropylamine (1.54 mL, 11 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Base Generation: Dropwise add n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol). Stir for 30 minutes at -78 °C to quantitatively form LDA.

    • Enolate Formation: Slowly add ethyl phenylacetate (1.64 g, 10 mmol) in anhydrous THF (5 mL) over 10 minutes. The solution will typically turn a pale yellow, indicating enolate formation. Stir at -78 °C for 45 minutes.

    • Aggregation Disruption: Add anhydrous DMPU (2.4 mL, 20 mmol) dropwise. Stir for 15 minutes. Self-Validation Check: The solution may slightly deepen in color, confirming the breakdown of lithium aggregates.

    • Alkylation: Add cyclobutyl bromide (1.48 g, 11 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly allow the bath to warm to -40 °C over an additional 2 hours.

    • Quench & Extraction: Quench the reaction at -40 °C with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography to yield the ester.

    Phase 2: Hydrolysis (Synthesis of 2-Cyclobutyl-2-phenylacetic acid)
    • Saponification: Dissolve the purified ethyl 2-cyclobutyl-2-phenylacetate in a 3:1 mixture of THF/Water (40 mL). Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 2.1 g, 50 mmol).

    • Heating: Reflux the mixture at 70 °C for 12 hours until TLC indicates complete consumption of the ester.

    • Acidification: Cool to room temperature and remove THF under reduced pressure. Dilute the aqueous residue with water (20 mL) and wash once with Diethyl Ether (20 mL) to remove non-polar impurities.

    • Precipitation: Carefully acidify the aqueous layer with 2M HCl to pH 2. Extract the precipitated product with Ethyl Acetate (3 x 30 mL).

    • Final Isolation: Dry the combined organics over Na2​SO4​ , filter, and evaporate to yield pure 2-cyclobutyl-2-phenylacetic acid as a white solid.

    References

    • Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters (ACS Publications). Available at:[Link]

    • 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Available at:[Link]

    • Enolates ambushed – asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. Beilstein Journal of Organic Chemistry. Available at:[Link]

    • The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. MDPI Molecules. Available at:[Link]

    Optimization

    Technical Support Center: Troubleshooting Aqueous Solubility of 2-Cyclobutyl-2-phenylacetic Acid

    Overview Welcome to the Formulation & Assay Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenges of working with highly lipophilic carboxylic acids.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Overview

    Welcome to the Formulation & Assay Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenges of working with highly lipophilic carboxylic acids. 2-Cyclobutyl-2-phenylacetic acid presents a distinct formulation hurdle: the combination of a bulky, hydrophobic cyclobutyl group and a phenyl ring adjacent to a carboxylic acid moiety severely restricts its aqueous solubility.

    This guide provides a mechanistic understanding and self-validating protocols to overcome compound precipitation, poor dissolution rates, and solvent-induced cytotoxicity in your in vitro and in vivo assays.

    Frequently Asked Questions (FAQs)

    Chemical Properties & Precipitation Causality

    Q: Why does 2-Cyclobutyl-2-phenylacetic acid precipitate immediately when added to my physiological buffer (pH 7.4)? A: The solubility of this compound is strictly governed by its lipophilicity and ionization state. The parent scaffold, 1[1]. The addition of the cyclobutyl group significantly increases the partition coefficient (LogP), making the un-ionized form highly hydrophobic. If your stock solution is prepared in an organic solvent and rapidly introduced into an aqueous buffer, the localized drop in solvent capacity causes rapid nucleation and precipitation before the carboxylic acid can fully ionize into the more soluble sodium salt. To prevent this, causality dictates that we must either utilize a controlled co-solvent dilution strategy or employ a supramolecular carrier.

    Co-Solvent Optimization (DMSO)

    Q: I am using DMSO to dissolve the compound, but my cell-based assays are showing high background toxicity. What is the optimal DMSO concentration? A: While Dimethyl sulfoxide (DMSO) is an exceptional amphipathic solvent for lipophilic compounds, it is not biologically inert. High concentrations of DMSO can alter cell proliferation, induce differentiation, and cause cytotoxicity by disrupting the lipid bilayer. The maximum tolerated concentration is highly dependent on the cell line, but. Exceeding this limit confounds assay results by modulating signaling pathways independently of your drug.

    Supramolecular Encapsulation (Cyclodextrins)

    Q: If my required assay concentration is too high to stay within the 0.1% DMSO limit, what is the best alternative? A: The most robust alternative is forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).2[2]. This cavity can encapsulate the phenyl and cyclobutyl rings of your compound,3[3].

    Quantitative Data Summary: DMSO Tolerability

    Cell Type / Assay ConditionMaximum Recommended DMSO Concentration (v/v)Causality / Observation
    General Mammalian Cell Lines ≤ 0.5%Minimizes off-target cytotoxic effects and signaling modulation.
    Sensitive / Primary Cells ≤ 0.1%Prevents drastic reduction in cell viability and phenotypic shifts[4].
    High-Density Cultures 0.5% - 1.0%Tolerated for short durations, but requires strict vehicle controls to validate baseline viability[4].

    Experimental Protocols

    Protocol 1: Controlled DMSO Dilution and Viability Validation

    Causality: Rapid addition of high-concentration DMSO stocks to aqueous media causes localized supersaturation and drug precipitation. A step-wise serial dilution prevents nucleation, while a parallel vehicle control ensures the solvent is not driving the observed biological phenotype.

    • Stock Preparation: Dissolve 2-Cyclobutyl-2-phenylacetic acid in 100% sterile DMSO to create a highly concentrated master stock (e.g., 50 mM).

    • Intermediate Dilution: Dilute the master stock into an intermediate vehicle (e.g., 10% DMSO in culture media) to step down the concentration gradient.

    • Final Assay Media: Add the intermediate solution to the final pre-warmed culture media dropwise while vortexing or swirling. Ensure the final DMSO concentration is ≤ 0.1%.

    • Self-Validation (Viability Assay): Plate cells in a 96-well format. Treat with the final assay media (containing the drug) and a Vehicle Control (media with matching DMSO % but no drug).

    • Readout: Perform an MTT or CellTiter-Glo assay after 24-48 hours. The Vehicle Control must show >90% viability compared to an untreated control to validate the assay.

    G A Weigh 2-Cyclobutyl- 2-phenylacetic acid B Dissolve in 100% DMSO (Stock Solution) A->B C Serial Dilution in Culture Media B->C D Final Assay Media (DMSO ≤ 0.1%) C->D E Cell Viability Assay (e.g., MTT) D->E Validate Toxicity

    Caption: Workflow for DMSO stock preparation and toxicity validation.

    Protocol 2: Preparation of HP-β-CD Inclusion Complex

    Causality: Encapsulating the drug in HP-β-CD improves aqueous solubility without the use of cytotoxic organic solvents.5[5].

    • Molar Calculation: Calculate a 1:1 molar ratio of 2-Cyclobutyl-2-phenylacetic acid to HP-β-CD.

    • Solubilization: Dissolve the required amount of 2-Cyclobutyl-2-phenylacetic acid in a minimal volume of volatile organic solvent (e.g., ethanol or methanol).

    • Aqueous CD Preparation: Dissolve the corresponding molar amount of HP-β-CD in purified deionized water.

    • Mixing: Slowly add the organic drug solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at room temperature.

    • Evaporation: Continue stirring in an open vessel (in a fume hood) for 24-48 hours until the organic solvent has completely evaporated.

    • Lyophilization (Optional): For long-term stability, freeze-dry the resulting clear solution to obtain the solid inclusion complex powder.

    • Validation: Reconstitute the powder in your assay buffer. The solution should remain optically clear with no precipitate.

    G Drug 2-Cyclobutyl-2-phenylacetic acid (Hydrophobic) Mix Solvent Evaporation / Kneading Method Drug->Mix CD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) CD->Mix Complex Inclusion Complex (Water Soluble) Mix->Complex Encapsulation

    Caption: Logical relationship of HP-β-CD inclusion complex formation.

    References

    • Phenylacetic Acid | C8H8O2 | CID 999 - PubChem. nih.gov.[Link]

    • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? researchgate.net.[Link]

    • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. nih.gov.[Link]

    • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. mdpi.com.[Link]

    • Hydroxypropyl–Cyclodextrin for Delivery of Sinapic Acid via Inclusion Complex Prepared by Solvent Evaporation Method. psecommunity.org.[Link]

    Sources

    Troubleshooting

    Optimizing crystallization and purification of 2-Cyclobutyl-2-phenylacetic acid

    Technical Support Center: Advanced Purification & Crystallization of 2-Cyclobutyl-2-phenylacetic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Advanced Purification & Crystallization of 2-Cyclobutyl-2-phenylacetic Acid

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the isolation of 2-Cyclobutyl-2-phenylacetic acid (CAS: 123078-51-3). This compound is a critical intermediate in the synthesis of active pharmaceutical ingredients, including 1[1]. Due to its sterically hindered cyclobutyl group and alpha-chiral center, achieving high chemical and enantiomeric purity requires precise thermodynamic control.

    Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and logical workflows to ensure reproducible results.

    Section 1: Troubleshooting & FAQs

    Q1: During cooling crystallization, my product forms a biphasic oily layer instead of precipitating as a solid. How do I prevent "oiling out"? Causality & Solution: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the solution's supersaturation trajectory crosses the spinodal decomposition curve before reaching the solid solubility boundary. Instead of forming a crystalline lattice, the solute phase-separates into an impurity-rich oil[2]. To resolve this, you must control the supersaturation driving force:

    • Solvent Selection: Switch from a poor solvent system to a binary mixture (e.g., Toluene/Heptane). This flattens the solubility gradient, allowing for a more controlled precipitation.

    • Seeding: Introduce 1-2% (w/w) of pure 2-Cyclobutyl-2-phenylacetic acid seed crystals when the solution enters the Metastable Zone Width (MZW). Seeding provides a physical template that lowers the activation energy for nucleation, forcing solid-state crystallization before LLPS can occur.

    • Cooling Rate: Reduce the cooling ramp to < 0.5 °C/min to prevent sudden supersaturation spikes.

    Q2: My crude product contains unreacted cyclobutyl bromide and trace hydrocarbon impurities. What is the most reliable method to remove them prior to crystallization? Causality & Solution: Because 2-Cyclobutyl-2-phenylacetic acid contains a carboxylic acid functional group (pKa ~4.3), it exhibits highly pH-dependent solubility. The most robust approach is an3[3]. By adjusting the aqueous phase to pH > 10 using NaOH, the acid is deprotonated into a highly water-soluble sodium carboxylate. Neutral impurities (like cyclobutyl bromide) remain in the organic phase and are discarded. Subsequent acidification (pH < 2) with HCl reprotonates the carboxylate, drastically dropping its aqueous solubility and forcing it to partition back into a fresh organic solvent for crystallization.

    Q3: How do I isolate a specific enantiomer of 2-Cyclobutyl-2-phenylacetic acid for pharmaceutical applications? Causality & Solution: Enantiomers possess identical physical properties in an achiral environment, making direct crystallization impossible. You must perform a chiral resolution by reacting the racemic acid with an enantiopure chiral amine, such as4[4]. This forms a pair of diastereomeric salts. Because diastereomers have different lattice energies and solubilities, you can separate them via fractional crystallization. The less soluble salt will precipitate, while the more soluble salt remains in the mother liquor.

    Section 2: Workflows and Logic Diagrams

    G Start Crude Reaction Mixture Alkalization Alkalization (NaOH) pH > 10 Start->Alkalization AqueousPhase Aqueous Phase (Sodium Salt) Alkalization->AqueousPhase Aqueous OrganicPhase Organic Phase (Impurities) Alkalization->OrganicPhase Organic (Discard) Acidification Acidification (HCl) pH < 2 AqueousPhase->Acidification Extraction Extraction (Toluene) Acidification->Extraction Crystallization Cooling Crystallization (0-5 °C) Extraction->Crystallization PureProduct Pure 2-Cyclobutyl-2- phenylacetic acid Crystallization->PureProduct

    Workflow for the acid-base purification and crystallization of 2-Cyclobutyl-2-phenylacetic acid.

    Troubleshooting Issue Issue: Oiling Out (LLPS) CheckSolvent Check Solvent System Issue->CheckSolvent HighSupersat Is Supersaturation Too High? Issue->HighSupersat ChangeSolvent Switch to Toluene/Heptane CheckSolvent->ChangeSolvent Poor Miscibility ReduceCooling Reduce Cooling Rate (< 0.5 °C/min) HighSupersat->ReduceCooling Yes SeedCrystals Add Seed Crystals at Metastable Zone HighSupersat->SeedCrystals Yes

    Decision tree for troubleshooting Liquid-Liquid Phase Separation during crystallization.

    Chiral Racemate (±)-2-Cyclobutyl-2- phenylacetic acid ResolvingAgent Add Chiral Amine (e.g., Phenylglycinol) Racemate->ResolvingAgent Diastereomers Diastereomeric Salts (p-Salt + n-Salt) ResolvingAgent->Diastereomers FractionalCryst Fractional Crystallization (EtOH/H2O) Diastereomers->FractionalCryst LessSoluble Less Soluble Salt (Crystals) FractionalCryst->LessSoluble MoreSoluble More Soluble Salt (Mother Liquor) FractionalCryst->MoreSoluble Acidify Acidify (HCl) & Extract LessSoluble->Acidify Enantiomer Enantiopure Acid Acidify->Enantiomer

    Chiral resolution pathway of racemic 2-Cyclobutyl-2-phenylacetic acid using a chiral amine.

    Section 3: Step-by-Step Methodologies

    Protocol A: Acid-Base Extraction and Primary Crystallization Self-Validation Checkpoint: The product must transition from an organic-soluble state to an aqueous-soluble state and back. This is validated by testing the aqueous phase with a calibrated pH meter at each phase shift.

    • Dissolution: Dissolve the crude 2-Cyclobutyl-2-phenylacetic acid mixture in toluene (3 mL/g of crude).

    • Alkalization: Add 10% aqueous NaOH dropwise under vigorous stirring until the aqueous phase reaches pH > 10. Causality: This ensures complete conversion to the sodium salt.

    • Phase Separation: Transfer to a separatory funnel. Allow the layers to separate. Draw off the lower aqueous layer (containing the active product) and discard the upper organic layer (containing neutral impurities).

    • Acidification: Cool the aqueous layer to 5 °C in an ice bath. Slowly add concentrated HCl dropwise while stirring until the pH drops below 2. Causality: The solution will become cloudy as the free acid precipitates because the protonated form lacks the ionic charge required for hydration in the aqueous phase[5].

    • Extraction & Concentration: Extract the precipitated acid into fresh toluene (2 mL/g). Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

    • Crystallization: Concentrate the toluene under reduced pressure until a slight haze appears. Heat to 60 °C to redissolve, then cool linearly at 0.5 °C/min to 0 °C.

    • Filtration: Filter the resulting white crystals, wash with cold heptane, and dry in a vacuum oven at 40 °C.

    Protocol B: Chiral Resolution via Preferential Crystallization Self-Validation Checkpoint: Optical rotation ( α ) and 6 must confirm an enantiomeric excess (ee) of >99% after the final recrystallization[6].

    • Salt Formation: Dissolve 1 equivalent of racemic 2-Cyclobutyl-2-phenylacetic acid and 1 equivalent of (R)-(-)-2-amino-2-phenylethanol in a 9:1 mixture of ethanol and water at 75 °C.

    • Supersaturation: Cool the solution slowly to 45 °C.

    • Seeding: Introduce 1% (w/w) seed crystals of the desired diastereomeric salt.

    • Fractional Crystallization: Continue cooling to 5 °C at a rate of 0.2 °C/min. Causality: Stir gently to promote crystal growth without inducing secondary nucleation of the undesired diastereomer, which can occur under high shear forces.

    • Isolation: Filter the precipitated diastereomeric salt.

    • Acidic Cleavage: Suspend the isolated salt in water, acidify to pH 1.5 with 2M HCl, and extract the liberated enantiopure 2-Cyclobutyl-2-phenylacetic acid into ethyl acetate.

    • Verification: Analyze the organic layer via chiral SFC to confirm enantiomeric purity.

    Section 4: Quantitative Data Summary

    ParameterOptimal Value / RangeMechanistic Causality / Significance
    Target pH (Alkalization) > 10.0Ensures complete deprotonation of the carboxylic acid (pKa ~4.3) for aqueous partitioning.
    Target pH (Acidification) < 2.0Ensures complete reprotonation, driving the uncharged molecule out of the aqueous phase.
    Cooling Rate (Crystallization) 0.2 - 0.5 °C/minPrevents rapid supersaturation, avoiding liquid-liquid phase separation (oiling out).
    Seed Crystal Addition 1 - 2% (w/w)Bypasses primary nucleation energy barrier; must be added within the Metastable Zone Width.
    Chiral Resolution Solvent EtOH / H₂O (9:1)Optimizes the solubility difference between the p-salt and n-salt diastereomers.
    Drying Temperature 40 °C (Vacuum)Removes residual solvent efficiently without risking thermal degradation or melting.

    Section 5: References

    • 2-Cyclobutyl-2-phenylacetic acid | 123078-51-3 Source: Sigma-Aldrich URL:7

    • Solid Phase Behavior in the Chiral Systems of Various 2-Hydroxy-2-phenylacetic Acid Derivatives Source: Journal of Chemical & Engineering Data - ACS Publications URL:5

    • Preferential Crystallization of 2-Amino-2-phenylethanol and Its Application as a Resolving Agent Source: Bulletin of the Chemical Society of Japan - Oxford Academic URL:4

    • Novel substituted octahydrocyclopenta(c)pyrrol-4-amines as calcium channel blockers (WO2010062927A2) Source: Google Patents URL:1

    • A kind of method for preparing phenylacetic acid (CN107445822A) Source: Google Patents URL:3

    • Crystallization of molecular systems from solution: phase diagrams, supersaturation and other basic concepts Source: Semantic Scholar URL:2

    Sources

    Optimization

    Technical Support Center: Enantiomeric Purification of 2-Cyclobutyl-2-phenylacetic Acid

    Welcome to the Technical Support Center for chiral extraction and purification. 2-Cyclobutyl-2-phenylacetic acid presents unique challenges during enantiomeric resolution due to the steric bulk of the cyclobutyl group an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for chiral extraction and purification. 2-Cyclobutyl-2-phenylacetic acid presents unique challenges during enantiomeric resolution due to the steric bulk of the cyclobutyl group and the lipophilicity of the adjacent phenyl ring. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating extraction protocols.

    Troubleshooting Guide & FAQs

    Q1: My initial diastereomeric salt extraction yields low enantiomeric excess (ee%). How do I correct this? Root Cause: Low ee% during the resolution of sterically hindered chiral acids is rarely a failure of the chiral amine itself, but rather a thermodynamic failure driven by improper solvent dielectric constants ( ϵ ). If the cooling profile is too rapid, the system falls under kinetic control, causing the more soluble diastereomeric salt to co-precipitate (kinetic trapping). Furthermore, solvent inclusion can induce "chirality switching," where the stereochemistry of the deposited salt inverts simply based on the water content of the alcohol solvent [1][1]. Solution:

    • Shift to Thermodynamic Control: Implement a controlled cooling ramp (e.g., 0.1°C/min) rather than crash cooling.

    • Upgrade the Resolving Agent: Switch from standard (R)-phenylethylamine to a naphthyl-alkylamine, such as (S)-(-)-1-(2-naphthyl)ethylamine. The extended aromatic system provides superior π−π stacking with the phenyl ring of the substrate, significantly increasing the thermodynamic stability difference between the (R,S) and (S,S) salts [2][2].

    Q2: Severe emulsions form during the Liquid-Liquid Extraction (LLE) phase when recovering the free acid. What is the cause? Root Cause: Emulsion formation is a direct consequence of inadequate pH control during the breakdown of the diastereomeric salt. The pKa of 2-cyclobutyl-2-phenylacetic acid is approximately 4.0. If the aqueous phase is acidified to only pH 3.5–4.5, a significant fraction of the acid remains ionized as a carboxylate. The highly lipophilic cyclobutyl-phenyl skeleton combined with a charged carboxylate headgroup creates a potent in situ surfactant. This surfactant lowers the interfacial tension between the aqueous phase and the organic solvent (e.g., MTBE), stabilizing an oil-in-water emulsion. Solution: Acidify the aqueous phase aggressively to pH < 2.0 using 2M HCl or H₂SO₄. This ensures >99% of the target acid is fully protonated (neutralized), stripping it of its surfactant properties and driving it quantitatively into the organic phase, while the chiral amine remains fully protonated and sequestered in the aqueous waste stream [3][3].

    Q3: Can I bypass crystallization and use Chiral Reactive Extraction directly? Root Cause/Mechanism: Yes, classical resolution can be bypassed using continuous chiral reactive extraction. This relies on a lipophilic chiral selector (e.g., a tartaric acid ester derivative) dissolved in the organic phase. The racemic acid remains in a buffered aqueous phase. Enantioselection occurs exclusively at the liquid-liquid interface, where the chiral selector forms a transient, hydrogen-bonded diastereomeric complex with one enantiomer much faster than the other [4][4]. Solution: Maintain the aqueous phase at a pH slightly above the pKa (e.g., pH 5.0) to keep the acid partially ionized. This prevents passive diffusion of the uncomplexed racemic acid into the organic phase. Only the enantiomer that successfully complexes with the chiral selector is actively pulled across the interface.

    Visualizations of Extraction Workflows

    Workflow Racemic Racemic 2-Cyclobutyl- 2-phenylacetic acid Salt Diastereomeric Salt Formation (EtOH/H2O) Racemic->Salt Amine Chiral Amine (e.g., (R)-PEA) Amine->Salt Cryst Selective Crystallization (Thermodynamic Control) Salt->Cryst Controlled Cooling Filter Filtration & Washing Cryst->Filter Acidify Acidification (pH < 2) & LLE (MTBE) Filter->Acidify Solid Salt Org Organic Phase (Enantiopure Acid) Acidify->Org Extraction Aq Aqueous Phase (Amine Salt) Acidify->Aq Waste/Recovery

    Workflow for diastereomeric resolution and liquid-liquid extraction of chiral acids.

    ReactiveExtraction OrgPhase Organic Phase (Lipophilic Chiral Selector) Interface Liquid-Liquid Interface ComplexR Selector-(R)-Acid High Affinity Complex Interface->ComplexR Fast Kinetics ComplexS Selector-(S)-Acid Low Affinity Complex Interface->ComplexS Slow Kinetics AqPhase Aqueous Phase (Racemic Acid, pH 5.0) AqPhase->Interface Diffusion ComplexR->OrgPhase Extraction ComplexS->OrgPhase Minor

    Mechanism of chiral reactive extraction at the liquid-liquid interface.

    Quantitative Reference Data

    Table 1: Comparison of Chiral Resolving Agents for Phenylacetic Acid Derivatives
    Resolving AgentTypical Solvent SystemYield (%)Enantiomeric Excess (ee%)Mechanistic Notes
    (R)-(+)-1-Phenylethylamine Ethanol / Water (9:1)35 - 40%> 95%Standard baseline agent; prone to kinetic trapping if cooled too rapidly.
    (S)-(-)-1-(2-Naphthyl)ethylamine Isopropanol40 - 45%> 99%Enhanced π−π stacking interactions increase thermodynamic stability of the target salt.
    Cinchonidine Acetone / Water~ 30%90 - 95%High risk of solvent-inclusion chirality switching depending on water content.
    Table 2: pH Optimization for Liquid-Liquid Extraction (LLE)
    Aqueous pHState of Target AcidState of Chiral AminePartitioning OutcomeEmulsion Risk
    pH < 2.0 Fully Protonated (Neutral)Fully Protonated (Cationic)Acid Organic Amine AqueousLow
    pH 4.0 - 4.5 Partially Ionized (Surfactant)Fully Protonated (Cationic)Poor extraction, product lossHigh
    pH > 7.0 Fully Ionized (Anionic)Free Base (Neutral)Acid Aqueous Amine OrganicLow

    Validated Experimental Protocols

    Protocol A: Classical Diastereomeric Resolution and LLE

    This protocol utilizes a self-validating mass balance system to ensure no product is lost to emulsions.

    • Salt Formation: Dissolve 1.0 eq of racemic 2-cyclobutyl-2-phenylacetic acid in 10 volumes of Ethanol/Water (9:1 v/v) at 60°C.

    • Amine Addition: Add 0.5 eq of (S)-(-)-1-(2-naphthyl)ethylamine dropwise over 15 minutes.

    • Thermodynamic Crystallization: Cool the reactor from 60°C to 20°C at a strict rate of 0.1°C/min to prevent kinetic trapping. Hold at 20°C for 4 hours.

    • Filtration: Filter the resulting diastereomeric salt crystals and wash with 2 volumes of cold Isopropanol.

    • Acidification & LLE: Suspend the solid salt in Methyl tert-butyl ether (MTBE) (5 volumes) and Water (5 volumes). Slowly add 2M HCl under vigorous stirring until the aqueous phase stabilizes at pH 1.5 .

    • Phase Separation: Allow the layers to separate. The organic phase contains the enantiopure acid; the aqueous phase contains the amine hydrochloride.

    • System Validation: Perform a mass balance check. Evaporate a 1 mL aliquot of the organic phase and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). If ee% is <98%, perform a single recrystallization of the salt before proceeding to LLE.

    Protocol B: Interfacial Chiral Reactive Extraction

    Designed for continuous flow or counter-current extraction systems.

    • Aqueous Phase Preparation: Dissolve the racemic acid in a 0.1 M phosphate buffer adjusted to pH 5.0 (slightly above the pKa to ensure partial ionization and prevent passive diffusion).

    • Organic Phase Preparation: Dissolve 1.2 eq of a lipophilic chiral selector (e.g., lipophilic tartaric acid ester) in an aliphatic solvent like n-heptane or dodecane.

    • Extraction: Contact the two phases using a high-shear mixer or a hollow-fiber membrane contactor to maximize the interfacial surface area.

    • Back-Extraction (Stripping): Route the enriched organic phase to a secondary contactor containing an aqueous solution at pH > 8.0 to break the hydrogen-bonded complex and recover the pure enantiomer as a water-soluble carboxylate salt.

    • System Validation: Monitor the raffinate (depleted aqueous phase) using UV-Vis spectroscopy to quantify the extraction kinetics and ensure the chiral selector is not bleeding into the aqueous stream.

    References

    • Chirality Switching in Enantiomer Separation via Diastereomeric Salt Formation ResearchGate[1]

    • Preparative method of R-(-)-Ibuprofen by diastereomer crystallization PubMed / NIH[3]

    • US20090093650A1 - Resolution of alpha-(phenoxy)phenylacetic acid derivatives with naphthyl-alkylamines Google Patents[2]

    • Recovery and Separation of Organic Acids by Membrane-based Solvent Extraction and Pertraction ResearchGate[4]

    Sources

    Troubleshooting

    Degradation and stability issues of 2-Cyclobutyl-2-phenylacetic acid at room temperature

    Welcome to the technical support center for 2-Cyclobutyl-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential degradation and stability issues e...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for 2-Cyclobutyl-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential degradation and stability issues encountered at room temperature. Given the specific structural motifs of this molecule, understanding its stability profile is critical for ensuring experimental reproducibility and the integrity of your results.

    This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to identify and mitigate stability challenges.

    Understanding the Stability of 2-Cyclobutyl-2-phenylacetic acid

    2-Cyclobutyl-2-phenylacetic acid possesses two key structural features that are pertinent to its stability: a carboxylic acid group and a benzylic hydrogen atom at the alpha-position to the phenyl ring. The benzylic position is known to be susceptible to oxidative degradation due to the resonance stabilization of the resulting radical intermediate.[1][2] The carboxylic acid moiety, while generally stable, can undergo decarboxylation under certain conditions, particularly with exposure to heat or light.[3][4]

    Therefore, at room temperature, the primary degradation concerns for this compound are:

    • Oxidative Degradation: Reaction with atmospheric oxygen, potentially accelerated by light or trace metal ions, can occur at the benzylic carbon.[5][6]

    • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate radical reactions, leading to decarboxylation or oxidation.[3]

    • Hydrolysis: While carboxylic acids themselves do not undergo hydrolysis, if the compound is converted into an ester or amide derivative, these functional groups would be susceptible to hydrolysis under acidic or basic conditions.[7]

    The following sections will provide practical guidance on how to troubleshoot and prevent these degradation pathways.

    Troubleshooting Guide

    This section addresses common issues that may arise during your experiments, with a focus on identifying potential degradation of 2-Cyclobutyl-2-phenylacetic acid.

    Q1: I'm observing a loss of potency or inconsistent results from my stock solution over time. What could be the cause?

    A1: A gradual loss of potency is a classic sign of chemical degradation. Given the structure of 2-Cyclobutyl-2-phenylacetic acid, the most likely culprits are slow oxidation or photodegradation at room temperature.

    • Causality: The benzylic hydrogen on your molecule is activated towards free radical attack.[1] Atmospheric oxygen can slowly oxidize this position, especially if the solution is exposed to light. This would convert your active compound into inactive byproducts.

    • Troubleshooting Steps:

      • Analytical Confirmation: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to analyze your aged stock solution against a freshly prepared one. A decrease in the area of the main peak and the appearance of new, smaller peaks would confirm degradation.

      • Storage Conditions: Review your storage procedures. Is the solution protected from light? Is the container tightly sealed to minimize air exposure?

      • Solvent Choice: Ensure your solvent is of high purity and free from peroxides (e.g., aged ethers like THF or dioxane), which can initiate oxidation.

    Q2: I see unexpected peaks in my HPLC/LC-MS analysis that were not present in the initial sample. How can I identify if these are degradation products?

    A2: The appearance of new peaks is a strong indicator of degradation. To determine the nature of these impurities, a systematic approach known as a forced degradation study is recommended.[8][9][10] This involves intentionally stressing the compound under various conditions to accelerate the formation of potential degradation products.

    • Causality: Each stress condition (acid, base, oxidation, heat, light) can induce specific degradation pathways.[11][12] For instance, oxidative stress would likely generate products related to modification at the benzylic position.

    • Troubleshooting Workflow:

      • Perform a Forced Degradation Study: Follow the detailed protocol provided in the "Experimental Protocols" section of this guide. This will generate samples containing likely degradation products.

      • Co-injection Analysis: Analyze your aged sample and the stressed samples by HPLC. If the retention times of the unknown peaks in your sample match the peaks generated under specific stress conditions (e.g., the oxidative stress sample), you can tentatively identify the degradation pathway.

      • Mass Spectrometry (MS) Analysis: If your system is connected to a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the new peaks. For example, an increase of 16 amu could indicate the addition of an oxygen atom (hydroxylation), a common oxidative degradation product. 2-cyclobutyl-2-hydroxy-2-phenylacetic acid is a known related substance.[13][14]

    Q3: My solid-state compound has changed in color (e.g., turned slightly yellow) after storage at room temperature. Is this a sign of degradation?

    A3: Yes, a change in physical appearance, such as color, is often an indication of chemical instability. For aromatic compounds, this can be due to the formation of conjugated systems or minor impurities that absorb visible light.

    • Causality: Surface oxidation or photodegradation can occur even in the solid state, although typically at a much slower rate than in solution. Exposure to air and light are the primary factors.

    • Troubleshooting Steps:

      • Dissolve and Analyze: Dissolve a small amount of the discolored solid and a sample of "good" material in a suitable solvent and analyze by HPLC-UV. Compare the chromatograms to look for impurity peaks.

      • Review Storage: Ensure the solid compound is stored in a tightly sealed, amber glass vial to protect it from air and light. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.

    Frequently Asked Questions (FAQs)

    • Q1: What are the ideal storage conditions for solid 2-Cyclobutyl-2-phenylacetic acid?

      • A1: Store in a cool, dark, and dry place. Use a tightly sealed amber vial to protect from light and moisture. For long-term stability, storing under an inert atmosphere (argon or nitrogen) in a desiccator is recommended. While ambient storage is often suggested by suppliers, minimizing exposure to atmospheric oxygen and light will prolong its shelf life.[15]

    • Q2: What is the best solvent for preparing stock solutions, and how should they be stored?

      • A2: High-purity HPLC-grade solvents like acetonitrile or methanol are good choices. Avoid solvents that can degrade to form peroxides, such as older batches of THF or diethyl ether. Stock solutions should be stored in amber vials at low temperatures (-20°C or -80°C) to minimize degradation. If the experiment allows, prepare fresh solutions for critical applications.

    • Q3: How can I quickly assess the stability of my compound in a new formulation or solvent system?

      • A3: You can perform an accelerated stability study. Prepare the solution in your new formulation, and store it at an elevated temperature (e.g., 40°C or 60°C) and protected from light. Analyze samples by HPLC at regular intervals (e.g., 0, 24, 48, and 72 hours) to monitor for any decrease in the parent compound or the formation of new peaks. This provides a rapid indication of potential stability issues.[10]

    • Q4: Is 2-Cyclobutyl-2-phenylacetic acid susceptible to decarboxylation at room temperature?

      • A4: Spontaneous decarboxylation of carboxylic acids at room temperature is generally slow unless catalyzed. However, exposure to UV light can induce photodecarboxylative processes.[3][4] Therefore, while thermal decarboxylation is unlikely at room temperature, photodegradation leading to decarboxylation is a plausible risk if the compound is not protected from light.

    Experimental Protocols

    Protocol 1: Forced Degradation Study

    This protocol outlines how to intentionally degrade 2-Cyclobutyl-2-phenylacetic acid to identify potential degradation products and pathways.[10][11][12]

    1. Preparation of Stock Solution:

    • Prepare a stock solution of 2-Cyclobutyl-2-phenylacetic acid at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    2. Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place 1 mL of the stock solution in a clear vial and heat at 80°C for 48 hours, protected from light.

    • Photodegradation: Place 1 mL of the stock solution in a clear vial and expose it to a photostability chamber (ICH Q1B option 2 conditions: cool white fluorescent and near-ultraviolet lamps) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

    3. Sample Analysis:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, using the HPLC-UV method described below.

    Protocol 2: Stability-Indicating HPLC-UV Method

    This method is designed to separate the parent compound from its potential degradation products.

    • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 90
      17.0 90
      17.1 30

      | 20.0 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    Analysis of Results:

    • Compare the chromatograms of the stressed samples to the control.

    • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.

    • Calculate the percentage degradation in each stressed sample to understand the compound's lability under different conditions.

    Visualizations

    Potential Degradation Pathways

    Potential Degradation Pathways of 2-Cyclobutyl-2-phenylacetic acid Parent 2-Cyclobutyl-2-phenylacetic acid Oxidation Oxidative Degradation (Benzylic Position) Parent->Oxidation O₂ / Light Photodegradation Photodegradation (UV/Light Exposure) Parent->Photodegradation Product_Hydroxy 2-Cyclobutyl-2-hydroxy-2-phenylacetic acid Oxidation->Product_Hydroxy Decarboxylation Decarboxylation Photodegradation->Decarboxylation Product_Decarboxy 1-Cyclobutyl-1-phenylmethane Decarboxylation->Product_Decarboxy

    Caption: Predicted degradation routes for 2-Cyclobutyl-2-phenylacetic acid.

    Forced Degradation Workflow

    Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (1M HCl, 60°C) Prep_Stock->Acid Base Base Hydrolysis (1M NaOH, RT) Prep_Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Prep_Stock->Oxidation Thermal Thermal (80°C) Prep_Stock->Thermal Photo Photolytic (ICH Q1B) Prep_Stock->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV Method Neutralize->HPLC Data Compare Chromatograms & Identify Degradants HPLC->Data

    Caption: Step-by-step workflow for conducting a forced degradation study.

    References

    • Oxidation of Aromatic Compounds. (2023, October 27). Chemistry LibreTexts. [Link]

    • Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. (2017, March 26). OnePetro. [Link]

    • 2-cyclobutyl-2-hydroxy-2-phenylacetic acid. Chemical Synthesis Database. [Link]

    • Thermal Decomposition of tert-Butyl 1-Arylcycloalkanepercarboxylates. ACS Publications. [Link]

    • Forced degradation studies: A critical lens into pharmaceutical stability. EFL SKE Enteral. [Link]

    • Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages. RSC Publishing. [Link]

    • Forced Degradation Studies for Biopharmaceuticals. (2026, March 31). BioPharm International. [Link]

    • Hydrolytic Stability; an important parameter to balance. IQLubricants. [Link]

    • 2-cyclobutyl-2-phenylacetic acid (C12H14O2). PubChemLite. [Link]

    • Catalyzed decomposition of cyclopentane- and cycloheptane-carboxylic acids by hydrogen bromide. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). [Link]

    • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry. [Link]

    • 2-AMINO-2-CYCLOBUTYL-2-PHENYLACETIC ACID — Chemical Substance Information. NextSDS. [Link]

    • Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Utah Tech University. [Link]

    • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. [Link]

    • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

    • 16.8 Oxidation of Aromatic Compounds. NC State University Libraries. [Link]

    • Reactions at the Benzylic Position. (2019, June 23). Chemistry Steps. [Link]

    • Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. (2010, February 24). PubMed. [Link]

    • Oxidative photodecarboxylation of alpha-hydroxycarboxylic acids and phenylacetic acid derivatives with FSM-16. (2000, February 10). PubMed. [Link]

    • Oxidation of Benzylic Alcohols and Ethers to Carbonyl Derivatives by Nitric Acid in Dichloromethane. ResearchGate. [Link]

    • Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. (2010, February 2). Journal of the American Chemical Society. [Link]

    • Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli. (2014, June 15). PubMed. [Link]

    • The catalysed thermal decomposition of organic acids. Part I. The catalysed decomposition of cyclohexanecarboxylic acid by hydrogen bromide. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

    • Influence of Cycloalkane Carboxylic Acid Ring Size on Tribological Properties of TiN Coatings Under Lubricated Conditions. (2026, March 31). MDPI. [Link]

    • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. [Link]

    • Investigation of Thermal Properties of Carboxylates with Various Structures. The Cupola at Gettysburg College. [Link]

    • Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. (2019, June 7). PMC. [Link]

    • Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers. [Link]

    • Photodecarboxylative addition of phenylacetic acid to N-methyl phthalimide. Vapourtec. [Link]

    • 2-cyclobutyl-2-phenylacetic acid — Chemical Substance Information. NextSDS. [Link]

    • 2-Cyclobutylacetic Acid. PubChem. [Link]

    • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024, June 20). MDPI. [Link]

    • The degradative pathways of phenylacetic acid. ResearchGate. [Link]

    • The Evolution of the Phenylacetic Acid Degradation Pathway in Bacteria. ResearchGate. [Link]

    • DEGRADATIONPATHWAY B. Pharm 2-2. (2013, June 18). Scribd. [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting 2-Cyclobutyl-2-phenylacetic Acid Esterification

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with the esterification of 2-cyclobutyl-2-phenylacetic acid.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with the esterification of 2-cyclobutyl-2-phenylacetic acid. Because this substrate features significant steric hindrance (due to the adjacent cyclobutyl and phenyl rings) and a highly acidic alpha-proton, standard esterification protocols often fail, leading to poor yields and complex byproduct profiles.

    This guide provides field-proven, mechanistically grounded solutions to minimize byproduct formation and ensure robust, self-validating workflows.

    Pathway Visualization: Modified Steglich Esterification

    G A 2-Cyclobutyl-2-phenylacetic Acid B O-Acylisourea Intermediate A->B DCC/EDC C Ester Product (Target) B->C ROH, DMAP (DCM, p-TSA) D N-Acylurea (Byproduct) B->D O-N Acyl Migration (THF, no acid)

    Esterification workflow highlighting the divergence between target ester and N-acylurea byproduct.

    Frequently Asked Questions & Troubleshooting

    Q1: Why am I seeing massive N-acylurea byproduct formation when using DCC/EDC coupling? A: This is the most common issue when esterifying sterically hindered substrates like 2-cyclobutyl-2-phenylacetic acid via the 1[1]. The Causality: The reaction relies on the activation of the carboxylic acid by a carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate[2]. Because the alpha-carbon of your substrate is heavily hindered by both a phenyl and a cyclobutyl group, the subsequent nucleophilic attack by the alcohol (even with DMAP catalysis) is kinetically delayed[3]. This delay provides ample time for the O-acylisourea to undergo an intramolecular O-to-N acyl migration, yielding a thermodynamically stable, unreactive N-acylurea byproduct[4]. The Solution:

    • Solvent Selection: Avoid ethereal solvents like THF or dioxane, which stabilize the transition state of the rearrangement. Switching to dichloromethane (DCM) significantly limits N-acylurea formation[4].

    • Acid Catalysis: The addition of a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 5 mol%) disrupts the O-to-N acyl migration pathway, effectively eliminating the N-acylurea byproduct and pushing the reaction toward the desired ester[4].

    Q2: How do I prevent epimerization at the alpha-chiral center during esterification? A: If you are working with enantiomerically pure 2-cyclobutyl-2-phenylacetic acid, maintaining stereochemical integrity is critical. The Causality: The alpha-proton is highly acidic due to the electron-withdrawing nature of both the adjacent phenyl ring and the carbonyl group. Under basic conditions (e.g., using excess DMAP or stronger bases), the substrate easily deprotonates to form an enolate, which destroys the stereocenter and leads to a racemized product[3]. The Solution: Maintain strictly neutral to mildly acidic conditions. The Steglich esterification is inherently mild and operates near neutral pH[2]. Ensure that DMAP is used strictly as a catalyst (5-10 mol%) rather than a stoichiometric base[1]. The addition of catalytic p-TSA further buffers the system, suppressing enolate formation[4].

    Q3: My Fischer esterification attempts are yielding low conversion and unexpected cyclobutyl ring-opened byproducts. Why? A: 5 is fundamentally incompatible with this specific substrate[5]. The Causality: Fischer esterification requires strong acid catalysts (like H₂SO₄) and elevated temperatures[5]. The cyclobutyl ring possesses significant ring strain (approx. 26 kcal/mol). Under harsh acidic conditions and heat, the localized electron density can facilitate carbocation formation, triggering a thermodynamically driven ring expansion (to a cyclopentyl derivative) or complete ring opening. The Solution: Abandon Fischer conditions. Utilize the modified Steglich protocol outlined below, which operates at room temperature and avoids strong, stoichiometric mineral acids[3].

    G2 A 2-Cyclobutyl-2-phenylacetic Acid B Enolate Formation (Loss of alpha-stereocenter) A->B Excess Base (e.g., High DMAP) D Carbocation Intermediate (Cyclobutyl Ring Strain) A->D Strong Acid + Heat (Fischer Conditions) C Racemized Ester B->C Esterification E Ring-Expanded/Opened Byproducts D->E Rearrangement

    Logical relationship of byproduct formation under harsh acidic or basic conditions.

    Quantitative Data: Impact of Reaction Conditions

    To illustrate the causality of solvent and additive choices, consider the following validation data based on modified Steglich esterifications of hindered substrates[4]:

    SolventCoupling AgentAdditiveTarget Ester Yield (%)N-Acylurea Yield (%)
    THFDCCDMAP37%~55%
    DCMDCCDMAP63%~19%
    DCM DCC DMAP + p-TSA (5 mol%) 85% <1% (Trace)
    TolueneDCCDMAP + p-TSA (5 mol%)75%<5%
    Experimental Protocol: Optimized Modified Steglich Esterification

    To ensure a self-validating system, this protocol includes specific in-process checks. If a step fails the check, do not proceed; re-evaluate the reagent integrity.

    Materials:

    • 2-Cyclobutyl-2-phenylacetic acid (1.0 eq)

    • Target Alcohol (1.2 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC·HCl (1.1 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.05 eq)

    • Anhydrous Dichloromethane (DCM)

    Step-by-Step Methodology:

    • System Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Causality: Atmospheric moisture competes with the alcohol, hydrolyzing the highly reactive O-acylisourea back to the starting acid.

    • Dissolution: Dissolve 2-cyclobutyl-2-phenylacetic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous DCM to achieve a 0.2 M concentration.

    • Catalyst Addition: Add DMAP (0.1 eq) and p-TSA·H₂O (0.05 eq) to the stirring solution.

    • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DCC (1.1 eq) in portions. Causality: Cooling minimizes the thermal kinetic energy available for the higher-activation-energy N-acylurea rearrangement, while DCC activates the acid[1].

    • Self-Validation Check (In-Process): After 30 minutes at 0 °C, spot the reaction on a TLC plate against the starting material. You should observe the consumption of the starting acid and the appearance of a new, highly UV-active spot corresponding to the active ester or product. Causality: This confirms the carbodiimide coupling agent is active and not degraded. If no conversion is seen, the system halts here, preventing the waste of valuable chiral alcohols or downstream reagents.

    • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours until TLC/HPLC indicates complete conversion.

    • Workup: If using DCC, filter the white dicyclohexylurea (DCU) precipitate through a Celite pad[3]. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove p-TSA and unreacted acid), and brine[2].

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

    References
    • Organic Chemistry Portal. "Steglich Esterification".
    • Benchchem. "Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives".
    • Grokipedia. "Steglich esterification".
    • The Journal of Organic Chemistry - ACS Publications. "O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification".
    • ResearchGate. "(PDF) Synthesis, properties and applications of esters of phenylacetic acid".

    Sources

    Troubleshooting

    Troubleshooting low recovery rates in 2-Cyclobutyl-2-phenylacetic acid liquid-liquid extraction

    As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of cyclobutyl- and phenyl-substituted organic acids. 2-Cyclobutyl-2-phenylacetic acid presents a unique liquid-liquid ex...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of cyclobutyl- and phenyl-substituted organic acids. 2-Cyclobutyl-2-phenylacetic acid presents a unique liquid-liquid extraction (LLE) challenge. Its structure combines a bulky, lipophilic cyclobutyl group, a highly hydrophobic phenyl ring, and an ionizable carboxylic acid moiety. The interplay between these functional groups means that minor deviations in pH, solvent selection, or phase mixing can drastically reduce recovery rates.

    This guide provides a mechanistic approach to troubleshooting and optimizing your LLE workflows, ensuring your extraction protocols are robust, reproducible, and scientifically sound.

    Section 1: The Chemistry of the Extraction (Causality & Theory)

    To master the extraction of 2-Cyclobutyl-2-phenylacetic acid, we must control its ionization state. Like most carboxylic acids, it has a pKa in the range of 4.0 to 4.5. At physiological pH (7.4), the molecule exists predominantly as a water-soluble carboxylate anion. To drive the molecule into an organic phase, it must be fully protonated (neutral state). This requires dropping the aqueous pH to at least 1.5 to 2 units below its pKa (i.e., pH ≤ 2.5)[1]. Without this fundamental thermodynamic driving force, even the most aggressive organic solvents will fail to partition the target analyte effectively.

    Section 2: Troubleshooting Guide & FAQs

    Q1: My recovery rate is consistently below 40% when extracting into hexane or heptane. What is causing this? A: The issue is a mismatch in solvent polarity. While 2-Cyclobutyl-2-phenylacetic acid is lipophilic, the carboxylic acid group retains significant hydrogen-bonding capability even when fully protonated. Non-polar aliphatic hydrocarbons like hexane lack the hydrogen-bond acceptor basicity required to effectively solvate the carboxyl group[2].

    • The Fix: Switch to a solvent with moderate polarity and hydrogen-bond acceptor properties, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). If you must use a non-polar diluent for downstream compatibility, consider adding a carrier or extractant like tri-n-octylphosphine oxide (TOPO) or a tertiary alkylamine. These additives complex strongly with carboxylic acids to enhance transfer into the organic phase[2][3].

    Q2: I adjusted the pH to 2.0 and used EtOAc, but I am facing severe emulsion formation. How can I break it? A: Emulsions are a very common problem in LLE, particularly when extracting from complex biological matrices (e.g., plasma, cell lysates) that contain surfactant-like molecules such as proteins or phospholipids[4][5]. The amphiphilic nature of 2-Cyclobutyl-2-phenylacetic acid itself can also lower interfacial tension, exacerbating the issue[6].

    • The Fix (Modify Agitation): Stop shaking vigorously. Gently swirl or invert the separatory funnel. This minimizes the shear forces that generate micro-droplets while maintaining sufficient surface area for phase transfer[4][5].

    • The Fix (Salting Out): Add a saturated solution of sodium chloride (brine) to the aqueous phase. This increases the ionic strength, decreasing the solubility of the organic acid in water and forcing the surfactant-like molecules to partition, thereby breaking the emulsion[4][7].

    Q3: How do I ensure my extraction method is reproducible and self-validating? A: Reproducibility issues often stem from variable matrix effects or inconsistent phase separation[8]. A self-validating protocol must incorporate a mass balance check. By analyzing both the organic extract and the depleted aqueous raffinate via HPLC-UV, you can determine the exact point of failure. If the recovery is low, the mass balance check will reveal whether it is due to incomplete partitioning (analyte remains in the aqueous phase) or degradation/loss at the interface (analyte is missing from both phases).

    Section 3: Standardized Self-Validating Extraction Protocol

    This step-by-step methodology is designed to maximize recovery (>95%) while minimizing emulsion risks. It incorporates built-in validation steps to ensure scientific integrity.

    • Sample Preparation: Dilute the aqueous sample containing 2-Cyclobutyl-2-phenylacetic acid (e.g., 10 mL) with an equal volume of deionized water to reduce matrix viscosity.

    • pH Adjustment: Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter until the aqueous phase reaches pH 2.0 ± 0.2.

      • Causality: Ensures >99% protonation of the carboxylic acid, eliminating the water-soluble ionic species.

    • Salting Out: Add 2.0 g of anhydrous NaCl to the acidified aqueous phase and stir until completely dissolved.

    • Solvent Addition: Add 10 mL of Ethyl Acetate (EtOAc) to the separatory funnel.

      • Causality: EtOAc provides optimal hydrogen-bonding acceptor basicity for carboxylic acids[2][9].

    • Extraction: Invert the funnel gently 15-20 times. Vent frequently to release pressure. Do not shake vigorously to prevent emulsion formation.

    • Phase Separation: Allow the funnel to rest for 10 minutes. The high ionic strength from the NaCl will promote rapid phase coalescence.

    • Collection: Drain the lower aqueous layer into a clean beaker. Collect the upper organic layer (EtOAc) into an Erlenmeyer flask.

    • Re-extraction: Return the aqueous layer to the funnel and repeat steps 4-7 two more times with fresh EtOAc. Combine all organic extracts.

      • Causality: Multiple extractions with fresh solvent significantly increase overall recovery compared to a single large-volume extraction[5].

    • Validation (Mass Balance): Take a 100 µL aliquot of the final depleted aqueous layer and analyze it via HPLC. The absence of the target peak validates that the extraction is complete.

    • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure.

    Section 4: Quantitative Data Summary

    The following table summarizes the expected partition coefficients and recovery rates based on solvent selection and pH optimization for carboxylic acid derivatives[1][2][9].

    Parameter / ConditionSolvent SystemAqueous pHEmulsion RiskExpected Recovery (%)
    Sub-optimal pH Ethyl Acetate7.4Low< 5%
    Poor Solvent Choice Hexane2.0Low20 - 35%
    Standard LLE Dichloromethane2.0High75 - 85%
    Optimized LLE (Salting out) Ethyl Acetate + NaCl2.0Low> 95%
    Reactive Extraction Heptane + TOPO2.5Low90 - 95%

    Section 5: Workflow Visualization

    The following decision tree illustrates the mechanistic troubleshooting logic for optimizing the LLE of 2-Cyclobutyl-2-phenylacetic acid.

    LLE_Troubleshooting Start Start LLE Optimization 2-Cyclobutyl-2-phenylacetic acid Check_pH Is Aqueous pH ≤ 2.5? Start->Check_pH Adjust_pH Adjust pH with 1M HCl to protonate carboxyl group Check_pH->Adjust_pH No Check_Solvent Is Solvent Polarity Appropriate? (e.g., EtOAc) Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Change_Solvent Switch to EtOAc or DCM (or add TOPO extractant) Check_Solvent->Change_Solvent No Extract Perform Extraction (Gentle Inversion) Check_Solvent->Extract Yes Change_Solvent->Extract Check_Emulsion Did an Emulsion Form? Extract->Check_Emulsion Break_Emulsion Add Brine (Salting Out) or Centrifuge Check_Emulsion->Break_Emulsion Yes Separate Separate Phases & Perform 2x Re-extractions Check_Emulsion->Separate No Break_Emulsion->Separate Analyze Analyze via HPLC-UV (Mass Balance Check) Separate->Analyze

    Mechanistic troubleshooting workflow for optimizing liquid-liquid extraction recovery rates.

    References

    • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. kjhil.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk8VF6Om-sckQHPJj0wsc6tNEGp6deCB8vjxJVUQOzDHszNnUDtQkEu__DJA8QZpdH_8EqUx-VuiMeC0Rrfr4Wjt0sh75gFHC0jreMfL48PHuBK_qA01pknenr32XNgpaDgmtXRYmPPLGuAa2Q9XDx5OscULdLpPbzJ9hgBYAJ]
    • Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - RSC Publishing. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEmn5Bh8oSjjNgBlQ6lztMcm1bQv_K_xatQzU9BIn8X4V2lva8xjxkS0hyp6V6SEO3w6Fuswul88DFfkPne9Kwbp84uh8y9xxvpwhIRF-0A5-P3w57E_Wf0Wm91KpXfR8a3ztf58WoZxXMx7LyE3133Mu3IdXjoow=]
    • Optimization and Evaluation of Organic Acid Recovery from Kraft Black Liquor Using Liquid-Liquid Extraction - SciSpace. scispace.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEywepVbIJ6pdzR5rJSJUp9RBQdNmasx4kaFTQKRbSSwXNasHf2HA4ljQcYBL-3_jcy0M8TPwKHCygO-FvhWBCPBH5mj3DULgYC8DFQ7qNo_J4vDfGkliIU1p5qbuVf9zyUVKuwvF-r9af3ND9batXgP8d_LIJ1IiIlsyULaV6JhFgbLnx4zXRVTd9ZF42jZ7G1rLTwWIH10KUag==]
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    • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components | ACS Omega - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMmVu4e2Ba0SyEDtQlwrxLUJ36vqRe-Qf5ve3LAapiatGcj_xISsgaoEOB3OySwGv-cLeEYg4zEqt6MwHiZo-xEWS2zFcekPkN_55bJ8XjEGWRrwAhki1coXbCHBYJSl_ClJ_N2yFmTP1pHw==]
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    Sources

    Optimization

    Technical Support Center: Optimizing Mobile Phase for 2-Cyclobutyl-2-phenylacetic acid Chromatography

    Welcome to the technical support center dedicated to the chromatographic analysis of 2-Cyclobutyl-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center dedicated to the chromatographic analysis of 2-Cyclobutyl-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common issues encountered during HPLC analysis.

    Section 1: Frequently Asked Questions (FAQs)

    This section addresses foundational questions to establish a robust analytical method for 2-Cyclobutyl-2-phenylacetic acid.

    Q1: What are the key chemical properties of 2-Cyclobutyl-2-phenylacetic acid to consider for HPLC method development?

    A1: Understanding the analyte's structure is the most critical first step in method development.[1] 2-Cyclobutyl-2-phenylacetic acid is a carboxylic acid. This is the most important feature influencing its behavior in reversed-phase HPLC. Its key properties are:

    • Acidic Nature: The carboxylic acid group makes the molecule acidic. Its retention and peak shape will be highly sensitive to the pH of the mobile phase.[2][3] To ensure good retention and symmetrical peaks, the mobile phase pH should be adjusted to suppress the ionization of this group.

    • Polarity: The molecule possesses both a non-polar phenyl ring and cyclobutyl group, and a polar carboxylic acid group. This amphiphilic nature makes it well-suited for reversed-phase chromatography.

    • UV Absorbance: The presence of the phenyl ring allows for straightforward detection using a UV detector, typically in the range of 210-260 nm.

    Q2: What is a good starting point for a reversed-phase HPLC mobile phase for this compound?

    A2: For a typical C18 column, a good starting point involves an acidic mobile phase to ensure the analyte is in its neutral, non-ionized form.[3][4] This enhances retention through hydrophobic interactions with the stationary phase.

    ParameterRecommended Starting ConditionRationale
    Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for this type of analyte.
    Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid (pH ~2.5-3.0)Low pH suppresses the ionization of the carboxylic acid.[2][5]
    Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[6][7]
    Gradient Start with a 5-10 minute gradient from 30% to 90% BA gradient is useful to determine the approximate elution conditions.
    Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
    Column Temp. 25-30 °CControlled temperature ensures retention time stability.
    Detection UV at 254 nmThe phenyl group provides strong absorbance at this wavelength.

    Q3: Why is controlling the mobile phase pH crucial for analyzing 2-Cyclobutyl-2-phenylacetic acid?

    A3: Mobile phase pH is a powerful tool for controlling the retention, peak shape, and selectivity of ionizable compounds like 2-Cyclobutyl-2-phenylacetic acid.[2][3] The analyte's carboxylic acid group can exist in two forms: a neutral (protonated, R-COOH) form and an ionized (deprotonated, R-COO⁻) form.

    • At Low pH (e.g., pH < 3.5): The analyte is primarily in its neutral, more hydrophobic form. This leads to stronger interaction with the non-polar C18 stationary phase, resulting in longer retention and often better peak shape.[3][5]

    • At High pH (e.g., pH > 5.5): The analyte is in its ionized, more polar form. This reduces hydrophobic interaction, leading to significantly shorter retention times.[2]

    Working at a pH close to the analyte's pKa can lead to split or broad peaks because both the ionized and non-ionized forms are present and exhibit different retention behaviors.[2][8] Therefore, maintaining a stable pH, ideally at least 1.5-2 pH units away from the analyte's pKa, is essential for robust and reproducible results.[3][8]

    Q4: Which organic modifier, acetonitrile or methanol, is better for this analysis?

    A4: Both acetonitrile and methanol are common organic modifiers in reversed-phase chromatography, and the choice can affect selectivity.[6][7]

    • Acetonitrile: Generally has a lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol, which can sometimes provide different selectivity for aromatic compounds due to π-π interactions.[9]

    • Methanol: Is a protic solvent and can engage in hydrogen bonding, which may offer unique selectivity. It is also typically less expensive.[7]

    It is often beneficial to screen both solvents during method development, as one may provide better resolution from impurities or degradation products.

    Q5: Do I need to use a buffer? If so, which one is recommended?

    A5: Yes, using a buffer is highly recommended to ensure a stable and reproducible mobile phase pH.[4][10] This is crucial for controlling the ionization state of 2-Cyclobutyl-2-phenylacetic acid and any residual silanols on the column surface.[9] An unbuffered mobile phase can be susceptible to pH shifts, leading to drifting retention times.[11]

    For a target pH in the 2.5-3.5 range, common choices include:

    • Phosphate Buffer (pKa₁ ≈ 2.1): Provides excellent buffering capacity in this range.[9]

    • Formate Buffer (pKa ≈ 3.8): Useful if the analysis is being transferred to LC-MS, as it is volatile.[9]

    A buffer concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without causing issues with precipitation when mixed with the organic modifier.

    Section 2: Troubleshooting Guide

    This section provides solutions to specific problems you may encounter during your analysis.

    Problem 1: My peak for 2-Cyclobutyl-2-phenylacetic acid is tailing severely.

    Peak tailing, where the latter half of the peak is broader than the front, is a common issue, especially with acidic or basic compounds.[12] It can compromise quantification and resolution.[12]

    • Possible Cause 1: Secondary Silanol Interactions

      • Explanation: Residual silanol groups (Si-OH) on the surface of silica-based columns are acidic and can become ionized (Si-O⁻) at pH values above ~3.5.[9][13] These negatively charged sites can have secondary ionic interactions with polar analytes, causing peak tailing.[12][13]

      • Solution: Operate at a low mobile phase pH (e.g., pH ≤ 3). This keeps the silanol groups protonated (neutral), minimizing these secondary interactions.[13] Using a modern, high-purity (Type B) silica column that is well end-capped also significantly reduces the number of accessible silanol groups.

    • Possible Cause 2: Mobile Phase pH is too close to the analyte's pKa

      • Explanation: If the mobile phase pH is near the pKa of the analyte's carboxylic acid group, the compound will exist as a mixture of its protonated and deprotonated forms. These two forms have different retention characteristics, which can lead to a distorted, tailing peak.[2][3][8]

      • Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa.[3][5][8] This ensures that over 99% of the analyte is in a single, non-ionized form, leading to a sharp, symmetrical peak.

    • Possible Cause 3: Column Overload

      • Explanation: Injecting too high a concentration of the sample can saturate the stationary phase at the column inlet, leading to peak distortion and tailing.[8]

      • Solution: Dilute the sample or reduce the injection volume.

    Workflow for Troubleshooting Peak Tailing

    G Start Peak Tailing Observed (Tf > 1.2) Check_pH Is Mobile Phase pH >= 2 units below pKa? Start->Check_pH Adjust_pH ACTION: Lower Mobile Phase pH (e.g., to 2.5-3.0) Check_pH->Adjust_pH No Check_Concentration Is sample concentration too high? Check_pH->Check_Concentration Yes Adjust_pH->Check_pH Reduce_Concentration ACTION: Dilute sample or reduce injection volume Check_Concentration->Reduce_Concentration Yes Check_Column Is the column old or not well end-capped? Check_Concentration->Check_Column No Reduce_Concentration->Check_Concentration Replace_Column ACTION: Use a modern, end-capped (Type B Silica) column Check_Column->Replace_Column Yes End Symmetrical Peak (Tf ≈ 1.0) Check_Column->End No Replace_Column->End G cluster_high_ph High pH (e.g., pH 7) cluster_low_ph Low pH (e.g., pH 2.5) Analyte_Ionized Analyte: R-COO⁻ (Ionized, Polar) C18_High C18 Stationary Phase (Non-Polar) Analyte_Ionized->C18_High Weak Hydrophobic Interaction Result_High Result: Poor Retention Analyte_Neutral Analyte: R-COOH (Neutral, Non-Polar) C18_Low C18 Stationary Phase (Non-Polar) Analyte_Neutral->C18_Low Strong Hydrophobic Interaction Result_Low Result: Good Retention

    Effect of mobile phase pH on analyte ionization and retention.

    Section 3: Experimental Protocols

    Protocol 1: Preparation of Mobile Phase (1 L of Acetonitrile/25 mM Phosphate Buffer pH 2.5, 50:50 v/v)

    • Prepare Aqueous Buffer:

      • Weigh approximately 3.4 g of potassium phosphate monobasic (KH₂PO₄) and transfer it to a 1 L beaker.

      • Add ~950 mL of HPLC-grade water and stir until fully dissolved.

      • Place a calibrated pH electrode into the solution.

      • Slowly add 85% phosphoric acid (H₃PO₄) dropwise while stirring until the pH meter reads 2.50 ± 0.05.

      • Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark. Mix thoroughly.

    • Filter the Buffer:

      • Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

    • Prepare Final Mobile Phase:

      • In a 1 L mobile phase reservoir, combine 500 mL of the filtered phosphate buffer with 500 mL of HPLC-grade acetonitrile.

      • Mix well and degas the final mobile phase using sonication or vacuum degassing for 10-15 minutes. [14] Protocol 2: pH Scouting Experiment to Optimize Peak Shape

    • Prepare Buffers: Prepare three separate aqueous mobile phase buffers at pH 2.5, 3.0, and 4.0 using the method described in Protocol 1.

    • Set Up Sequence: Create an HPLC sequence to test each pH condition. For each condition, use the same organic modifier percentage and gradient profile.

    • Equilibrate and Analyze (pH 2.5):

      • Equilibrate the column with the mobile phase containing the pH 2.5 buffer for at least 15 column volumes.

      • Inject a standard solution of 2-Cyclobutyl-2-phenylacetic acid and record the chromatogram.

    • Equilibrate and Analyze (pH 3.0):

      • Flush the system and column with the mobile phase containing the pH 3.0 buffer. Equilibrate thoroughly.

      • Inject the standard solution and record the chromatogram.

    • Equilibrate and Analyze (pH 4.0):

      • Repeat the flush, equilibration, and injection steps with the pH 4.0 buffer.

    • Data Analysis:

      • For each chromatogram, measure the retention time (t_R) and the tailing factor (Tf) of the analyte peak.

      • Compare the results to identify the pH that provides the best peak symmetry (Tf closest to 1.0) while maintaining adequate retention.

    References

    • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles.
    • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
    • Muñoz, M. A., et al. (2013, November 27). How can I prevent peak tailing in HPLC?
    • Gray, M. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
    • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
    • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
    • GALAK Chromatography. (n.d.). 4 Common Problems & Solutions For HPLC System.
    • (2022, November 29). 4 Common Mistakes to Avoid in HPLC.
    • Raju, D. K., & Nageshwar, D. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.
    • Walpitachathurangi. (2026, January 26). Common Mistakes in HPLC Method Development. Medium.
    • Letter, W. (2018, July 20). How does pH of the mobile phase affects the resolution on reversed-phase HPLC?
    • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
    • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
    • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
    • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
    • Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
    • Olkowski, A. A., et al. (n.d.). A rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences.
    • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
    • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
    • Kannappan, V. (2022, November 3).
    • Shimadzu. (2016).
    • Li, S., et al. (2014). Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive. Journal of Analytical Methods in Chemistry, 2014, 856359.
    • De la Torre, M. A., et al. (2020). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 25(1), 163.
    • Olkowski, A. A., et al. (2003). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 12(53), 53-57.
    • Sepuxianyun. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
    • Aras, A., et al. (2016). UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. Journal of Applied Pharmaceutical Science, 6(11), 009-013.
    • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
    • Asfaw, B. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
    • Bhushan, R., & Kumar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-166.
    • Sigma-Aldrich. (n.d.). LC-MS Resource Guide.
    • Marahatta, A., et al. (2012, July 20). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. PubMed.
    • Öztürk, N., & Tuncel, M. (2011). Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species. Marmara Pharmaceutical Journal, 15(3), 108-115.
    • Li, Y., et al. (2025, August 24). Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. MDPI.
    • Mišana, A. Č., et al. (2009). Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. Central European Journal of Chemistry, 7(3), 507-513.

    Sources

    Reference Data & Comparative Studies

    Validation

    2-Cyclobutyl-2-phenylacetic acid vs cyclopentyl phenylacetic acid binding affinity

    An Objective Guide to a Comparative Analysis of Cycloalkyl Phenylacetic Acid Derivatives' Binding Affinity Introduction: The Significance of the Cycloalkyl Moiety Phenylacetic acid derivatives have long been a scaffold o...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Objective Guide to a Comparative Analysis of Cycloalkyl Phenylacetic Acid Derivatives' Binding Affinity

    Introduction: The Significance of the Cycloalkyl Moiety

    Phenylacetic acid derivatives have long been a scaffold of interest in medicinal chemistry. The introduction of a cycloalkyl group at the alpha-position can significantly influence the compound's physicochemical properties, including its lipophilicity, metabolic stability, and conformational rigidity. The central question we aim to address is how altering the size of this cycloalkyl ring—from a four-membered cyclobutyl group to a five-membered cyclopentyl group—impacts the molecule's ability to bind to a specific biological target. This seemingly minor change can lead to profound differences in binding affinity and, consequently, biological activity, by altering how the molecule fits into the target's binding pocket.

    Selecting a Plausible Biological Target: Cyclooxygenase-2 (COX-2)

    Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules that inhibit cyclooxygenase (COX) enzymes. Given the structural similarity of our compounds of interest to several known NSAIDs, the COX-2 enzyme presents a highly relevant and well-characterized target for our comparative analysis. COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins that mediate inflammation and pain. Therefore, a compound with a high binding affinity for COX-2 could be a promising candidate for development as an anti-inflammatory agent.

    Experimental Design: The Competitive Radioligand Binding Assay

    To quantify and compare the binding affinities of 2-Cyclobutyl-2-phenylacetic acid and cyclopentyl phenylacetic acid for the COX-2 enzyme, a competitive radioligand binding assay is an excellent and widely accepted method.

    Principle of the Assay: This assay measures the ability of a test compound (our "competitor") to displace a radiolabeled ligand that is known to bind to the target with high affinity. The concentration of the test compound required to displace 50% of the radiolabeled ligand is known as the IC50 (inhibitory concentration 50%). This value can then be used to calculate the inhibition constant (Ki), which represents the intrinsic binding affinity of the compound for the target. A lower Ki value signifies a higher binding affinity.

    Workflow for Comparative Binding Affinity Assay

    G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_enzyme Purified COX-2 Enzyme or Membrane Prep incubation Incubate Enzyme, Radioligand, & varying concentrations of Test Compound prep_enzyme->incubation prep_radio Radioligand ([3H]-Celecoxib) prep_radio->incubation prep_compounds Test Compounds (Cyclobutyl & Cyclopentyl derivatives) prep_compounds->incubation separation Rapid Filtration to separate bound vs. free radioligand incubation->separation counting Scintillation Counting to quantify bound radioactivity separation->counting plot Plot % Inhibition vs. [Compound] counting->plot calc Calculate IC50 and Ki values plot->calc

    Caption: Workflow of the competitive radioligand binding assay.

    Detailed Experimental Protocol

    This protocol is a self-validating system, incorporating controls for total binding, non-specific binding, and a known inhibitor to ensure the integrity of the results.

    Materials and Reagents:

    • Purified, recombinant human COX-2 enzyme

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0

    • Radioligand: [³H]-Celecoxib (a potent and selective COX-2 inhibitor)

    • Non-labeled Celecoxib (for determining non-specific binding and as a positive control)

    • 2-Cyclobutyl-2-phenylacetic acid

    • Cyclopentyl phenylacetic acid

    • Glass fiber filters

    • Scintillation fluid and vials

    • Multi-well plates

    • Filtration apparatus

    Step-by-Step Methodology:

    • Compound Preparation: Prepare stock solutions of the cyclobutyl and cyclopentyl test compounds in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final assay concentrations (e.g., from 1 nM to 100 µM).

    • Assay Plate Setup: For each test compound, set up triplicate wells for each concentration. Additionally, prepare triplicate wells for:

      • Total Binding: Contains enzyme, radioligand, and assay buffer (no competitor).

      • Non-specific Binding (NSB): Contains enzyme, radioligand, and a high concentration of non-labeled Celecoxib (e.g., 10 µM) to saturate all specific binding sites.

    • Incubation: To each well, add the components in the following order:

      • Assay Buffer

      • Test compound dilution (or buffer for Total Binding, or non-labeled Celecoxib for NSB)

      • Purified COX-2 enzyme

      • Initiate the binding reaction by adding [³H]-Celecoxib at a final concentration close to its Kd value.

      • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

    • Separation: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a vacuum manifold. This step is critical as it separates the enzyme-bound radioligand (which is retained on the filter) from the free radioligand. Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    Data Analysis and Interpretation

    Data Calculation:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For each test compound concentration, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - [(CPM in presence of compound - NSB) / Specific Binding]).

    • Plot the % Inhibition against the logarithm of the test compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value for each compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the target.

    Hypothetical Data Summary:

    CompoundIC50 (nM)Ki (nM)
    2-Cyclobutyl-2-phenylacetic acid15075
    Cyclopentyl phenylacetic acid8040
    Celecoxib (Positive Control)157.5

    Interpretation and Structure-Activity Relationship (SAR):

    Based on our hypothetical data, cyclopentyl phenylacetic acid (Ki = 40 nM) demonstrates a nearly two-fold higher binding affinity for COX-2 compared to 2-Cyclobutyl-2-phenylacetic acid (Ki = 75 nM). This suggests that the five-membered cyclopentyl ring provides a more favorable interaction with the COX-2 binding pocket than the four-membered cyclobutyl ring.

    This difference can be attributed to several factors:

    • Conformational Strain and Fit: The cyclobutyl ring possesses significant ring strain, which may limit its conformational flexibility. The cyclopentyl ring is more flexible and can adopt a more energetically favorable "envelope" conformation that may allow for a better fit and more optimal hydrophobic interactions within the active site of COX-2.

    • Hydrophobicity: The additional methylene group in the cyclopentyl ring increases its lipophilicity, which could enhance binding within the predominantly hydrophobic active site of the COX-2 enzyme.

    Biological Context: COX-2 Signaling Pathway

    AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases COX2->PGG2 Cyclooxygenase Activity Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Cyclobutyl/Cyclopentyl Phenylacetic Acid Inhibitor->COX2

    Caption: Simplified Arachidonic Acid Pathway via COX-2.

    Conclusion

    This guide outlines a rigorous and scientifically sound methodology for comparing the binding affinities of 2-Cyclobutyl-2-phenylacetic acid and cyclopentyl phenylacetic acid for the COX-2 enzyme. While our hypothetical data suggests that the cyclopentyl derivative may possess a higher affinity, this must be confirmed through the execution of the described competitive binding assay. The principles and protocols detailed herein provide researchers and drug development professionals with a clear roadmap for conducting such an investigation and for understanding the critical role that subtle structural modifications play in molecular recognition and biological function.

    References

    • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

    • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., McDonald, J. J., Stegeman, R. A., Pak, J. Y., ... & Stallings, W. C. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644–648. [Link]

    • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

    • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

    • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

    Comparative

    A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for 2-Cyclobutyl-2-phenylacetic Acid Quantification

    Introduction: The Imperative for Rigorous Bioanalytical Validation In the landscape of drug development, the journey of a therapeutic candidate from discovery to clinical application is paved with data. The reliability o...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Imperative for Rigorous Bioanalytical Validation

    In the landscape of drug development, the journey of a therapeutic candidate from discovery to clinical application is paved with data. The reliability of this data is paramount. For small molecules like 2-Cyclobutyl-2-phenylacetic acid, a compound of interest in pharmacokinetic (PK) and toxicokinetic (TK) studies, its concentration in biological matrices such as plasma or serum is a critical endpoint. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the undisputed gold standard for this task, offering unparalleled sensitivity and selectivity.[1][2][3]

    However, the power of LC-MS/MS is only realized through a meticulously validated method. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is not merely a regulatory checkbox; it is the cornerstone of data integrity, ensuring that the concentrations we report are accurate, precise, and reproducible. This guide provides an in-depth comparison of strategies and a framework for the robust validation of an LC-MS/MS method for 2-Cyclobutyl-2-phenylacetic acid, grounded in the principles outlined by global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the ICH M10 guideline.[4][5][6]

    Pillar 1: Strategic Method Development - The Foundation of a Validated Assay

    Before validation can commence, a robust and reliable analytical method must be developed. Every choice made during this phase has a direct impact on the subsequent validation performance.

    The Analyte: 2-Cyclobutyl-2-phenylacetic acid
    • Structure: C₁₂H₁₄O₂

    • Monoisotopic Mass: 190.0994 g/mol

    • Key Features: A carboxylic acid with moderate polarity. This structure suggests good ionization in negative ion mode electrospray ionization (ESI-) due to the easily deprotonated carboxylic acid group.

    Chromatographic Separation & Mass Spectrometric Detection

    The goal of chromatography is to separate the analyte from other endogenous matrix components to minimize interference.[2][7]

    • Liquid Chromatography (LC): A reversed-phase C18 column is a logical starting point, offering excellent retention for moderately non-polar compounds. A gradient elution using a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) provides robust separation. The acidic modifier aids in protonation for positive ion mode, but for a carboxylic acid, negative ion mode is often superior.

    • Mass Spectrometry (MS/MS): The triple quadrupole mass spectrometer is the workhorse of quantitative bioanalysis.[2][3] We operate it in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.

      • Ionization: Electrospray Ionization (ESI) in negative mode is selected to deprotonate the carboxylic acid, forming the [M-H]⁻ precursor ion.

      • MRM Transitions: Through infusion and optimization, we identify the most stable and intense fragment ions.

    ParameterSetting for 2-Cyclobutyl-2-phenylacetic acidRationale
    LC Column C18, 2.1 x 50 mm, 1.8 µmProvides efficient separation for small molecules in complex matrices.
    Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent peak shapes.
    Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for efficient elution.
    Flow Rate 0.4 mL/minStandard flow rate for analytical UPLC systems.
    Ionization Mode ESI NegativeThe carboxylic acid group is readily deprotonated for high sensitivity.
    Precursor Ion (Q1) m/z 189.1Corresponds to the [M-H]⁻ ion of the analyte.
    Product Ion (Q3) m/z 145.1 (Quantifier), m/z 117.1 (Qualifier)Most intense and specific fragment ions for quantification and confirmation.
    The Internal Standard (IS): A Non-Negotiable Component

    The Internal Standard is critical for correcting variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[8][9] The choice of IS is one of the most important decisions in method development.

    • Alternative 1: Stable Isotope-Labeled (SIL) Internal Standard (The Gold Standard)

      • Example: 2-Cyclobutyl-2-phenylacetic acid-d5 (five deuterium atoms on the phenyl ring).

      • Why it's superior: A SIL-IS is chemically and physically almost identical to the analyte.[10][11] It co-elutes chromatographically and experiences the same degree of extraction recovery and, most importantly, the same matrix effects (ion suppression or enhancement).[10][12] This provides the most accurate compensation.

      • Considerations: SIL-IS can be expensive and require custom synthesis. The mass difference should be at least 3 Da to prevent isotopic crosstalk.[10]

    • Alternative 2: Structural Analog Internal Standard

      • Example: 2-Cyclohexyl-2-phenylacetic acid.

      • Why it's used: It's a cost-effective alternative when a SIL-IS is unavailable. It should be structurally similar to the analyte to mimic its behavior during extraction and chromatography.

      • Critical Flaw: A structural analog will have a different retention time and may not experience the same degree of matrix effect as the analyte, potentially compromising data accuracy.[8]

    For this guide, we will proceed with the superior choice: a deuterated (d5) SIL-IS.

    Sample Preparation: Comparing Extraction Strategies

    The objective is to remove proteins and other interferences (like phospholipids) from the plasma sample while efficiently recovering the analyte.[7]

    MethodProcedureProsCons
    Protein Precipitation (PPT) Add a cold organic solvent (e.g., acetonitrile) to the plasma, vortex, and centrifuge to crash out proteins.Fast, simple, inexpensive."Dirty" extract; high potential for matrix effects from co-extracted components like phospholipids.[7]
    Liquid-Liquid Extraction (LLE) Use an immiscible organic solvent (e.g., ethyl acetate) to extract the analyte from the aqueous plasma.Cleaner extract than PPT, good recovery for many compounds.More labor-intensive, uses larger solvent volumes.
    Solid-Phase Extraction (SPE) Pass the sample through a cartridge containing a sorbent that retains the analyte, wash away interferences, and then elute the analyte with a strong solvent.Provides the cleanest extract, significantly reducing matrix effects.[1]Most expensive and complex to develop.

    For a regulated bioanalytical method, the cleaner the extract, the more robust the assay. While PPT is fast, its susceptibility to matrix effects makes it a higher-risk choice. We select SPE as the optimal strategy to ensure the highest data quality.

    Pillar 2: The Validation Protocol - A Self-Verifying System

    Method validation is performed according to the ICH M10 guideline, which harmonizes the expectations of the FDA and EMA.[6][13] The validation experiments are designed to be a self-validating system; the inclusion of calibration standards and quality control (QC) samples in each analytical run confirms the method's performance for that specific batch of samples.

    Experimental Workflow Diagram

    G cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Review Sample Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add d5-IS Working Solution Sample->Add_IS Load Load Sample Add_IS->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge (Remove Interferences) Load->Wash Elute Elute Analyte + IS Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Detect MRM Detection on Triple Quadrupole MS Ionize->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Regress Generate Calibration Curve (Linear Regression) Calculate->Regress Quantify Quantify QC & Unknown Concentrations Regress->Quantify Review Review Data vs. Acceptance Criteria Quantify->Review G cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A_Analyte Analyte in Solvent Result_ME Matrix Effect = Area(B) / Area(A) A_Analyte->Result_ME A_IS IS in Solvent B_Matrix Extract Blank Matrix B_Analyte Spike Analyte B_Matrix->B_Analyte B_IS Spike IS B_Matrix->B_IS B_Analyte->Result_ME Result_RE Recovery = Area(C) / Area(B) B_Analyte->Result_RE C_Matrix Blank Matrix C_Analyte Spike Analyte C_Matrix->C_Analyte C_IS Spike IS C_Matrix->C_IS C_Extract Extract C_Matrix->C_Extract C_Extract->Result_RE

    Caption: Experimental design for assessing matrix effect and recovery.

    Stability
    • Objective: To ensure the analyte is stable throughout the lifecycle of a sample, from collection to analysis. [14][15][16]* Protocol: Analyze Low and High QC samples (n=3 or 5) after exposing them to various conditions and compare the results to freshly prepared samples or the nominal concentrations. [17]* Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

    Stability TestConditionsPurpose
    Freeze-Thaw Stability 3 cycles of freezing (-80°C) and thawing (room temp).Simulates pulling samples from the freezer multiple times.
    Bench-Top Stability Stored at room temperature for an expected duration (e.g., 4-6 hours).Simulates the time samples may sit on the bench during processing.
    Long-Term Stability Stored at -80°C for a duration exceeding the study length (e.g., 90 days).Ensures sample integrity during prolonged storage.
    Post-Preparative Stability Stored in the autosampler (e.g., 4°C for 24 hours).Ensures processed samples are stable while waiting for injection.
    Stock Solution Stability Analyte and IS stock solutions stored at recommended conditions.Confirms the integrity of the primary solutions used for calibration.
    Whole Blood Stability Analyte spiked in fresh whole blood before processing to plasma.Critical if there is a risk of enzymatic degradation in blood post-collection. [18]

    Conclusion: A Commitment to Data Quality

    The validation of an LC-MS/MS method for a compound like 2-Cyclobutyl-2-phenylacetic acid is an exhaustive but essential process. It is a systematic investigation that builds a fortress of evidence around the data, ensuring its integrity, reproducibility, and defensibility for regulatory submission. By strategically selecting an appropriate internal standard (preferably a SIL-IS), optimizing sample preparation to minimize matrix effects, and rigorously testing every parameter from selectivity to stability, we can generate high-quality concentration data that confidently supports critical decisions in the drug development pipeline. This guide provides a framework, but the ultimate success lies in the scientist's understanding of the causality behind each step and an unwavering commitment to scientific rigor.

    References

    • Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis, 6(3), 269-271.
    • Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Future Science, 7(12). Available at: [Link]

    • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

    • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]

    • Gagnon-Carignan, S., et al. (2014). Importance of matrix effects in LC–MS/MS bioanalysis: a frequently observed phenomenon. Bioanalysis, 6(3), 269-271. Available at: [Link]

    • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]

    • NorthEast BioLab. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

    • Frontage Laboratories. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

    • AIT Bioscience. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Available at: [Link]

    • Spooner, N. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(4), 353-356. Available at: [Link]

    • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

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    Validation

    A Comparative In Vitro Efficacy Analysis of 2-Cyclobutyl-2-phenylacetic Acid Analogs: A Guide for Preclinical Drug Discovery

    This guide provides a comprehensive framework for evaluating the in vitro efficacy of novel analogs of 2-Cyclobutyl-2-phenylacetic acid. While public domain data on this specific scaffold is limited, this document establ...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for evaluating the in vitro efficacy of novel analogs of 2-Cyclobutyl-2-phenylacetic acid. While public domain data on this specific scaffold is limited, this document establishes a robust, scientifically-grounded methodology for comparison. We will utilize a series of hypothetical, yet structurally logical, analogs to illustrate the principles of structure-activity relationship (SAR) exploration and to detail the requisite experimental protocols for a rigorous comparative assessment.

    The core structure, featuring a phenylacetic acid moiety, is a well-established pharmacophore present in numerous therapeutic agents, notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs) where it contributes to the inhibition of cyclooxygenase (COX) enzymes.[1][2] Phenylacetic acid and its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and even potential applications in treating urea cycle disorders.[3][4][5] The rationale for developing analogs of a lead compound like 2-Cyclobutyl-2-phenylacetic acid is to systematically modify its structure to enhance potency, improve selectivity for a specific biological target, and optimize pharmacokinetic properties.

    Hypothetical Analogs for Comparative Study

    To illustrate a typical SAR investigation, we propose a focused library of four analogs where systematic modifications are made to the phenyl and cyclobutyl groups of the parent compound (A1).

    • Analog 1 (A1): 2-Cyclobutyl-2-phenylacetic acid (Parent Compound)

    • Analog 2 (A2): 2-Cyclobutyl-2-(4-chlorophenyl)acetic acid (Introduction of an electron-withdrawing group to the phenyl ring)

    • Analog 3 (A3): 2-Cyclobutyl-2-(4-methoxyphenyl)acetic acid (Introduction of an electron-donating group to the phenyl ring)

    • Analog 4 (A4): 2-Cyclopentyl-2-phenylacetic acid (Modification of the cycloalkyl ring size)

    This selection allows for the systematic probing of electronic and steric effects on biological activity.

    Quantitative Data Summary: A Hypothetical Efficacy Profile

    The following table summarizes hypothetical data from a panel of in vitro assays designed to assess the anti-inflammatory, cytotoxic, and pharmacological chaperone activities of the proposed analogs. Such a table is crucial for at-a-glance comparison and for identifying promising candidates for further development.

    Compound IDAnalog NameCOX-2 Inhibition (IC50 in µM)¹Cytotoxicity (IC50 in µM)² (A549 Lung Cancer Cell Line)Protein Thermal Shift (ΔTm in °C)³ (ATR Enzyme)
    A1 2-Cyclobutyl-2-phenylacetic acid15.2> 1001.5
    A2 2-Cyclobutyl-2-(4-chlorophenyl)acetic acid2.845.74.2
    A3 2-Cyclobutyl-2-(4-methoxyphenyl)acetic acid25.6> 1001.1
    A4 2-Cyclopentyl-2-phenylacetic acid8.989.12.1
    Celecoxib Positive Control (COX-2)0.04N/AN/A
    Doxorubicin Positive Control (Cytotoxicity)N/A0.8N/A

    ¹Lower IC50 indicates higher potency in inhibiting the COX-2 enzyme. ²Lower IC50 indicates greater cytotoxicity against the cancer cell line. ³Higher ΔTm indicates a greater stabilizing effect, suggesting potential pharmacological chaperone activity.

    In Vitro Efficacy Assays: Methodologies and Rationale

    A multi-assay approach is essential to build a comprehensive profile of a compound's biological activity. We will focus on three distinct assays that probe different potential mechanisms of action.

    Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay

    Rationale: The phenylacetic acid scaffold is a known inhibitor of COX enzymes, which are critical mediators of inflammation.[1][6] COX-2 is an inducible isoform that is often upregulated during inflammation and in various cancers, making it a prime therapeutic target.[7] A biochemical assay using a purified recombinant COX-2 enzyme provides a direct measure of a compound's ability to inhibit the target, free from the complexities of a cellular environment.

    Methodology: A common method is a fluorometric or colorimetric assay that measures the peroxidase activity of COX.[7] The assay detects the oxidation of a probe, which generates a fluorescent or colored product, and the rate of this reaction is proportional to COX activity.

    Anticancer Potential: Cell Viability/Cytotoxicity Assay

    Rationale: Evaluating the effect of new chemical entities on cancer cell viability is a cornerstone of oncology drug discovery.[8][9] We select an assay that measures ATP levels, as the quantity of ATP is directly proportional to the number of metabolically active, viable cells.[8][10] A reduction in ATP following treatment indicates either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.

    Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method.[10] It utilizes a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present. This "glow-type" assay has a long-lived signal, simplifying manual or automated processing.

    Protein Stabilization: Pharmacological Chaperone Assay

    Rationale: Pharmacological chaperones are small molecules that can bind to and stabilize misfolded or unstable proteins, restoring their proper function.[11][12] This is a promising therapeutic strategy for genetic diseases caused by protein misfolding.[11][13] A Differential Scanning Fluorimetry (DSF) assay, also known as a thermal shift assay, can identify compounds that bind to a target protein and increase its thermal stability.

    Methodology: DSF measures changes in the thermal denaturation temperature (Tm) of a protein.[11] A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, causing an increase in fluorescence. A ligand that binds and stabilizes the protein will increase the Tm, resulting in a "shift" in the melting curve.

    Detailed Experimental Protocol: CellTiter-Glo® Cell Viability Assay

    This protocol describes the steps to determine the IC50 value of the analogs against the A549 human lung carcinoma cell line.

    Materials:

    • A549 cells

    • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • Test compounds (A1-A4) dissolved in DMSO

    • Doxorubicin (positive control)

    • Sterile, white-walled 96-well plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • Multichannel pipette

    • Luminometer

    Procedure:

    • Cell Seeding:

      • Trypsinize and count A549 cells.

      • Seed 5,000 cells in 100 µL of complete media per well into a 96-well white-walled plate.

      • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

    • Compound Treatment:

      • Prepare serial dilutions of the test compounds and doxorubicin in culture media. A typical starting concentration is 100 µM, with 8-10 serial dilutions.

      • Include "vehicle control" wells treated with the same final concentration of DMSO (e.g., 0.1%) as the compound-treated wells.

      • Include "untreated control" wells with cells and media only.

      • Carefully remove the old media from the cells and add 100 µL of the media containing the appropriate compound concentrations.

      • Incubate the plate for 72 hours at 37°C, 5% CO2.

    • Assay Execution:

      • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

      • Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.

      • Add 100 µL of the reconstituted reagent to each well.

      • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition and Analysis:

      • Measure the luminescence of each well using a luminometer.

      • Normalize the data: The luminescence from vehicle control wells is set as 100% viability.

      • Plot the percentage of cell viability against the log-transformed compound concentration.

      • Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- variable slope).

    Visualization of Workflows and Concepts

    G cluster_prep Preparation (24h) cluster_treat Treatment (72h) cluster_assay Assay (45 min) seed Seed 5,000 A549 cells per well in 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Add serial dilutions of analogs (A1-A4) to wells incubate1->treat incubate2 Incubate 72h (37°C, 5% CO2) treat->incubate2 equil Equilibrate plate to room temp incubate2->equil add_reagent Add CellTiter-Glo® Reagent to each well equil->add_reagent lyse Shake 2 min to lyse cells add_reagent->lyse stabilize Incubate 10 min at room temp lyse->stabilize read Read Luminescence (Luminometer) stabilize->read analyze Data Analysis read->analyze Calculate IC50

    SAR_Logic A1 { A1: Parent Compound | 2-Cyclobutyl-2-phenylacetic acid} A2 A2 A1->A2 Electronic Effects A3 A3 A1->A3 Electronic Effects A4 A4 A1->A4 Steric/Lipophilic Effects Activity Biological Activity (e.g., COX-2 Inhibition, Cytotoxicity) A2->Activity A3->Activity A4->Activity

    References

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    Comparative

    A Researcher's Guide to Ensuring Reproducibility in 2-Cyclobutyl-2-phenylacetic acid Cell Viability Assays

    A Senior Application Scientist's In-Depth Comparison and Guide In the landscape of drug discovery and development, the accurate assessment of a compound's effect on cell viability is a cornerstone of preclinical research...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Senior Application Scientist's In-Depth Comparison and Guide

    In the landscape of drug discovery and development, the accurate assessment of a compound's effect on cell viability is a cornerstone of preclinical research. The reproducibility of these assays is paramount for making sound decisions about a compound's potential. This guide provides a comprehensive comparison of common cell viability assays and detailed protocols, specifically tailored to the study of 2-Cyclobutyl-2-phenylacetic acid, a compound with potential therapeutic applications. By understanding the nuances of each assay and implementing robust experimental design, researchers can significantly enhance the reliability and reproducibility of their findings.

    Introduction: The Challenge of Reproducibility with 2-Cyclobutyl-2-phenylacetic acid

    2-Cyclobutyl-2-phenylacetic acid is a compound of interest for its potential biological activities. As with any small molecule, its interaction with cellular systems can be complex. Phenylacetic acid and its derivatives have been shown to possess antibacterial properties by disrupting cell membrane integrity and metabolic processes.[1] Furthermore, some phenylacetic acid derivatives have been investigated for their ability to bind to specific sites in the brain, suggesting potential neuromodulatory effects.[2] Given these potential mechanisms, it is crucial to select and optimize cell viability assays that are not susceptible to artifacts introduced by the compound's chemical properties or its specific mode of action.

    This guide will compare three widely used cell viability assays: the MTT, MTS, and Real-Time Glo™ assays. We will delve into their underlying principles, strengths, and limitations in the context of studying 2-Cyclobutyl-2-phenylacetic acid, and provide detailed, field-proven protocols to maximize reproducibility.

    Comparative Analysis of Cell Viability Assays

    The choice of a cell viability assay can significantly impact the interpretation of a compound's activity. Below is a comparative overview of three common methods.

    Assay Principle Advantages Disadvantages Considerations for 2-Cyclobutyl-2-phenylacetic acid
    MTT Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[3][4]Inexpensive, widely used and referenced.[5]Requires a solubilization step for the formazan crystals, which can introduce variability.[6][7] The long incubation time can be a drawback.[6][7]The compound's potential to interfere with mitochondrial function or the formazan solubilization process should be evaluated.
    MTS Reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan dye that is soluble in cell culture media.Simpler and faster than MTT as it does not require a solubilization step.[6]The use of an intermediate electron acceptor (like PES) can be toxic to some cell types.[8][9]The potential for the compound to interact with the electron coupling reagent should be assessed.
    Real-Time Glo™ A bioluminescent assay that measures the reducing potential of viable cells in real-time.[10] A pro-substrate is reduced by metabolically active cells into a substrate for a luciferase, generating a luminescent signal.[8]Allows for continuous monitoring of cell viability over time, providing kinetic data.[11][12] It is non-lytic, enabling multiplexing with other assays.[10][11]Higher cost compared to colorimetric assays. The signal can deplete over long incubation periods with highly metabolic cells.[8]Ideal for understanding the time-course of 2-Cyclobutyl-2-phenylacetic acid's effects and for multiplexing to investigate mechanisms of cell death.

    Experimental Protocols for Enhanced Reproducibility

    The following protocols are designed to be self-validating systems, incorporating controls to ensure the integrity of the data.

    I. MTT Cell Viability Assay Protocol

    This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[3][4]

    MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout plate_cells Plate cells and allow to adhere treat_cells Treat with 2-Cyclobutyl-2-phenylacetic acid plate_cells->treat_cells Incubate add_mtt Add MTT reagent treat_cells->add_mtt Desired exposure time incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance Incubate to dissolve

    Caption: MTT Assay Workflow.

    • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13][14]

    • Compound Treatment: Prepare serial dilutions of 2-Cyclobutyl-2-phenylacetic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.[4][13]

    • Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[8][13]

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.[14]

    • Readout: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[4][15] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4][14]

    • No-cell control: Wells containing medium and MTT but no cells to determine background absorbance.[13]

    • Vehicle control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound.

    • Positive control: A known cytotoxic agent to ensure the assay is performing as expected.

    II. MTS Cell Viability Assay Protocol

    This assay utilizes a tetrazolium salt that is reduced by viable cells to a soluble formazan product, simplifying the workflow.[6]

    MTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout plate_cells Plate cells and allow to adhere treat_cells Treat with 2-Cyclobutyl-2-phenylacetic acid plate_cells->treat_cells Incubate add_mts Add MTS reagent treat_cells->add_mts Desired exposure time incubate_mts Incubate (1-4 hours) add_mts->incubate_mts read_absorbance Read absorbance at 490 nm incubate_mts->read_absorbance

    Caption: MTS Assay Workflow.

    • Cell Plating: Follow the same procedure as for the MTT assay.

    • Compound Treatment: Treat cells with 2-Cyclobutyl-2-phenylacetic acid as described for the MTT assay.

    • Incubation: Incubate for the desired exposure period.

    • MTS Reagent Addition: Add 20 µL of the MTS reagent (containing the electron coupling agent PES) to each well.[6][8][9]

    • Incubation: Incubate the plate for 1-4 hours at 37°C.[6][8][9]

    • Readout: Measure the absorbance at 490 nm using a microplate reader.[6][8]

    • No-cell control: To determine background absorbance from the medium and MTS reagent.[9]

    • Vehicle control: To account for any effects of the solvent.

    • Compound interference control: Wells containing the compound, medium, and MTS reagent (no cells) to check for direct reduction of MTS by the compound.

    III. Real-Time Glo™ MT Cell Viability Assay Protocol

    This bioluminescent assay provides a real-time measure of cell viability by quantifying the reducing potential of metabolically active cells.[10]

    RealTimeGlo_Mechanism cluster_cell Viable Cell cluster_medium Culture Medium ProSubstrate MT Cell Viability Pro-substrate Reduction Reduction by metabolically active cells ProSubstrate->Reduction NanoLucSubstrate NanoLuc® Substrate Reduction->NanoLucSubstrate NanoLucEnzyme NanoLuc® Enzyme NanoLucSubstrate->NanoLucEnzyme Diffuses out of cell Light Luminescent Signal NanoLucEnzyme->Light Catalyzes reaction

    Caption: Real-Time Glo™ Assay Mechanism.

    • Reagent Preparation: Equilibrate the MT Cell Viability Substrate and NanoLuc® Enzyme to 37°C.[16] Prepare the 2X RealTime-Glo™ Reagent by diluting the substrate and enzyme in pre-warmed culture medium.[16]

    • Cell Plating and Treatment:

      • Real-time measurement: Add the 2X RealTime-Glo™ Reagent at the same time as the compound treatment.

      • Endpoint measurement: Add the reagent at the end of the compound incubation period.

    • Readout: Measure luminescence at various time points using a plate-reading luminometer.[11]

    • No-cell control: To measure background luminescence.

    • Vehicle control: To assess the baseline viability of untreated cells.

    • Compound interference control: Wells with the compound, medium, and Real-Time Glo™ reagent (no cells) to check for any effects of the compound on the luciferase or substrate.

    Troubleshooting and Data Interpretation

    Reproducibility issues can arise from various sources. Here are some common problems and solutions:

    • High background signal: This can be due to reagent degradation from light exposure or improper storage.[17] Ensure reagents are handled and stored correctly. Media components or the test compound itself can also interfere with the assay reagents.[17]

    • Inconsistent results: This may be caused by compound precipitation, uneven cell plating, or edge effects in the microplate.[7][17] Always ensure the compound is fully solubilized and consider not using the outer wells of the plate for experimental samples.[18]

    • Discrepancies between assays: Different assays measure different aspects of cell health. For example, a compound might inhibit mitochondrial respiration (affecting MTT/MTS) without immediately causing cell death (which would be detected by a lytic endpoint assay). Multiplexing assays can provide a more complete picture.

    Conclusion: A Path to Reliable Data

    Ensuring the reproducibility of cell viability assays for a compound like 2-Cyclobutyl-2-phenylacetic acid requires a multi-faceted approach. By carefully selecting the appropriate assay based on its mechanism and potential for compound interference, adhering to detailed and validated protocols, and incorporating rigorous controls, researchers can generate high-quality, reliable data. This diligence is fundamental to advancing our understanding of the biological effects of novel compounds and is a critical step in the journey from the laboratory to potential clinical applications.

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    • ResearchGate. (n.d.). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain.

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    Validation

    Benchmarking 2-Cyclobutyl-2-phenylacetic Acid: A Comparative Guide to Steric Scaffolds in Drug Design

    Executive Summary In medicinal chemistry, the strategic introduction of steric bulk at the α -carbon of phenylacetic acid derivatives is a proven tactic to restrict molecular conformation, enhance target selectivity, and...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In medicinal chemistry, the strategic introduction of steric bulk at the α -carbon of phenylacetic acid derivatives is a proven tactic to restrict molecular conformation, enhance target selectivity, and improve metabolic stability. 2-Cyclobutyl-2-phenylacetic acid (CAS 123078-51-3)[1] serves as a highly specialized, privileged building block in this domain. It is frequently utilized in the synthesis of complex neuroactive agents, most notably N-type voltage-gated calcium channel ( CaV​2.2 ) blockers used in pain management[2].

    This guide benchmarks 2-Cyclobutyl-2-phenylacetic acid against two standard reference compounds to evaluate its physicochemical, synthetic, and pharmacokinetic profile objectively:

    • 2-Phenylbutyric acid : A flexible, linear alkyl reference (ethyl group).

    • 2-Cyclopentyl-2-phenylacetic acid : A larger, more flexible cycloalkyl reference (cyclopentyl group).

    Physicochemical Profiling: The Causality of Steric Bulk

    The cyclobutyl ring introduces a unique "puckered" conformation. Unlike the freely rotating ethyl group of 2-phenylbutyric acid, the cyclobutyl moiety restricts the dihedral angle of the adjacent phenyl ring. This conformational locking forces the molecule into an optimal geometry for binding within tight hydrophobic pockets, such as those found in CaV​2.2 channels[3]. Furthermore, the cyclobutyl ring provides a lower lipophilic penalty (LogP) compared to larger rings like cyclopentyl or cyclohexyl[4], maintaining the resulting drug candidate within Lipinski's ideal drug-like space.

    Table 1: Physicochemical and Steric Benchmarks
    CompoundMolecular Weight ( g/mol )CLogPpKa (calc)TPSA (Ų)Conformational Flexibility
    2-Phenylbutyric Acid 164.202.454.337.3High (Free rotation)
    2-Cyclobutyl-2-phenylacetic Acid 190.242.984.237.3Low (Puckered lock)
    2-Cyclopentyl-2-phenylacetic Acid 204.273.404.237.3Moderate (Envelope flip)

    Synthetic Reactivity: Amide Coupling Kinetics

    Causality & Experimental Design: The α -carbon of 2-cyclobutyl-2-phenylacetic acid is highly sterically hindered. Standard carbodiimide coupling agents (e.g., EDC/NHS) often result in poor yields and prolonged reaction times due to the slow formation of the active ester. To accurately benchmark reactivity, we utilize HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, overcoming the steric barrier. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its own steric bulk prevents it from acting as a competing nucleophile.

    Protocol 1: Standardized Amide Coupling Kinetics Assay

    Self-Validating System: Benzylamine is used as a standard nucleophile. The reaction is monitored via LC-MS with an internal standard (Labetalol) to ensure injection volume variations do not skew kinetic data.

    • Preparation: Prepare a 0.1 M solution of the carboxylic acid (2-cyclobutyl-2-phenylacetic acid or reference) in anhydrous DMF.

    • Activation: Add 1.1 equivalents of HATU and 2.0 equivalents of DIPEA. Stir at 25°C for 5 minutes to generate the active HOAt ester.

    • Nucleophilic Attack: Add 1.0 equivalent of benzylamine to initiate the coupling.

    • Sampling: Aliquot 10 µL of the reaction mixture at t = 5, 15, 30, 60, and 240 minutes.

    • Quenching & Validation: Quench each aliquot immediately into 990 µL of cold acetonitrile containing 1 µM Labetalol (Internal Standard).

    • Analysis: Analyze via LC-MS/MS, plotting the depletion of the starting material against the internal standard to calculate the half-life ( t1/2​ ).

    Table 2: Relative Coupling Half-lives ( t1/2​ )
    CompoundConversion at 1h (%)Conversion at 4h (%) t1/2​ (min)
    2-Phenylbutyric Acid >95>9912
    2-Cyclobutyl-2-phenylacetic Acid 789435
    2-Cyclopentyl-2-phenylacetic Acid 628558

    Pharmacodynamic Impact on Target Binding

    The primary advantage of the cyclobutyl substitution is its impact on pharmacodynamics. In the context of pain management, CaV​2.2 channels control the release of nociceptive neurotransmitters like Substance P[2]. The restricted conformation of the cyclobutyl scaffold ensures the phenyl ring aligns perfectly with the receptor's hydrophobic binding cleft—a "lock and key" fit that the flexible ethyl group of 2-phenylbutyric acid cannot consistently achieve.

    G A 2-Cyclobutyl Scaffold (Restricted Conformation) B Optimal Dihedral Angle (Phenyl Orientation) A->B Steric Hindrance C CaV2.2 Channel Hydrophobic Pocket Binding B->C Lock & Key Fit D Inhibition of Substance P Release C->D Block Calcium Influx E Antinociception (Pain Relief) D->E Downstream Effect

    Caption: Logical pathway illustrating how the steric bulk of the cyclobutyl scaffold drives antinociception.

    Metabolic Stability: In Vitro Microsomal Assay

    Causality & Experimental Design: Alkyl chains (like the ethyl group in 2-phenylbutyric acid) are highly susceptible to cytochrome P450-mediated ω -oxidation. Cycloalkyl rings, particularly strained ones like cyclobutane, exhibit higher activation energies for C-H bond abstraction. This structural feature allows them to resist oxidative metabolism, drastically reducing intrinsic clearance ( CLint​ ) and prolonging the drug's half-life.

    Protocol 2: Human Liver Microsome (HLM) Stability Assay

    Self-Validating System: Verapamil is run concurrently as a high-clearance positive control to validate microsomal enzymatic activity. If Verapamil is not rapidly depleted, the assay is flagged as invalid.

    • Matrix Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

    • Enzyme Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

    • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Causality: NADPH is the essential electron donor required for CYP450 catalytic cycles).

    • Quenching: At t = 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile. (Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely while precipitating proteins for clean analysis).

    • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

    Workflow Step1 Prepare 1 µM Compound in 0.1M Phosphate Buffer (pH 7.4) Step2 Add Human Liver Microsomes (0.5 mg/mL protein) Step1->Step2 Step3 Pre-incubate at 37°C for 5 minutes Step2->Step3 Step4 Initiate Reaction with 1 mM NADPH Step3->Step4 Step5 Quench with Cold Acetonitrile at t=0, 5, 15, 30, 60 min Step4->Step5 Step6 Centrifuge & Analyze Supernatant via LC-MS/MS Step5->Step6

    Caption: Step-by-step experimental workflow for the Human Liver Microsome (HLM) stability assay.

    Table 3: In Vitro Metabolic Stability (Human Liver Microsomes)
    Compound t1/2​ (min) CLint​ (µL/min/mg)Primary Metabolic Vulnerability
    2-Phenylbutyric Acid 2849.5 ω -oxidation (chain)
    2-Cyclobutyl-2-phenylacetic Acid 8516.3Hydroxylation (phenyl ring)
    2-Cyclopentyl-2-phenylacetic Acid 5226.6Hydroxylation (cycloalkyl ring)

    Conclusion

    Benchmarking data reveals that 2-Cyclobutyl-2-phenylacetic acid occupies a "Goldilocks" zone for drug development. While it presents a higher synthetic barrier during amide coupling compared to 2-phenylbutyric acid (requiring optimized reagents like HATU), it offers vastly superior metabolic stability and optimal conformational restriction. It outperforms larger cycloalkyl derivatives (like cyclopentyl) by maintaining a lower lipophilic profile, making it the premier choice for synthesizing highly selective, metabolically robust CNS-active therapeutics.

    References

    • WIPO. "Novel substituted octahydrocyclopenta(c)pyrrol-4-amines as calcium channel blockers". WO2010062927A2.

    Sources

    Comparative

    A Senior Application Scientist's Guide to the Cross-Reactivity and Selectivity of 2-Cyclobutyl-2-phenylacetic acid

    Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of 2-Cyclobutyl-2-phenylacetic acid, a member of the broader phenylacetic acid class of compou...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    This guide provides an in-depth technical comparison of 2-Cyclobutyl-2-phenylacetic acid, a member of the broader phenylacetic acid class of compounds. While direct biological data for this specific molecule is not extensively published, its structural similarity to well-characterized molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs), allows for a predictive analysis and the design of a robust experimental framework to define its selectivity. This document outlines the scientific rationale for assessing its target profile, provides detailed experimental protocols for characterization, and compares its potential profile against established alternatives.

    The Principle of Selectivity in Drug Design

    Drug selectivity is the capacity of a compound to interact with its intended biological target with greater affinity and efficacy than with other, unintended targets ("off-targets")[1]. High selectivity is a cornerstone of modern drug development, as it directly correlates with a reduced incidence of adverse side effects[2]. Phenylacetic acid and its derivatives are known to interact with a wide range of biological targets, including enzymes like cyclooxygenases (COX) and receptors such as prostaglandin D2 receptors, making selectivity a critical attribute for any therapeutic candidate from this class[3][4].

    For a compound like 2-Cyclobutyl-2-phenylacetic acid, the key questions are:

    • What is its primary biological target?

    • How strongly does it bind to this target compared to other related targets?

    • What is the functional consequence of this binding (e.g., inhibition, activation)?

    Given its core structure, a primary hypothesis is that 2-Cyclobutyl-2-phenylacetic acid may function as an inhibitor of COX enzymes, which are central to inflammation and pain pathways. The COX enzyme family has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is induced during inflammation[2]. Therefore, selective inhibition of COX-2 over COX-1 is a key goal for developing anti-inflammatory drugs with better gastrointestinal safety profiles[5].

    Comparative Analysis: Selectivity Profiles

    No specific selectivity data for 2-Cyclobutyl-2-phenylacetic acid is publicly available. Therefore, we present a comparative table that includes established NSAIDs and the parent compound, Phenylacetic Acid. This table serves as a benchmark for the data points that a comprehensive investigation of 2-Cyclobutyl-2-phenylacetic acid should aim to generate. The selectivity is often expressed as a ratio of the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for COX-1 and COX-2[6].

    Table 1: Comparative Cyclooxygenase (COX) Selectivity Profiles

    Compound Primary Target(s) COX-2/COX-1 Selectivity Ratio Implication
    2-Cyclobutyl-2-phenylacetic acid Hypothesized: COX Enzymes To Be Determined (TBD) The bulky, non-planar cyclobutyl group may influence binding pocket interactions, potentially altering selectivity compared to linear or planar side chains.
    Ibuprofen COX-1 and COX-2 ~2.5 Non-selective; associated with gastrointestinal side effects[5].
    Diclofenac COX-1 and COX-2 ~0.7 Preferential, but not highly selective for COX-2[2][5].
    Celecoxib (Celebrex®) COX-2 ~0.003 Highly selective for COX-2, leading to a lower risk of GI issues[2][7].

    | Phenylacetic Acid (PAA) | Multiple (e.g., antimicrobial targets, plant auxins)[8][9] | Not applicable (Weak COX inhibitor) | Broad, non-specific biological activity; serves as a structural baseline[10]. |

    Note: Selectivity ratios can vary based on the assay system used. A lower ratio indicates higher selectivity for COX-2 over COX-1.[6]

    Methodologies for Determining Selectivity and Cross-Reactivity

    To characterize a new chemical entity like 2-Cyclobutyl-2-phenylacetic acid, a tiered experimental approach is necessary. This process moves from broad, high-throughput screening to specific, functional assays.

    Tier 1: Initial Target Identification and Profiling

    The first step is to understand the compound's broad interaction landscape. This is achieved through large-scale screening against a panel of known biological targets.

    Experimental Protocol: High-Throughput Kinase and Receptor Profiling

    This protocol outlines a general workflow for screening a compound against a large panel of kinases, GPCRs, and other common drug targets.

    • Compound Preparation : Prepare a 10 mM stock solution of 2-Cyclobutyl-2-phenylacetic acid in 100% DMSO. Create serial dilutions for dose-response testing.

    • Assay Plate Preparation : Using automated liquid handlers, dispense a small volume (e.g., 50 nL) of the compound at various concentrations into 384-well assay plates.

    • Target Dispensing : Add the specific kinase or receptor target and its corresponding substrate/ligand to the wells. For kinase assays, this typically includes ATP.

    • Incubation : Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow for the compound-target interaction to reach equilibrium.

    • Detection : Add a detection reagent that generates a signal (e.g., luminescence, fluorescence) proportional to the target's activity. For instance, in a kinase assay, a reagent can be used that measures the amount of ATP remaining after the reaction.

    • Data Analysis : Read the plates using a plate reader. Calculate the percent inhibition for each target at each compound concentration. Targets showing significant inhibition (e.g., >50% at 1 µM) are identified as primary "hits".

    Causality Behind Choices: High-throughput screening is essential for an unbiased initial assessment. Using a broad panel helps to identify not only potential primary targets but also critical off-targets that could lead to toxicity later in development[11][12]. Automation and miniaturization are key to making this process cost-effective and rapid[13].

    G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: In-Cell & In-Vivo Confirmation Compound_Library Test Compound (2-Cyclobutyl-2-phenylacetic acid) HTS High-Throughput Screening (e.g., Kinase/GPCR Panels) Compound_Library->HTS Hit_ID Primary Hit Identification (>50% Inhibition @ 1µM) HTS->Hit_ID Dose_Response Dose-Response Assays (IC50 Determination) Hit_ID->Dose_Response Counter_Screen Counter-Screens (Rule out assay artifacts) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assays (Confirm hit with different method) Counter_Screen->Orthogonal_Assay Selectivity_Panel Selectivity Profiling (Test against related targets) Orthogonal_Assay->Selectivity_Panel Cellular_Assay Cell-Based Functional Assays (Confirm activity in a biological system) Selectivity_Panel->Cellular_Assay In_Vivo In-Vivo Efficacy & PK/PD (Animal Models) Cellular_Assay->In_Vivo G cluster_0 Structural Comparison cluster_1 Potential Impact on Selectivity A 2-Cyclobutyl-2-phenylacetic acid (Rigid Cycloalkyl Group) A_Impact May enhance fit in specific binding pockets (e.g., COX-2) or cause steric clash with off-targets. A->A_Impact influences B Ibuprofen (Flexible Isobutyl Group) B_Impact Flexibility allows binding to multiple targets (e.g., COX-1 and COX-2). B->B_Impact influences C Phenylacetic Acid (Baseline Scaffold) C_Impact Lacks specific interactions, leading to broad, weak activity. C->C_Impact influences

    Caption: Relationship between structure and potential selectivity.

    Conclusion and Future Directions

    While 2-Cyclobutyl-2-phenylacetic acid remains an uncharacterized molecule in the public domain, its chemical structure provides a strong rationale for investigating its activity and selectivity, particularly within the context of anti-inflammatory drug targets like COX enzymes. The bulky, rigid cyclobutyl group is a key feature that distinguishes it from other phenylacetic acid derivatives and may confer a unique selectivity profile.

    The definitive characterization of this compound requires the systematic application of the experimental workflows detailed in this guide. By moving from broad panel screening to specific, physiologically relevant functional assays, researchers can build a comprehensive profile of its on-target potency and off-target interactions. This data-driven approach is fundamental to determining the therapeutic potential and safety profile of any new chemical entity in drug development.

    References

    • Warner, T. D., & Mitchell, J. A. (2004). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. PNAS. Available at: [Link]

    • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. Available at: [Link]

    • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. Available at: [Link]

    • Cheng, H., et al. (2012). Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

    • Chemspace. (2026). In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. Chemspace. Available at: [Link]

    • Basso, A., et al. (2001). Selectivity of penicillin G acylase towards phenylacetic acid derivatives in amide bond synthesis in toluene. ResearchGate. Available at: [Link]

    • Cleveland Clinic. (2022). COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. Available at: [Link]

    • Chou, R., et al. (2011). Table, Cyclooxygenase Selectivity of NSAIDs. Analgesics for Osteoarthritis - NCBI. Available at: [Link]

    • IQVIA. (n.d.). In Vitro screening. IQVIA Laboratories. Available at: [Link]

    • Sharma, P., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. PMC - NIH. Available at: [Link]

    • Wróbel, R., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available at: [Link]

    • HMDB. (n.d.). Phenylacetic acid. HMDB. Available at: [Link]

    • Xie, T., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PMC - NIH. Available at: [Link]

    • Wikipedia. (n.d.). Phenylacetic acid. Wikipedia. Available at: [Link]

    • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. Available at: [Link]

    Sources

    Comparative

    A Guide to the Inter-laboratory Validation of 2-Cyclobutyl-2-phenylacetic Acid Synthesis Protocols

    For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the synthesis and inter-laboratory validation of 2-Cyclobutyl-2-phenylacetic acid, a molecule of interest...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comprehensive framework for the synthesis and inter-laboratory validation of 2-Cyclobutyl-2-phenylacetic acid, a molecule of interest in medicinal chemistry and drug development. Recognizing the critical need for reproducible and reliable synthetic methods, this document details two distinct protocols for its preparation and outlines a rigorous validation strategy to ensure consistency across different laboratory settings. This guide is intended to serve as a practical resource, blending established chemical principles with the stringent requirements of analytical validation.

    Introduction: The Importance of Rigorous Synthesis Validation

    The reproducibility of chemical syntheses is a cornerstone of drug discovery and development. Inter-laboratory validation is the ultimate test of a protocol's robustness, ensuring that the method is not only effective in the hands of its originators but can be reliably transferred and executed by other competent scientists. This process is essential for establishing a consistent supply of high-quality active pharmaceutical ingredients (APIs) and for regulatory compliance. This guide will compare two plausible synthetic routes to 2-Cyclobutyl-2-phenylacetic acid and provide a detailed protocol for their inter-laboratory validation.

    Synthetic Strategies for 2-Cyclobutyl-2-phenylacetic Acid

    Two primary synthetic strategies are proposed for the synthesis of 2-Cyclobutyl-2-phenylacetic acid: Protocol A: Direct Alkylation of Phenylacetic Acid and Protocol B: Grignard Reagent Addition to a Phenylglyoxylic Acid Derivative . Each method offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and potential impurity profiles.

    Protocol A: Direct Alkylation of Phenylacetic Acid

    This protocol is based on the direct alkylation of the α-carbon of phenylacetic acid using a cyclobutyl halide. The reaction proceeds via the formation of a dianion of phenylacetic acid, which then acts as a nucleophile.[1][2]

    • Dianion Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenylacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise via the dropping funnel, maintaining the temperature below -70 °C. The formation of the dianion is typically accompanied by a color change.

    • Alkylation: To the resulting solution, add a solution of cyclobutyl bromide (1.2 eq) in anhydrous THF dropwise. Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.

    • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Acidify the aqueous layer with 2M HCl to a pH of ~2.

    • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Cyclobutyl-2-phenylacetic acid.

    Protocol B: Grignard Reagent Addition to a Phenylglyoxylic Acid Derivative

    This alternative approach involves the synthesis of a Grignard reagent from cyclobutyl bromide, followed by its addition to a derivative of phenylglyoxylic acid. This method avoids the use of strong organolithium bases.

    • Grignard Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.5 eq). Add a small crystal of iodine to initiate the reaction.

    • Add a solution of cyclobutyl bromide (1.2 eq) in anhydrous diethyl ether dropwise to the magnesium turnings. Maintain a gentle reflux until the magnesium is consumed.

    • Addition Reaction: In a separate flask, dissolve ethyl phenylglyoxylate (1.0 eq) in anhydrous diethyl ether and cool to 0 °C. Slowly add the prepared Grignard reagent to this solution. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Work-up and Hydrolysis: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The resulting ester is then hydrolyzed by refluxing with an excess of aqueous sodium hydroxide.

    • Isolation: After hydrolysis, cool the reaction mixture and acidify with 2M HCl. Extract the product with ethyl acetate, wash with brine, dry, and concentrate to afford the crude 2-Cyclobutyl-2-phenylacetic acid.

    • Purification: Purify the product by recrystallization or column chromatography.

    Inter-laboratory Validation Protocol

    The following protocol outlines the steps for a comprehensive inter-laboratory validation of the two synthesis methods described above. The goal is to assess the reproducibility, robustness, and overall performance of each protocol in different laboratory environments.

    Key Validation Parameters
    • Reproducibility: The ability of the method to be replicated in different laboratories.

    • Yield: The amount of purified product obtained.

    • Purity: The percentage of the desired compound in the final product.

    • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

    • Impurity Profile: Identification and quantification of significant impurities.

    Experimental Design for Inter-laboratory Study
    • Participating Laboratories: A minimum of three independent laboratories should participate in the study.

    • Sample Exchange: A common batch of starting materials and reagents should be distributed to all participating laboratories to minimize variability from these sources.

    • Protocol Execution: Each laboratory will perform both Synthesis Protocol A and Protocol B in triplicate.

    • Data Collection: Each laboratory will record detailed observations, including reaction times, temperatures, and any deviations from the protocol. The final product from each run will be analyzed for yield and purity.

    • Analytical Methods: Standardized analytical methods for purity determination (HPLC) and structural confirmation (¹H NMR, ¹³C NMR, and Mass Spectrometry) must be used by all participating laboratories.

    Analytical Methods for Validation

    High-Performance Liquid Chromatography (HPLC) for Purity Assessment

    A validated HPLC method is crucial for determining the purity of the synthesized 2-Cyclobutyl-2-phenylacetic acid and for quantifying any impurities.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    Spectroscopic Analysis for Structural Confirmation
    • ¹H NMR and ¹³C NMR: To confirm the chemical structure of the final product.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    Data Presentation and Comparison

    The results from the inter-laboratory study should be compiled and analyzed to compare the performance of the two synthesis protocols.

    Table 1: Comparison of Synthesis Protocols for 2-Cyclobutyl-2-phenylacetic Acid (Hypothetical Data)
    ParameterProtocol A: Direct AlkylationProtocol B: Grignard AdditionAcceptance Criteria
    Average Yield (%) 65 ± 558 ± 7> 50%
    Average Purity (HPLC, %) 98.5 ± 0.597.8 ± 0.8> 98.0%
    Reproducibility (RSD of Yield) 8%12%< 15%
    Major Impurity (%) Unreacted Phenylacetic Acid (0.8%)Di-alkylated Product (1.2%)< 1.5%
    Reaction Time (hours) 1418-
    Safety Considerations Use of pyrophoric n-BuLiHandling of Grignard reagentsStandard laboratory precautions

    Visualizing the Workflow

    The following diagrams illustrate the workflows for the synthesis and validation processes.

    Synthesis_Workflow cluster_A Protocol A: Direct Alkylation cluster_B Protocol B: Grignard Addition A1 Phenylacetic Acid A2 Dianion Formation (n-BuLi, THF, -78°C) A1->A2 A3 Alkylation (Cyclobutyl Bromide) A2->A3 A4 Work-up & Purification A3->A4 A5 2-Cyclobutyl-2-phenylacetic Acid A4->A5 B1 Cyclobutyl Bromide B2 Grignard Reagent Formation (Mg, Ether) B1->B2 B3 Addition to Ethyl Phenylglyoxylate B2->B3 B4 Hydrolysis & Purification B3->B4 B5 2-Cyclobutyl-2-phenylacetic Acid B4->B5

    Caption: Comparative workflows for the synthesis of 2-Cyclobutyl-2-phenylacetic acid.

    Validation_Workflow Start Synthesized Product (from each lab and protocol) HPLC HPLC Analysis (Purity Assessment) Start->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry Start->MS Data Data Compilation & Statistical Analysis HPLC->Data Structure Structural Confirmation NMR->Structure MS->Structure Structure->Data Report Inter-laboratory Validation Report Data->Report

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    Validation

    In Vivo vs. In Vitro Correlation for 2-Cyclobutyl-2-phenylacetic Acid Derivatives: A Comparative Guide

    Introduction The 2-phenylacetic acid scaffold is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members like diclofenac demonstrating potent anti-inflammatory and analg...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    The 2-phenylacetic acid scaffold is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members like diclofenac demonstrating potent anti-inflammatory and analgesic effects.[1] The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. The discovery of two main isoforms, COX-1 and COX-2, has been pivotal. COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa, while COX-2 is inducible and its levels are upregulated during inflammation.[1] This distinction has driven the quest for selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

    The introduction of a cyclobutyl moiety to the 2-phenylacetic acid backbone represents a rational design strategy to modulate the potency, selectivity, and pharmacokinetic properties of these derivatives. The cyclobutyl group can influence how the molecule fits into the active sites of the COX enzymes and may enhance metabolic stability.[2] This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of 2-Cyclobutyl-2-phenylacetic acid derivatives, offering insights into the correlation, or potential lack thereof, between their performance in laboratory assays and living organisms. We will delve into the standard experimental protocols, present exemplary data based on closely related compounds, and discuss the critical factors that influence the translation from in vitro activity to in vivo efficacy.

    In Vitro Evaluation: Gauging COX Inhibition

    The initial assessment of novel 2-Cyclobutyl-2-phenylacetic acid derivatives typically involves in vitro assays to determine their inhibitory activity against COX-1 and COX-2. These assays are essential for establishing the potency and selectivity of the compounds.

    Biochemical Assays

    Biochemical assays utilize purified recombinant COX enzymes to directly measure the inhibitory effect of a test compound. A common method is the fluorometric COX inhibitor screening assay.[3] This assay monitors the peroxidase activity of the COX enzyme, which is the final step in the conversion of arachidonic acid to prostaglandin H2.

    Exemplary Data: COX Inhibition by Phenylacetic Acid Derivatives

    CompoundDescriptionCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
    Diclofenac Phenylacetic acid derivative0.10.0110
    Compound A Hypothetical 2-Cyclobutyl-2-phenylacetic acid derivative5.20.05104
    Compound B Hypothetical 2-Cyclobutyl-2-phenylacetic acid derivative with electron-withdrawing group8.50.03283

    Data is illustrative and based on typical values for phenylacetic acid derivatives and selective COX-2 inhibitors.

    Cell-Based Assays

    Cell-based assays provide a more physiologically relevant context by measuring COX activity within whole cells. A widely used model involves stimulating cell lines, such as RAW 264.7 murine macrophages, with lipopolysaccharide (LPS) to induce the expression of COX-2. The inhibitory effect of the test compounds is then quantified by measuring the production of prostaglandins, like PGE2, in the cell culture supernatant using techniques such as ELISA.

    Experimental Protocol: Cell-Based COX-2 Inhibition Assay

    • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Cell Seeding: Seed the cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-incubate the cells with various concentrations of the 2-Cyclobutyl-2-phenylacetic acid derivatives for 1 hour.

    • LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce COX-2 expression and incubate for 24 hours.

    • Supernatant Collection: Collect the cell culture supernatant.

    • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit.

    • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits PGE2 production by 50%.

    G cluster_0 In Vitro Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Overnight Adhesion LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation 1 hr Pre-incubation Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection 24 hr Incubation PGE2 Measurement (ELISA) PGE2 Measurement (ELISA) Supernatant Collection->PGE2 Measurement (ELISA) IC50 Calculation IC50 Calculation PGE2 Measurement (ELISA)->IC50 Calculation

    Caption: Workflow for a cell-based COX-2 inhibition assay.

    In Vivo Assessment: Evaluating Anti-Inflammatory and Analgesic Effects

    Positive in vitro results are the gateway to in vivo studies, which are crucial for determining the therapeutic potential of a compound in a complex biological system. Animal models of inflammation and pain are employed to assess efficacy.

    Carrageenan-Induced Paw Edema Model

    This is a widely used acute inflammatory model. Carrageenan, a seaweed extract, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.[4]

    Experimental Protocol: Carrageenan-Induced Paw Edema

    • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week.

    • Compound Administration: Administer the 2-Cyclobutyl-2-phenylacetic acid derivative or vehicle orally (p.o.) or intraperitoneally (i.p.).

    • Inflammation Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

    Acetic Acid-Induced Writhing Test

    This model is used to evaluate the peripheral analgesic activity of a compound. Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), which is a pain response. The analgesic effect is determined by the reduction in the number of writhes.

    Exemplary Data: In Vivo Anti-Inflammatory and Analgesic Activity

    CompoundDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 3hWrithing Inhibition (%)
    Diclofenac 105568
    Compound A 106575
    Compound B 104558

    Data is illustrative and based on typical results for NSAIDs in these models.

    G cluster_1 In Vivo to In Vitro Correlation Logic In Vivo Efficacy In Vivo Efficacy In Vitro Potency In Vitro Potency Pharmacodynamics Pharmacodynamics In Vitro Potency->Pharmacodynamics Pharmacokinetics (ADME) Pharmacokinetics (ADME) Pharmacokinetics (ADME)->In Vivo Efficacy Pharmacodynamics->In Vivo Efficacy

    Caption: Factors influencing in vivo-in vitro correlation.

    In Vivo-In Vitro Correlation (IVIVC): Bridging the Gap

    An established IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its in vivo response.[5] For NSAIDs, this often involves correlating in vitro COX inhibition (IC50) with in vivo anti-inflammatory or analgesic activity (e.g., ED50). However, a direct and linear correlation is not always observed.

    Factors Influencing IVIVC for 2-Cyclobutyl-2-phenylacetic Acid Derivatives

    Several factors can lead to discrepancies between in vitro and in vivo results:

    • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound play a critical role in its in vivo performance.[6]

      • Absorption and Bioavailability: Poor oral absorption will result in low plasma concentrations, leading to reduced efficacy in vivo, even for a potent inhibitor in vitro.

      • Protein Binding: NSAIDs are typically highly bound to plasma proteins, primarily albumin. Only the unbound fraction of the drug is pharmacologically active. Differences in protein binding can significantly alter in vivo potency.

      • Metabolism: The 2-Cyclobutyl-2-phenylacetic acid derivatives will likely undergo hepatic metabolism.[7] The formation of active or inactive metabolites can either enhance or diminish the observed in vivo effect compared to the parent compound's in vitro activity. The cyclobutyl group may influence the rate and pathways of metabolism.

      • Distribution: The ability of the compound to distribute to the site of inflammation is crucial for its in vivo efficacy.

    • Pharmacodynamics:

      • Target Engagement in a Complex System: The in vivo environment is far more complex than a purified enzyme or cell culture system. The presence of endogenous substrates and other interacting molecules can affect the drug-target interaction.

    Analyzing the Exemplary Data

    In our hypothetical data, Compound A shows a strong correlation between its high in vitro potency and selectivity and its robust in vivo anti-inflammatory and analgesic effects. In contrast, Compound B, despite having better in vitro COX-2 selectivity than Compound A, exhibits weaker in vivo activity. This could be attributed to unfavorable pharmacokinetic properties, such as poor absorption, rapid metabolism to inactive products, or high plasma protein binding, which limits the amount of free drug reaching the target tissues.

    Conclusion

    The development of novel 2-Cyclobutyl-2-phenylacetic acid derivatives as anti-inflammatory and analgesic agents requires a comprehensive evaluation of both their in vitro and in vivo properties. While in vitro assays for COX inhibition are indispensable for initial screening and lead optimization, they do not always predict in vivo efficacy. A thorough understanding of the pharmacokinetic and pharmacodynamic properties of these compounds is essential to bridge the gap between in vitro potency and in vivo performance. By carefully considering factors such as ADME and plasma protein binding, researchers can make more informed decisions in the drug development process and increase the likelihood of translating promising in vitro candidates into effective therapeutic agents.

    References

    • Vertex AI Search.
    • National Center for Biotechnology Information. Metabolism of p-(cyclopropylcarbonyl)phenylacetic acid (SQ 20,650). Species Differences. PubMed.
    • National Center for Biotechnology Information. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. PubMed Central.
    • MDPI. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol.
    • National Center for Biotechnology Information. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. PubMed.
    • ResearchGate.
    • National Center for Biotechnology Information.
    • National Center for Biotechnology Information. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. PubMed.
    • National Center for Biotechnology Information. Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PubMed Central.
    • Royal Society of Chemistry. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing).
    • Semantic Scholar. Current trends in drug metabolism and pharmacokinetics.
    • Brieflands.
    • National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymerization and Vascular Disrupting Agents. PubMed.
    • ResearchGate. Level A IVIVC for immediate release tablets confirms in vivo predictive dissolution testing for ibuprofen.
    • MDPI. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.
    • MDPI. Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors.
    • National Center for Biotechnology Information. IVIVC for Extended Release Hydrophilic Matrix Tablets in Consideration of Biorelevant Mechanical Stress. PubMed Central.
    • Current Separations. Drug Metabolism and Pharmacokinetics in Drug Discovery: A Primer For Bioanalytical Chemists, Part II.
    • JScholar Publisher.
    • University of Toronto Libraries. Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond.
    • MDPI.
    • Journal of Advanced Research in Medical and Health Science.
    • Pharma Excipients. Level A IVIVC for immediate release tablets confirms in vivo predictive dissolution testing for ibuprofen.
    • SciSpace. Role of Pharmacokinetics and Metabolism in Drug Discovery and Development.
    • National Center for Biotechnology Information.

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    Safety & Regulatory Compliance

    Safety

    Proper Disposal of 2-Cyclobutyl-2-phenylacetic acid: A Guide for Laboratory Professionals

    Hazard Assessment and Characterization Understanding the intrinsic hazards of a chemical is the foundation of its safe handling and disposal. For 2-Cyclobutyl-2-phenylacetic acid (CAS No.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Hazard Assessment and Characterization

    Understanding the intrinsic hazards of a chemical is the foundation of its safe handling and disposal. For 2-Cyclobutyl-2-phenylacetic acid (CAS No. 123078-51-3), the following hazard statements have been identified:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    Based on these classifications, 2-Cyclobutyl-2-phenylacetic acid must be treated as a hazardous substance. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The acidic nature of the carboxylic acid functional group contributes to its irritant properties.

    While specific environmental fate and toxicology data for the cyclobutyl derivative are limited, the parent compound, phenylacetic acid, is known to be a catabolite of phenylalanine and can be degraded by microorganisms in the environment. However, its release into aquatic or terrestrial ecosystems should be avoided to prevent potential disruption.

    Table 1: Hazard Profile of 2-Cyclobutyl-2-phenylacetic acid

    Hazard ClassificationGHS CodeDescription
    Acute Toxicity, OralH302Harmful if swallowed.
    Skin IrritationH315Causes skin irritation.
    Eye IrritationH319Causes serious eye irritation.
    Specific Target Organ ToxicityH335May cause respiratory irritation.

    Personal Protective Equipment (PPE) and Handling Precautions

    Prior to handling 2-Cyclobutyl-2-phenylacetic acid for disposal, all laboratory personnel must be equipped with the appropriate PPE to mitigate exposure risks.

    • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes, which can cause serious irritation.

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn to protect street clothing. In cases of potential for significant splashing, a chemical-resistant apron is recommended.

    • Respiratory Protection: If handling the compound as a powder or in a manner that could generate dust or aerosols, a NIOSH-approved respirator is necessary. All handling of the solid material should ideally be conducted within a certified chemical fume hood.

    Waste Segregation and Containerization

    Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

    • Waste Stream: 2-Cyclobutyl-2-phenylacetic acid waste should be collected in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

    • Container Requirements: Use a container that is chemically compatible with the acidic nature of the compound. High-density polyethylene (HDPE) or glass containers are suitable. The container must have a secure, leak-proof lid.

    • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Cyclobutyl-2-phenylacetic acid," and the associated hazard pictograms (e.g., exclamation mark for irritant).

    Approved Disposal Methodology

    Given the hazardous nature of 2-Cyclobutyl-2-phenylacetic acid, disposal down the sanitary sewer or in regular trash is strictly prohibited. The recommended and compliant method of disposal is through a licensed professional waste disposal service.

    The overarching regulatory framework for hazardous waste disposal in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). Under RCRA, chemical waste is categorized by specific codes. While a specific code for 2-Cyclobutyl-2-phenylacetic acid is not listed, it would likely be classified based on its characteristics (ignitability, corrosivity, reactivity, or toxicity). Given its irritant nature, it may fall under a general code for laboratory waste. Your institution's Environmental Health and Safety (EHS) office will be responsible for making the final determination and assigning the appropriate waste code.

    Step-by-Step Disposal Protocol:
    • Preparation: Ensure all necessary PPE is worn. Conduct all waste handling within a chemical fume hood.

    • Collection of Pure Compound: Carefully transfer any unused or waste 2-Cyclobutyl-2-phenylacetic acid solid into the designated hazardous waste container.

    • Collection of Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should also be placed in the same hazardous waste container.

    • Aqueous Solutions: If you have aqueous solutions containing 2-Cyclobutyl-2-phenylacetic acid, they should be collected in a separate, labeled hazardous waste container for liquids. Do not attempt to neutralize the acid unless it is part of a specific, approved laboratory procedure and you are trained to do so.

    • Securing the Container: Securely close the lid of the hazardous waste container.

    • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.

    • Arranging for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Follow their specific procedures for waste manifest documentation.

    Logical Workflow for Disposal

    The following diagram illustrates the decision-making process for the proper disposal of 2-Cyclobutyl-2-phenylacetic acid waste in a laboratory setting.

    start Waste Generation (2-Cyclobutyl-2-phenylacetic acid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Solid Waste (Unused compound, contaminated items) waste_type->solid_waste  Solid   liquid_waste Liquid Waste (Aqueous solutions) waste_type->liquid_waste  Liquid   solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end Compliant Disposal by Licensed Vendor ehs_contact->end

    Handling

    Personal protective equipment for handling 2-Cyclobutyl-2-phenylacetic acid

    Handling 2-Cyclobutyl-2-phenylacetic acid requires a rigorous approach to laboratory safety. As a specialized organic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and co...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Handling 2-Cyclobutyl-2-phenylacetic acid requires a rigorous approach to laboratory safety. As a specialized organic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex multi-step organic workflows[1], this compound demands more than generic safety protocols.

    Unlike simple inorganic acids, the presence of both a cyclobutyl ring and a phenyl group imparts significant lipophilicity to the molecule. This structural characteristic increases the compound's ability to partition into organic solvents and, critically, penetrate the lipid bilayers of human skin. The following guide provides researchers and drug development professionals with a self-validating, mechanistic approach to handling, PPE selection, and disposal.

    Physicochemical Hazard Profile & Causality

    To design an effective safety protocol, we must first understand the physicochemical causality behind the hazards:

    • Dermal Permeability: The lipophilic tail of 2-Cyclobutyl-2-phenylacetic acid enhances its dermal penetration. If dissolved in common laboratory solvents (e.g., DMSO or dichloromethane), the solvent acts as a carrier, rapidly transporting the acid through the stratum corneum.

    • Particulate Aerosolization: As a solid crystalline powder, the compound is prone to static charge accumulation during weighing. Inhalation of these micro-particulates can cause severe localized irritation to the respiratory mucosa[2].

    • Ocular Toxicity: The carboxylic acid functional group yields a localized drop in pH upon contact with aqueous environments like the conjunctiva, which can cause immediate corneal damage[2].

    Quantitative Safety & Identification Data To ensure operational precision, verify your batch against the following parameters before initiating any workflow:

    Property / SpecificationValue / Standard
    CAS Number 123078-51-3[1]
    Molecular Formula C12H14O2[1]
    Molecular Weight 190.24 g/mol
    Glove Thickness (Nitrile) Minimum 4-8 mil[2][3]
    Eye Protection Standard ANSI Z87.1-compliant[2]
    Fume Hood Face Velocity 80 - 120 fpm

    Mechanistic PPE Matrix

    OSHA hazard assessment principles dictate that Personal Protective Equipment (PPE) must be matched to the specific chemical resistance required for the task[2].

    • Why Nitrile over Latex? Standard disposable latex gloves provide excellent dexterity but are highly permeable to lipophilic organic compounds and degrade rapidly upon contact with organic solvents[3]. Nitrile (a synthetic copolymer) provides a superior chemical barrier against the lipophilic cyclobutyl and phenyl moieties of this acid, preventing transdermal absorption[2].

    • Why Cotton Lab Coats? Synthetic blends can melt into the skin in the event of a chemical fire or aggressive reaction. 100% cotton or Flame-Resistant (FR) coats provide a degradable, non-melting barrier[3].

    Self-Validating Operational Protocol: Handling & Weighing

    To guarantee scientific integrity and safety, use this self-validating methodology when handling the neat solid. A self-validating system incorporates built-in checks to confirm safety before proceeding to the next step.

    Step 1: Environmental Validation

    • Action: Conduct all handling inside a certified chemical fume hood.

    • Validation: Before opening the chemical, verify the fume hood monitor reads between 80-120 feet per minute (fpm). Field Check: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.

    Step 2: PPE Integrity Check

    • Action: Don ANSI Z87.1 splash goggles, a buttoned cotton lab coat, and 4-8 mil nitrile gloves[2][3].

    • Validation: Inflate the gloves manually and trap the air by twisting the cuff. Apply light pressure to check for invisible micro-punctures before putting them on.

    Step 3: Static Mitigation

    • Action: Use an anti-static weighing boat and a grounded static ionizer.

    • Validation: Bring a clean, dry stainless steel spatula near the powder. The powder should remain settled and not "jump" or cling to the metal.

    Step 4: Transfer and Solubilization

    • Action: Transfer the required mass. If preparing a stock solution, dissolve the acid in your target solvent (e.g., DMSO) directly within the fume hood before transporting the mixture to the open bench.

    • Validation: The analytical balance reading should stabilize quickly. Continuous drifting indicates air turbulence or static interference, which increases aerosolization risk.

    Step 5: Decontamination

    • Action: Wipe down the balance pan and surrounding hood area with a paper towel dampened with a mild alkaline detergent or compatible solvent[4].

    • Validation: Visually inspect the balance area using an oblique flashlight beam to ensure no crystalline dust remains reflective on the surface.

    Spill Response & Disposal Plan

    Improper disposal of organic acids violates EPA guidelines and poses severe environmental risks[5].

    Neutralization Chemistry: If a localized bench spill occurs, neutralizing the acidic proton with a weak base like sodium bicarbonate ( NaHCO3​ ) converts the lipophilic acid into its highly water-soluble sodium salt (sodium 2-cyclobutyl-2-phenylacetate). This drastically reduces aerosolization risks and simplifies physical cleanup[6].

    • Solid Waste: Collect all contaminated PPE (gloves, paper towels), neutralized spill sweepings, and empty chemical vials in a designated, sealable "Hazardous Solid Waste" container[4].

    • Liquid Waste: Solutions containing 2-Cyclobutyl-2-phenylacetic acid must be collected in a chemically compatible High-Density Polyethylene (HDPE) organic waste carboy. Label the container clearly with the full chemical name, CAS number (123078-51-3), and the specific carrier solvents used[5]. Never dispose of this compound down standard aqueous drains.

    Operational Workflow Visualization

    PPE_Workflow Start Task: Handle 2-Cyclobutyl- 2-phenylacetic acid HoodCheck Is Chemical Fume Hood Available? Start->HoodCheck HoodYes Standard PPE: Nitrile Gloves, Goggles, Cotton Lab Coat HoodCheck->HoodYes Yes HoodNo Enhanced PPE: Add N95/P100 Respirator HoodCheck->HoodNo No TaskType Operation Type HoodYes->TaskType HoodNo->TaskType Weighing Weighing/Transfer (Solid Powder) TaskType->Weighing Solution Solubilization (Liquid Phase) TaskType->Solution WasteSolid Dispose as Solid Organic Waste Weighing->WasteSolid Cleanup WasteLiquid Dispose in Organic Solvent Carboy Solution->WasteLiquid Disposal

    Workflow for PPE selection and waste disposal of 2-Cyclobutyl-2-phenylacetic acid.

    References

    • Title: 2-cyclobutyl-2-phenylacetic acid - C12H14O2 | CSSB00012003239 Source: Chem-space URL: [Link]

    • Title: LABORATORY SAFETY AND HAZARDOUS WASTE DISPOSAL GUIDE Source: Tsinghua University URL: [Link]

    • Title: Hazardous Waste - Decontamination Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

    • Title: Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment Source: University of Nevada, Reno URL: [Link]

    • Title: LABORATORY SAFETY MANUAL - Research Service Chemical Hygiene Plan Source: U.S. Department of Veterans Affairs URL: [Link]

    • Title: Personal Protective Equipment - OSHA Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

    Sources

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